molecular formula C₅H₉DO₅ B1161274 D-Ribose-d-3

D-Ribose-d-3

Cat. No.: B1161274
M. Wt: 151.14
Attention: For research use only. Not for human or veterinary use.
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Description

D-Ribose-d-3, also known as this compound, is a useful research compound. Its molecular formula is C₅H₉DO₅ and its molecular weight is 151.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₅H₉DO₅

Molecular Weight

151.14

Synonyms

Ribose-4-d;  D-(-)-Ribose-4-d

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties and Structure of D-Ribose-d-3

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, a deuterated form of D-Ribose. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize stable isotope-labeled compounds. This compound serves as a valuable tool in metabolic studies and as an internal standard for mass spectrometry-based quantification.[1]

Chemical Structure

D-Ribose is a pentose sugar, meaning it is a monosaccharide with five carbon atoms.[2] In its open-chain form, it possesses an aldehyde functional group, classifying it as an aldopentose.[2][3] The "D-" designation refers to the stereochemistry at the chiral carbon furthest from the aldehyde group (C4), where the hydroxyl group is on the right side in a Fischer projection.[3] this compound is isotopically labeled with deuterium. Based on the IUPAC name for a related compound, D-Ribose-d, the deuterium atom is typically at the C1 position.[4]

In solution, D-Ribose exists in an equilibrium between its linear aldehyde form and four cyclic hemiacetal forms: α-D-ribofuranose, β-D-ribofuranose, α-D-ribopyranose, and β-D-ribopyranose.[3] At room temperature, the pyranose forms are predominant (approximately 76%), followed by the furanose forms (24%), with only a very small fraction (about 0.1%) existing as the linear aldehyde.[3]

D_Ribose_Structures cluster_linear Linear Form cluster_furanose Furanose Forms (5-membered ring) cluster_pyranose Pyranose Forms (6-membered ring) linear aldehydo-D-Ribose-d-3 alpha_furanose α-D-Ribofuranose linear->alpha_furanose cyclization beta_furanose β-D-Ribofuranose linear->beta_furanose alpha_pyranose α-D-Ribopyranose linear->alpha_pyranose beta_pyranose β-D-Ribopyranose linear->beta_pyranose alpha_furanose->beta_furanose anomerization alpha_pyranose->beta_pyranose anomerization

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of D-Ribose. The properties of this compound are expected to be very similar to its non-deuterated counterpart, with the exception of molecular weight and mass.

PropertyValueReference
IUPAC Name (2R,3R,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one[4]
CAS Number 478506-02-4 (for this compound)[1]; 50-69-1 (for D-Ribose)[5][6]
Molecular Formula C₅H₉DO₅
Molecular Weight 151.14 g/mol [4]
Exact Mass 151.05910016 Da[4]
Appearance White to light beige or slightly yellow crystalline powder[2][5][7]
Melting Point 88-92 °C[5][8]
Boiling Point 191.65 °C (rough estimate)[5][8]
Solubility Soluble in water (0.1 g/mL); insoluble in ether.[5][7][8]
Optical Rotation [α] -20.8° (c=4, H₂O)[5][8]
pKa 12.46 ± 0.20 (Predicted)[5][8]

Experimental Protocols

Purification by Crystallization

A common method for the purification of D-Ribose involves crystallization from an aqueous ethanol solution.

Methodology:

  • Dissolve the crude D-Ribose in a minimal amount of hot 80% aqueous ethanol.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cooling may be employed to maximize the yield of crystals.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold 80% ethanol.

  • Dry the purified crystals under vacuum at 60 °C over a desiccant such as phosphorus pentoxide (P₂O₅).

  • Store the dried product in a vacuum desiccator to prevent moisture absorption, as D-Ribose is hygroscopic.[5][8]

Structural Analysis by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique to analyze the equilibrium of D-Ribose anomers in solution.

Methodology:

  • Prepare a sample of D-Ribose in deuterium oxide (D₂O).

  • Acquire the ¹H NMR spectrum at a controlled temperature (e.g., 44 °C).

  • Analyze the spectrum to identify the signals corresponding to the anomeric protons (H-1) of the different cyclic forms.

  • Integrate the signals to determine the relative proportions of each anomer.

Reported Data in D₂O at 44 °C:

  • α-pyranose: ~17%

  • β-pyranose: ~59%

  • α-furanose: ~9% (Anomeric proton at 5.34 ppm, J = 3.0 Hz)

  • β-furanose: ~15% (Anomeric proton at 5.31 ppm, J = 1.7 Hz)[5][8]

Biochemical Pathways and Significance

D-Ribose is a central molecule in cellular metabolism, primarily synthesized via the Pentose Phosphate Pathway (PPP) from glucose.[9] Its phosphorylated form, ribose-5-phosphate (R-5-P), is a crucial precursor for the synthesis of vital biomolecules, including:

  • Adenosine Triphosphate (ATP): The primary energy currency of the cell.[2][9]

  • Ribonucleic Acid (RNA): Essential for gene expression and protein synthesis.[2][3]

  • Coenzymes: Such as Nicotinamide Adenine Dinucleotide (NAD), Flavin Adenine Dinucleotide (FAD), and their phosphorylated forms, which are critical for redox reactions in metabolism.[3]

Exogenously supplied D-Ribose can be taken up by cells and phosphorylated by the enzyme ribokinase to form ribose-5-phosphate. This process can bypass the initial, rate-limiting steps of the PPP, thereby directly fueling the pathways that produce ATP and nucleotides.[9][10] This is particularly relevant in conditions of cellular stress or mitochondrial dysfunction where endogenous energy production may be compromised.[10][11]

Intracellular Metabolism of D-Ribose

The following diagram illustrates the metabolic fate of both endogenous and exogenous D-Ribose.

D_Ribose_Metabolism cluster_ppp Pentose Phosphate Pathway (PPP) cluster_exogenous Exogenous Supply cluster_fates Metabolic Fates Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase R5P Ribose-5-Phosphate (R-5-P) Ru5P->R5P isomerization Exo_Ribose D-Ribose (supplemental) Exo_Ribose->R5P Ribokinase (ATP-dependent) PRPP PRPP R5P->PRPP PRPP Synthase Glycolysis Glycolysis Intermediates (F-6-P, G-3-P) R5P->Glycolysis Non-oxidative PPP Nucleotides Nucleotide Synthesis (ATP, RNA, Coenzymes) PRPP->Nucleotides de novo & salvage pathways

References

An In-depth Technical Guide to the Synthesis and Biosynthesis of Deuterated D-Ribose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for producing deuterated D-Ribose, a critical tool in various scientific disciplines, including drug development and structural biology. We will delve into both chemical and biological synthesis routes, presenting detailed experimental protocols, quantitative data for comparison, and visual representations of the key pathways and workflows.

Introduction

Deuterium-labeled compounds, particularly carbohydrates like D-Ribose, are invaluable in research. The substitution of hydrogen with its heavier, stable isotope, deuterium, provides a non-radioactive probe to trace metabolic pathways, elucidate reaction mechanisms, and enhance the pharmacokinetic profiles of drugs. This guide aims to equip researchers with the necessary knowledge to synthesize and utilize deuterated D-Ribose effectively.

Chemical Synthesis of Deuterated D-Ribose

The primary chemical method for introducing deuterium into D-Ribose is through catalytic hydrogen-deuterium (H-D) exchange. This technique offers a direct and efficient way to label the sugar molecule.

Heterogeneous Ru/C-Catalyzed H-D Exchange

A prominent method for the deuteration of sugars involves the use of a heterogeneous Ruthenium-on-carbon (Ru/C) catalyst in the presence of deuterium oxide (D₂O) under a hydrogen atmosphere. This method is noted for its high chemo- and stereoselectivity, selectively targeting carbons adjacent to free hydroxyl groups.

Experimental Protocol: Ru/C-Catalyzed H-D Exchange of D-Ribose

  • Materials: D-Ribose, 5% Ruthenium on activated carbon (Ru/C), Deuterium oxide (D₂O, 99.9 atom % D), Hydrogen gas (H₂).

  • Procedure:

    • In a high-pressure reaction vessel, dissolve D-Ribose in D₂O.

    • Add the 5% Ru/C catalyst to the solution. The catalyst loading is typically in the range of 5-10 mol% relative to the substrate.

    • Seal the vessel and purge with hydrogen gas several times to remove air.

    • Pressurize the vessel with hydrogen gas. The pressure can vary, but pressures around 1-5 atm are commonly used.

    • Heat the reaction mixture with stirring. The reaction temperature is a critical parameter and can be optimized, typically ranging from 80°C to 150°C.

    • The reaction time can vary from several hours to days, depending on the desired level of deuteration. Monitor the reaction progress by taking aliquots and analyzing them by mass spectrometry or NMR.

    • After the reaction is complete, cool the vessel to room temperature and carefully release the hydrogen pressure.

    • Filter the reaction mixture to remove the Ru/C catalyst.

    • Lyophilize the filtrate to remove the D₂O and obtain the deuterated D-Ribose product.

  • Purification: The crude deuterated D-Ribose can be further purified by recrystallization or chromatography if necessary.

Logical Workflow for Ru/C-Catalyzed Deuteration

cluster_prep Reaction Setup cluster_reaction H-D Exchange Reaction cluster_workup Workup and Purification A Dissolve D-Ribose in D₂O B Add Ru/C Catalyst A->B C Purge with H₂ B->C D Pressurize with H₂ C->D E Heat and Stir D->E F Cool and Depressurize E->F G Filter to Remove Catalyst F->G H Lyophilize to Remove D₂O G->H I Purified Deuterated D-Ribose H->I

Caption: Workflow for Ru/C-catalyzed deuteration of D-Ribose.

Biosynthesis of Deuterated D-Ribose

The primary biosynthetic route for D-Ribose production in organisms is the Pentose Phosphate Pathway (PPP). By providing a deuterated carbon source, such as deuterated glucose, microorganisms can be engineered to produce deuterated D-Ribose.

Microbial Fermentation using Deuterated Glucose

Microorganisms, particularly strains of Bacillus subtilis with a deficient transketolase enzyme, are effective producers of D-Ribose. When these strains are cultured in a medium containing deuterated glucose, the deuterium is incorporated into the ribose molecule via the PPP.

Experimental Protocol: Biosynthetic Production of Deuterated D-Ribose

  • Microorganism: A transketolase-deficient strain of Bacillus subtilis.

  • Culture Medium: A suitable fermentation medium containing a deuterated carbon source (e.g., [6,6'-²H₂]glucose or fully deuterated glucose), nitrogen source, minerals, and growth factors.

  • Procedure:

    • Prepare the fermentation medium with the deuterated glucose as the primary carbon source.

    • Inoculate the medium with a pre-culture of the transketolase-deficient Bacillus subtilis strain.

    • Incubate the culture under controlled conditions of temperature, pH, and aeration. Optimal conditions will vary depending on the specific strain.

    • Monitor the fermentation process by measuring cell growth (optical density) and the concentration of D-Ribose in the culture broth using methods like HPLC.

    • Once the maximum D-Ribose concentration is reached, harvest the fermentation broth.

  • Isolation and Purification:

    • Centrifuge the fermentation broth to remove the bacterial cells.

    • The supernatant, containing the deuterated D-Ribose, can be purified using a combination of techniques:

      • Membrane filtration: To remove larger impurities.

      • Ion-exchange chromatography: To remove charged molecules.

      • Gel chromatography: For final purification and separation of D-Ribose from other sugars and byproducts.

    • The purified deuterated D-Ribose solution can be concentrated and lyophilized to obtain the solid product.

Biosynthetic Pathway: Pentose Phosphate Pathway

Deuterated_Glucose Deuterated Glucose G6P Glucose-6-Phosphate-d Deuterated_Glucose->G6P Hexokinase _6PG 6-Phosphoglucono-δ-lactone-d G6P->_6PG G6P Dehydrogenase _6PGL 6-Phosphogluconate-d _6PG->_6PGL 6-Phosphogluconolactonase Ru5P Ribulose-5-Phosphate-d _6PGL->Ru5P 6-Phosphogluconate Dehydrogenase R5P Ribose-5-Phosphate-d Ru5P->R5P Ribose-5-phosphate isomerase Deuterated_Ribose Deuterated D-Ribose R5P->Deuterated_Ribose Phosphatase

Caption: Simplified Pentose Phosphate Pathway for deuterated D-Ribose biosynthesis.

Enzymatic Synthesis of Deuterated Ribonucleotides

Once deuterated D-Ribose is obtained, it can be enzymatically converted into valuable deuterated ribonucleotides (ATP, GTP, CTP, UTP). This is often a more efficient and specific method than complete chemical synthesis. A detailed protocol has been described for a one-pot enzymatic synthesis.[1]

Experimental Workflow: Enzymatic Synthesis of Deuterated Nucleotides

Deuterated_Ribose Deuterated D-Ribose R5P Ribose-5-Phosphate-d Deuterated_Ribose->R5P Ribokinase PRPP PRPP-d R5P->PRPP PRPP Synthetase NMP Nucleoside Monophosphate-d PRPP->NMP Phosphoribosyl- transferase NDP Nucleoside Diphosphate-d NMP->NDP NMP Kinase NTP Nucleoside Triphosphate-d NDP->NTP NDP Kinase

Caption: Enzymatic conversion of deuterated D-Ribose to nucleotides.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of deuterated D-Ribose and its conversion to nucleotides.

Table 1: Yields of Enzymatic Synthesis of Deuterated Nucleotides from Deuterated D-Ribose

NucleotideYield Range (%)Typical Reaction Time (hours)
ATP85 - 965 - 15
GTP61 - 7620 - 24
UTP54 - 8612 - 24
CTP95 - 995 - 10
Data sourced from a detailed protocol for one-pot enzymatic synthesis.[1]

Table 2: Deuterium Incorporation Efficiency

MethodPosition of DeuterationIsotopic Purity (%)Notes
Enzymatic Synthesis (from deuterated ribose)Specific (1'-, 2'-, 3'-, 4'-, or 5,5'-)> 98Starting from commercially available specifically deuterated ribose.[1]
Chemical Synthesis (Ru/C catalyzed)C-H adjacent to -OHHigh (specific values depend on conditions)Requires optimization of reaction time and temperature.
Biosynthesis (from deuterated glucose)Multiple positionsVariableDepends on the deuteration pattern of the glucose precursor and metabolic scrambling.

Analysis of Deuterium Incorporation

The extent and position of deuterium incorporation are crucial parameters. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this analysis.

  • Mass Spectrometry: GC-MS or LC-MS can be used to determine the overall deuterium incorporation by analyzing the mass shift of the molecular ion or specific fragments.

  • NMR Spectroscopy: ¹H NMR can show the disappearance of signals at specific positions, while ²H NMR directly detects the deuterium atoms.

Conclusion

This guide has provided a detailed overview of the key methods for synthesizing and biosynthesizing deuterated D-Ribose. The choice between chemical and biological methods will depend on the desired labeling pattern, scale of production, and available resources. The enzymatic conversion of deuterated D-Ribose into nucleotides offers a highly efficient route to valuable labeled biomolecules. The provided protocols and data serve as a foundation for researchers to produce and utilize these powerful tools in their scientific endeavors.

References

The Application of Deuterated D-Ribose in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Natural Abundance of D-Ribose-d-3: It is important to clarify that this compound, a specific isotopologue of D-Ribose with a deuterium atom at the third carbon position, is not found in significant natural abundance in biological systems. The natural abundance of deuterium (²H) is approximately 0.015%, and its incorporation into biomolecules like D-Ribose from body water is stochastic.[1][2] Consequently, the existence of a specific this compound molecule is exceedingly rare and not a subject of dedicated study for its natural prevalence. Instead, the scientific literature focuses on the synthesis and application of specifically deuterated D-Ribose isotopologues as powerful tools for tracing metabolic pathways and elucidating molecular structures. This guide will provide an in-depth overview of the synthesis, application, and analysis of deuterated D-Ribose in biological research.

D-Ribose is a fundamental pentose sugar that serves as a critical component of nucleic acids (RNA), coenzymes (e.g., ATP, NADH), and the pentose phosphate pathway (PPP).[3][4] The selective replacement of hydrogen with deuterium in the D-Ribose molecule provides a stable, non-radioactive isotopic label. This labeling enables researchers to track the metabolic fate of D-Ribose and its derivatives through complex biochemical networks, offering insights into cellular metabolism and physiology.

Quantitative Data from Deuterated D-Ribose Tracing Studies

The use of deuterated D-Ribose, often in conjunction with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, allows for the precise quantification of its incorporation into various metabolites. This data is invaluable for determining metabolic fluxes and pathway activities under different physiological and pathological conditions.

MetaboliteIsotopic Enrichment (%)Biological SystemExperimental ConditionAnalytical MethodReference
ATP (Ribose moiety)>69% (from ¹³C₆-glucose, a proxy for labeled ribose incorporation)A549 lung cancer cells24h labeling with ¹³C₆-glucoseFTICR-MS[5]
DNA (Deoxyribose moiety)Variable, dependent on D₂O concentrationBacterial isolateLabeling with 30% D₂ONanopore Sequencing[6]
AlanineVariable, reflects protein turnoverIn vivo (human/rat)D₂O administrationGC-MS, EA-IRMS[7]
Plant CelluloseVariable, reflects metabolic waterPlantsNatural abundance variationsIsotope Ratio MS[8]

Key Experimental Protocols

Enzymatic Synthesis of Specifically Deuterated Ribonucleoside Triphosphates (NTPs)

This protocol outlines the synthesis of NTPs with deuterium incorporated at a specific position on the ribose ring, which is crucial for structural biology studies.[9]

Materials:

  • Specifically deuterated D-Ribose (e.g., D-[3-²H]ribose)

  • ATP

  • Ribokinase

  • PRPP synthetase

  • Pyruvate kinase

  • Phosphoenolpyruvate (PEP)

  • Appropriate buffers and salts

Methodology:

  • Phosphorylation: The specifically deuterated D-Ribose is first phosphorylated by ribokinase using ATP to produce deuterated ribose-5-phosphate (R-5-P).

  • Pyrophosphorylation: The resulting deuterated R-5-P is then pyrophosphorylated in a reaction catalyzed by PRPP synthetase to yield deuterated phosphoribosyl pyrophosphate (PRPP). An ATP regeneration system consisting of pyruvate kinase and PEP is included to replenish the ATP consumed in this step.

  • NTP Synthesis: The deuterated PRPP serves as the precursor for the synthesis of the corresponding deuterated NTPs (ATP, GTP, CTP, UTP) through established enzymatic pathways. For instance, UTP can be converted to CTP by CTP synthetase.

Quantification of Poly(ADP-Ribose) (PAR) by Isotope Dilution Mass Spectrometry

This method allows for the sensitive and accurate quantification of PAR, a polymer of ADP-ribose, in biological samples.[10]

Materials:

  • Biological samples (cell lines, tissues)

  • Isotope-labeled internal standard (e.g., ¹⁵N₅-ADP-ribose)

  • Enzymes for PAR digestion (e.g., phosphodiesterases)

  • Solid-phase extraction (SPE) cartridges for purification

  • UPLC-MS/MS system

Methodology:

  • Sample Preparation: Biological samples are lysed, and proteins are precipitated.

  • Internal Standard Spiking: A known amount of the isotope-labeled internal standard is added to each sample.

  • Enzymatic Digestion: The PAR polymers are enzymatically digested to their constituent monomers (ADP-ribose).

  • Purification: The resulting ADP-ribose is purified using SPE.

  • LC-MS/MS Analysis: The purified sample is analyzed by UPLC-MS/MS. The ratio of the signal from the endogenous ADP-ribose to the signal from the isotope-labeled internal standard is used to calculate the absolute amount of PAR in the original sample.

Visualizations of Pathways and Workflows

D-Ribose Metabolism and Deuterium Incorporation

The following diagram illustrates the central role of D-Ribose in metabolism and how deuterated D-Ribose can be used to trace its flow through the pentose phosphate pathway and into nucleotide synthesis.

DRibose_Metabolism Deuterated D-Ribose Deuterated D-Ribose Nucleotide Synthesis Nucleotide Synthesis Pentose Phosphate Pathway Pentose Phosphate Pathway Glycolytic Intermediates Glycolytic Intermediates Pentose Phosphate Pathway->Glycolytic Intermediates Ribokinase Ribokinase Deuterated Ribose-5-Phosphate Deuterated Ribose-5-Phosphate Ribokinase->Deuterated Ribose-5-Phosphate Deuterated Ribose-5-Phosphate->Pentose Phosphate Pathway PRPP Synthetase PRPP Synthetase Deuterated Ribose-5-Phosphate->PRPP Synthetase ATP -> AMP Deuterated PRPP Deuterated PRPP PRPP Synthetase->Deuterated PRPP Deuterated PRPP->Nucleotide Synthesis ATP, GTP, CTP, UTP

Caption: Metabolic fate of deuterated D-Ribose.

Experimental Workflow for Stable Isotope Probing (SIP)

This diagram outlines the general workflow for a stable isotope probing experiment using a deuterated substrate like D-Ribose to identify active microbes in a sample.[6]

SIP_Workflow cluster_experiment Experiment cluster_analysis Analysis Microbial Community Microbial Community Incubation with Deuterated Substrate (e.g., D₂O or Deuterated Ribose) Incubation with Deuterated Substrate (e.g., D₂O or Deuterated Ribose) DNA Extraction DNA Extraction Incubation with Deuterated Substrate (e.g., D₂O or Deuterated Ribose)->DNA Extraction Density Gradient Ultracentrifugation Density Gradient Ultracentrifugation DNA Extraction->Density Gradient Ultracentrifugation Fractionation Fractionation Density Gradient Ultracentrifugation->Fractionation Sequencing of Labeled DNA Sequencing of Labeled DNA Fractionation->Sequencing of Labeled DNA Identification of Active Microbes Identification of Active Microbes Sequencing of Labeled DNA->Identification of Active Microbes

Caption: Workflow for DNA-based Stable Isotope Probing.

Logical Relationship in Isotope Dilution Mass Spectrometry

This diagram illustrates the principle behind isotope dilution mass spectrometry for absolute quantification.

Isotope_Dilution_MS Analyte of Interest (Unknown Quantity) Analyte of Interest (Unknown Quantity) Isotopically Labeled Standard (Known Quantity) Isotopically Labeled Standard (Known Quantity) Mass Spectrometry Analysis Mass Spectrometry Analysis Isotopically Labeled Standard (Known Quantity)->Mass Spectrometry Analysis Absolute Quantification Absolute Quantification Mass Spectrometry Analysis->Absolute Quantification Ratio of Signals

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

An In-depth Technical Guide to D-Ribose-d-3 Metabolic Pathways and Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-ribose, a naturally occurring five-carbon monosaccharide, is a fundamental building block for numerous essential biomolecules, including ribonucleic acid (RNA), adenosine triphosphate (ATP), and other nucleotides.[1][2] Its metabolism is intrinsically linked to cellular energy production and biosynthetic processes. This technical guide provides a detailed overview of the metabolic pathways involving D-ribose, with a particular focus on its intermediates, relevant quantitative data, experimental methodologies, and associated signaling pathways. The metabolic fate of D-ribose-d-3, a deuterated isotopologue of D-ribose, is expected to follow the same pathways as its unlabeled counterpart, making it a valuable tracer in metabolic studies.

Core Metabolic Pathways of D-Ribose

The central pathway for D-ribose metabolism is the Pentose Phosphate Pathway (PPP), a crucial branch of glucose metabolism.[1][3] The PPP is divided into two main phases: the oxidative and non-oxidative branches. Additionally, exogenous D-ribose can be directly phosphorylated and enter cellular metabolic pools.

The Pentose Phosphate Pathway (PPP)

The PPP runs parallel to glycolysis and is responsible for producing NADPH, a key reductant in anabolic reactions and antioxidant defense, and the precursors for nucleotide biosynthesis.[3][4]

1. Oxidative Phase:

This phase is characterized by the irreversible oxidation of glucose-6-phosphate (G6P) to generate NADPH and ribulose-5-phosphate. The key reactions are:

  • Glucose-6-phosphate dehydrogenase (G6PD) , the rate-limiting enzyme, oxidizes G6P to 6-phosphoglucono-δ-lactone, producing one molecule of NADPH.[4][5]

  • 6-Phosphogluconolactonase hydrolyzes 6-phosphoglucono-δ-lactone to 6-phosphogluconate.

  • 6-Phosphogluconate dehydrogenase catalyzes the oxidative decarboxylation of 6-phosphogluconate to yield ribulose-5-phosphate and a second molecule of NADPH.[3]

2. Non-Oxidative Phase:

This phase consists of a series of reversible sugar-phosphate interconversions.[3][6] Its primary functions are to:

  • Convert ribulose-5-phosphate into ribose-5-phosphate (R5P) for nucleotide and nucleic acid synthesis.

  • Recycle excess pentose phosphates back into glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate.

The key enzymes in this phase are:

  • Ribose-5-phosphate isomerase: Converts ribulose-5-phosphate to ribose-5-phosphate.[4][6]

  • Ribulose-5-phosphate 3-epimerase: Converts ribulose-5-phosphate to xylulose-5-phosphate.[4]

  • Transketolase and Transaldolase: These enzymes catalyze the transfer of two- and three-carbon units, respectively, between sugar phosphates, allowing for the interconversion of pentoses, hexoses, and trioses.[4][7]

Metabolism of Exogenous D-Ribose

Externally supplied D-ribose can bypass the oxidative phase of the PPP.[1][8] It is transported into the cell and directly phosphorylated by the enzyme ribokinase to form D-ribose-5-phosphate (R5P), consuming one molecule of ATP.[1][9] This R5P can then enter the non-oxidative PPP or be converted to phosphoribosyl pyrophosphate (PRPP) by PRPP synthetase , a crucial precursor for the de novo and salvage pathways of nucleotide synthesis.[9][10]

Key Metabolic Intermediates

The metabolism of D-ribose involves several critical intermediates:

  • Glucose-6-Phosphate (G6P): The starting point of the oxidative PPP.

  • 6-Phosphoglucono-δ-lactone and 6-Phosphogluconate: Intermediates of the oxidative PPP.

  • Ribulose-5-Phosphate: The product of the oxidative PPP and the precursor for R5P and xylulose-5-phosphate.

  • Ribose-5-Phosphate (R5P): A direct precursor for nucleotide synthesis and an intermediate of the non-oxidative PPP.[4]

  • Xylulose-5-Phosphate, Sedoheptulose-7-Phosphate, Erythrose-4-Phosphate: Intermediates of the non-oxidative PPP involved in carbon shuffling reactions.

  • Fructose-6-Phosphate and Glyceraldehyde-3-Phosphate: Glycolytic intermediates that can be produced from or converted into pentose phosphates.

  • Phosphoribosyl Pyrophosphate (PRPP): Synthesized from R5P and ATP, it is a key molecule for the synthesis of purines, pyrimidines, and the amino acids histidine and tryptophan.[11]

Quantitative Data on D-Ribose Metabolism

The following tables summarize available quantitative data on D-ribose metabolism.

ParameterValueSpecies/ConditionsReference
Plasma D-Ribose 0.02 to 0.1 mMHealthy adults[1]
D-Ribose Absorption 87.8% to 99.8%Human, intestinal tract[1]
Urinary Excretion 18% to 37.5% of administered doseHuman[1]
Adverse Effect Threshold 10 grams/dayAdult individuals[1]
Dose of D-RibosePeak Insulin ResponseMaximum Decrease in Serum GlucoseReference
10 grams (oral)15 minutes post-dose26.3 mg/dL (30.3% of baseline) within 60 minutes[12]
166.7 mg/kg/hour (oral)Increase from 8.4 to 10.4 µU/mL25% decrease[12]
166.7 mg/kg/hour (IV)No significant change~25% decrease[12]

Experimental Protocols

Measurement of Pentose Phosphate Pathway Flux using 13C-labeled Glucose

This method is used to determine the relative contribution of the PPP and glycolysis to glucose metabolism by tracing the fate of isotopically labeled glucose.

Principle: [1,2-13C2]glucose is introduced to cells. Glycolysis will produce M+2 labeled lactate, while the PPP will produce M+1 labeled lactate. The ratio of M+1 to M+2 lactate, measured by mass spectrometry, reflects the relative flux through the PPP.[13]

Protocol Outline:

  • Culture cells (e.g., HEK 293T) in a 6-well plate.

  • Wash cells with glucose-free medium.

  • Incubate cells in medium containing [1,2-13C2]glucose for a defined period (e.g., 24 hours).

  • Quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Analyze the isotopic labeling of lactate and other metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Correct data for natural isotope abundance and calculate the flux ratio.[14]

Enzymatic Assay for Ribokinase

This continuous spectrophotometric assay measures the activity of ribokinase by coupling its reaction to the oxidation of NADH.

Principle: Ribokinase phosphorylates D-ribose to R5P using ATP, which is converted to ADP. The ADP is then used by pyruvate kinase to convert phosphoenolpyruvate (PEP) to pyruvate. Finally, lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored.

Reaction Mixture (1 mL):

  • 50 mM Tris-HCl buffer (pH 7.8)

  • 5 mM D-Ribose

  • 3 mM ATP

  • 1 mM PEP

  • 100 mM KCl

  • 10 mM MgCl2

  • 0.2 mM NADH

  • 2 Units of lactate dehydrogenase

  • 2 Units of pyruvate kinase

Procedure:

  • Combine all reagents except ribokinase in a cuvette and incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding a small aliquot of the ribokinase sample.

  • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation (extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).[3]

Enzymatic Assay for PRPP Synthetase

This is also a coupled enzymatic assay that monitors the formation of PRPP.

Principle: PRPP synthetase converts R5P and ATP to PRPP and AMP. The AMP is then converted to ADP by myokinase. Pyruvate kinase and lactate dehydrogenase are then used in a similar manner to the ribokinase assay to couple the reaction to NADH oxidation.

Reaction Mixture (final concentrations):

  • 117 mM sodium phosphate

  • 4.7 mM Ribose-5-phosphate

  • 3.2 mM ATP

  • 1.8 mM PEP

  • 0.34 mM NADH

  • 6.5 mM MgCl2

  • 31 mM Sodium bicarbonate

  • 7 units Pyruvate kinase

  • 10 units Lactic dehydrogenase

  • 10 units Myokinase

Procedure:

  • Pipette all reagents except the PRPP synthetase enzyme solution into a cuvette.

  • Incubate at 37°C for approximately 5 minutes to achieve temperature equilibrium.

  • Add the PRPP synthetase solution to initiate the reaction.

  • Record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the enzyme activity from the rate of NADH consumption.[15]

Signaling Pathways and Logical Relationships

D-Ribose Metabolic Pathways

The following diagram illustrates the central metabolic pathways of D-ribose, including the Pentose Phosphate Pathway and the entry of exogenous D-ribose.

D_Ribose_Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP_Oxidative Oxidative PPP G6P->PPP_Oxidative G6PD Glycolysis Glycolysis Intermediates (Fructose-6-P, Glyceraldehyde-3-P) G6P->Glycolysis Ru5P Ribulose-5-Phosphate PPP_Oxidative->Ru5P 2 NADPH PPP_Non_Oxidative Non-Oxidative PPP Ru5P->PPP_Non_Oxidative R5P Ribose-5-Phosphate Ru5P->R5P Isomerase PPP_Non_Oxidative->Glycolysis R5P->PPP_Non_Oxidative PRPP PRPP R5P->PRPP PRPP Synthetase Nucleotides Nucleotide Synthesis (ATP, RNA) PRPP->Nucleotides D_Ribose_Exo Exogenous D-Ribose D_Ribose_Exo->R5P Ribokinase ATP -> ADP

Caption: Overview of D-Ribose metabolic pathways.

Experimental Workflow for PPP Flux Analysis

This diagram outlines the general workflow for determining the flux through the Pentose Phosphate Pathway using stable isotope tracers.

PPP_Flux_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_seeding Seed Cells incubation Incubate with ¹³C-labeled Glucose cell_seeding->incubation quenching Quench Metabolism (e.g., cold methanol) incubation->quenching extraction Extract Metabolites quenching->extraction lcms LC-MS Analysis extraction->lcms data_processing Data Processing (e.g., MAVEN) lcms->data_processing flux_calculation Calculate Flux Ratio (e.g., M+1/M+2 Lactate) data_processing->flux_calculation

Caption: Workflow for PPP flux analysis using stable isotopes.

D-Ribose Induced NF-κB Signaling

Recent studies suggest that high concentrations of D-ribose can induce inflammatory signaling pathways, potentially contributing to cellular dysfunction in certain contexts.

NFkB_Signaling D_Ribose High D-Ribose AGEs Advanced Glycation End Products (AGEs) D_Ribose->AGEs RAGE RAGE Receptor AGEs->RAGE NFkB_Activation NF-κB Activation RAGE->NFkB_Activation IKB IκBα Phosphorylation & Degradation NFkB_Activation->IKB NFkB_Translocation NF-κB Nuclear Translocation IKB->NFkB_Translocation allows Inflammation Inflammatory Gene Expression NFkB_Translocation->Inflammation

Caption: D-Ribose induced RAGE-dependent NF-κB signaling.

Conclusion

The metabolism of D-ribose is a cornerstone of cellular bioenergetics and biosynthesis. Primarily governed by the Pentose Phosphate Pathway, it provides essential precursors for nucleotides and the reducing power necessary for various cellular processes. The ability of exogenous D-ribose to directly enter this pathway highlights its potential as a therapeutic supplement to support cellular energy levels. However, emerging evidence also suggests potential pro-inflammatory signaling at high concentrations, warranting further investigation. The experimental protocols outlined provide a framework for researchers to quantitatively assess these pathways and further elucidate the multifaceted roles of D-ribose in health and disease.

References

Unveiling the Subtle Distinction: A Technical Guide to D-Ribose and D-Ribose-d-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose, a pentose sugar, is a cornerstone of cellular metabolism and a fundamental component of essential biomolecules such as RNA and ATP. Its deuterated isotopologue, D-Ribose-d-3, where a hydrogen atom at the third carbon is replaced by deuterium, serves as a valuable tool in metabolic research and drug development. This in-depth technical guide explores the physical and chemical distinctions between D-Ribose and this compound, providing a comprehensive resource for researchers leveraging isotopic labeling to unravel complex biological processes.

Physical and Chemical Properties: A Comparative Analysis

The substitution of protium with deuterium at the C-3 position of D-Ribose introduces subtle yet significant alterations to its physical and chemical characteristics. While many macroscopic properties remain similar, the increased mass of deuterium influences vibrational frequencies of bonds and can impact reaction kinetics.

PropertyD-RiboseThis compoundReference
Molecular Formula C₅H₁₀O₅C₅H₉DO₅[1]
Molecular Weight 150.13 g/mol 151.13 g/mol [1][2]
Melting Point 88-92 °CNot explicitly available, but expected to be very similar to D-Ribose.[1]
Boiling Point ~375.3 °C (estimated)Not explicitly available, but expected to be very similar to D-Ribose.[3]
Solubility in Water SolubleSoluble[1]
Appearance White crystalline powderWhite crystalline powder[1]

Experimental Protocols

Synthesis of this compound

The synthesis of D-Ribose specifically deuterated at the C-3 position can be achieved through chemo-enzymatic methods. A common strategy involves the use of a suitable precursor and stereospecific enzymatic or chemical reduction steps. While a specific protocol for this compound is not widely published, a general approach adapted from the synthesis of other deuterated sugars is outlined below. This protocol is a conceptual workflow and requires optimization for specific laboratory conditions.

Principle: This method involves the oxidation of a protected D-xylose derivative at the C-3 position to a ketone, followed by stereoselective reduction using a deuterium source.

Materials:

  • 1,2-O-Isopropylidene-α-D-xylofuranose

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Sodium borodeuteride (NaBD₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Standard organic synthesis glassware

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Protection of D-Ribose: Start with a commercially available, partially protected D-ribose derivative to ensure regioselective reactions. For instance, 1,2-O-isopropylidene-α-D-xylofuranose can be used as a starting material.

  • Oxidation: Oxidize the hydroxyl group at the C-3 position of the protected sugar to a ketone using an oxidizing agent like PCC in DCM. The reaction progress should be monitored by TLC.

  • Purification of the Ketone: After the reaction is complete, the crude product is purified by silica gel column chromatography to isolate the 3-keto derivative.

  • Deuterium Labeling: The purified ketone is then reduced stereoselectively using a deuterium source such as sodium borodeuteride (NaBD₄) in a suitable solvent like methanol. This step introduces the deuterium atom at the C-3 position.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic hydrolysis for the isopropylidene group) to yield this compound.

  • Purification and Characterization: The final product is purified by chromatography. The structure and isotopic enrichment of this compound are confirmed by NMR (¹H and ¹³C) and mass spectrometry.

Analytical Methods for D-Ribose and this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool to confirm the position and extent of deuteration.

  • ¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the proton at the C-3 position will be absent or significantly reduced in intensity.

  • ²H NMR: A signal corresponding to the deuterium at the C-3 position will be observed in the ²H NMR spectrum.

  • ¹³C NMR: The carbon at the C-3 position will show a characteristic multiplet in the proton-coupled ¹³C NMR spectrum due to coupling with deuterium (a triplet for a CD group). A slight upfield shift (isotope shift) may also be observed for the C-3 carbon and adjacent carbons.[5]

2. Mass Spectrometry (MS)

MS is used to determine the molecular weight and confirm the incorporation of deuterium.

  • Procedure: Samples of D-Ribose and this compound are analyzed using a high-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap).

  • Expected Results: The mass spectrum of this compound will show a molecular ion peak (or a prominent fragment ion) that is one mass unit higher than that of unlabeled D-Ribose.

3. High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify ribose and its isotopologues.

  • Column: A column suitable for sugar analysis, such as an amino-propyl or a specific carbohydrate column, should be used.

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water.

  • Detection: A refractive index detector (RID) or an evaporative light scattering detector (ELSD) is commonly used for sugar analysis. Mass spectrometric detection can also be coupled with HPLC for isotopologue analysis.

Chemical Differences and Kinetic Isotope Effect

The primary chemical difference between D-Ribose and this compound arises from the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower zero-point energy than the C-H bond. Consequently, reactions that involve the cleavage of the C-H bond at the C-3 position will proceed at a slower rate when deuterium is substituted for hydrogen.[6]

Experimental Protocol for Determining the Kinetic Isotope Effect:

This protocol describes a competitive method to determine the KIE for an enzyme that utilizes D-Ribose as a substrate and where the reaction involves the C-3 position.

Principle: A mixture of D-Ribose and this compound is subjected to an enzymatic reaction. The isotopic composition of the remaining substrate or the product is analyzed at different time points to determine the relative reaction rates.

Materials:

  • Enzyme of interest (e.g., an enzyme involved in ribose metabolism)

  • D-Ribose

  • This compound

  • Buffer and cofactors for the enzymatic reaction

  • Quenching solution (e.g., acid or base)

  • Analytical instrument (GC-MS, LC-MS, or NMR)

Procedure:

  • Prepare a Substrate Mixture: Prepare a solution containing a known ratio of D-Ribose and this compound (e.g., 1:1).

  • Enzymatic Reaction: Initiate the enzymatic reaction by adding the enzyme to the substrate mixture under controlled temperature and pH.

  • Time-Course Sampling: At various time points (including t=0), withdraw aliquots of the reaction mixture and immediately quench the reaction.

  • Sample Preparation: Prepare the quenched samples for analysis. This may involve derivatization for GC-MS analysis.

  • Isotope Ratio Analysis: Analyze the isotopic ratio of the remaining substrate or the product in each sample using MS or NMR.

  • KIE Calculation: The KIE can be calculated from the change in the isotopic ratio over time using appropriate equations.

Visualizations

Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is the primary metabolic route for D-Ribose synthesis and metabolism.[7]

PentosePhosphatePathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL G6PD PG 6-Phosphogluconate PGL->PG 6PGL Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD R5P Ribose-5-Phosphate Ru5P->R5P RPI X5P Xylulose-5-Phosphate Ru5P->X5P RPE S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis G3P Glyceraldehyde-3-Phosphate X5P->G3P Transketolase X5P->G3P Transketolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase F6P Fructose-6-Phosphate E4P->F6P Transketolase Glycolysis Glycolysis F6P->Glycolysis G3P->F6P Transaldolase G3P->Glycolysis

Caption: The Pentose Phosphate Pathway, illustrating the generation of Ribose-5-Phosphate.

Experimental Workflow for Comparative Analysis

This diagram outlines the general workflow for comparing the metabolic fate of D-Ribose and this compound.

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Cell_Culture Cell Culture or Animal Model Labeling Isotopic Labeling with D-Ribose or this compound Cell_Culture->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS NMR NMR Spectroscopy Extraction->NMR Metabolite_ID Metabolite Identification LC_MS->Metabolite_ID NMR->Metabolite_ID Isotopologue_Analysis Isotopologue Distribution Analysis Metabolite_ID->Isotopologue_Analysis Flux_Analysis Metabolic Flux Analysis Isotopologue_Analysis->Flux_Analysis Biological_Interpretation Biological_Interpretation Flux_Analysis->Biological_Interpretation Interpretation

Caption: Workflow for comparative metabolomics of D-Ribose and this compound.

Logical Relationship: Impact of Deuteration on Reaction Rate

This diagram illustrates the fundamental principle of the kinetic isotope effect.

KIE_Logic cluster_0 Ground State cluster_1 Transition State cluster_2 Energy RH Reactant (C-H bond) ZPE_H Higher Zero-Point Energy RH->ZPE_H RD Reactant (C-D bond) ZPE_D Lower Zero-Point Energy RD->ZPE_D TS_H Transition State (H) Activation_H Lower Activation Energy TS_H->Activation_H TS_D Transition State (D) Activation_D Higher Activation Energy TS_D->Activation_D ZPE_H->TS_H ZPE_D->TS_D Faster_Rate Faster_Rate Activation_H->Faster_Rate leads to Slower_Rate Slower_Rate Activation_D->Slower_Rate leads to

Caption: The effect of deuterium substitution on reaction activation energy and rate.

Conclusion

The substitution of hydrogen with deuterium at the C-3 position of D-Ribose provides a powerful tool for investigating metabolic pathways and enzyme mechanisms. While the physical properties of D-Ribose and this compound are largely similar, the difference in bond strength between C-H and C-D gives rise to a measurable kinetic isotope effect. This guide provides a foundational understanding of these differences, along with practical experimental protocols and visualizations to aid researchers in the application of this compound in their studies. Further research to precisely quantify the physical properties of this compound and to explore its KIE in a wider range of biological systems will continue to enhance its utility in the fields of biochemistry and drug development.

References

In-Depth Technical Guide on the Safety and Handling of D-Ribose-d-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for D-Ribose-d-3. Due to the limited availability of specific safety data for this compound, this guide is primarily based on the extensive information available for its non-deuterated analogue, D-Ribose. Deuterated compounds are generally considered to have similar toxicological profiles to their non-deuterated counterparts for the purposes of general laboratory safety and handling.[1][2] However, the substitution of hydrogen with deuterium can alter metabolic pathways and pharmacokinetic properties due to the kinetic isotope effect.[3][4][] Therefore, while this guide provides a robust starting point, it is essential to handle this compound with the caution appropriate for a novel substance and to reassess safety protocols as more specific data becomes available.

Introduction to this compound

This compound is a deuterated form of D-Ribose, a naturally occurring pentose sugar that is a fundamental component of ribonucleic acid (RNA) and adenosine triphosphate (ATP).[6] In this compound, one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1][2] This isotopic labeling is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry.[7] While deuteration can lead to a longer half-life and reduced formation of toxic metabolites in some drug molecules, for general laboratory handling, the primary chemical and physical hazards are expected to be comparable to the parent compound.[2][3][]

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be very similar to those of D-Ribose. The primary difference will be a slightly higher molecular weight due to the presence of deuterium.

PropertyValue (for D-Ribose)References
Molecular Formula C5H10O5[6][8][9][10]
Molecular Weight 150.13 g/mol [6][8][9][10][11]
Appearance White to light yellow crystalline powder or solid[6][8][10][11]
Melting Point 88-92 °C[8][10]
Solubility Soluble in water, insoluble in ether.[10]
Hygroscopicity Hygroscopic[10]

Toxicological Data

EndpointValue (for D-Ribose)SpeciesRouteReferences
Acute Toxicity No data available--[8]
Germ Cell Mutagenicity NegativeHuman lymphocytesIn vitro
Carcinogenicity Not classified as a carcinogen--[12]
Reproductive Toxicity No data available--
Specific Target Organ Toxicity (Single Exposure) No data available--
Specific Target Organ Toxicity (Repeated Exposure) No data available--
Aspiration Hazard No data available--

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for D-Ribose, the substance is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[12]

GHS Hazard Pictograms: None required.[12] Signal Word: No signal word required.[12] Hazard Statements: None required.[12] Precautionary Statements: None required.[12]

The following diagram illustrates the logical relationship for determining GHS hazard classification, which in the case of D-Ribose, results in no hazard pictograms being required.

GHS_Classification cluster_assessment Hazard Assessment for D-Ribose cluster_evaluation Evaluation based on SDS Data cluster_result GHS Classification Start Substance: D-Ribose Physical_Hazards Physical Hazards (e.g., Flammable, Explosive) Start->Physical_Hazards Health_Hazards Health Hazards (e.g., Toxic, Corrosive) Start->Health_Hazards Environmental_Hazards Environmental Hazards Start->Environmental_Hazards Physical_Eval Not Classified as Physically Hazardous Physical_Hazards->Physical_Eval Data Review Health_Eval Not Classified as Health Hazardous Health_Hazards->Health_Eval Data Review Environmental_Eval No Data Available/ Not Classified Environmental_Hazards->Environmental_Eval Data Review Result No Hazard Pictogram Required Physical_Eval->Result Health_Eval->Result Environmental_Eval->Result Lab_Safety_Workflow cluster_planning Planning & Preparation cluster_execution Experiment Execution cluster_response Incident Response cluster_completion Post-Experiment Risk_Assessment 1. Risk Assessment (Review SDS, identify hazards) SOP_Development 2. Develop Standard Operating Procedure (SOP) Risk_Assessment->SOP_Development PPE_Selection 3. Select Appropriate PPE (Gloves, Goggles, etc.) SOP_Development->PPE_Selection Engineering_Controls 4. Prepare Engineering Controls (Fume Hood, Ventilation) PPE_Selection->Engineering_Controls Handling_Storage 5. Safe Handling & Storage (Follow SOP) Engineering_Controls->Handling_Storage Experimentation 6. Conduct Experiment Handling_Storage->Experimentation Monitoring 7. Monitor for Spills or Exposure Experimentation->Monitoring Spill Spill Occurs Monitoring->Spill Incident Exposure Exposure Occurs Monitoring->Exposure Incident Decontamination 9. Decontaminate Work Area & Equipment Monitoring->Decontamination No Incident Spill_Response 8a. Spill Response Protocol Spill->Spill_Response First_Aid 8b. First Aid Procedures Exposure->First_Aid Spill_Response->Decontamination Documentation 11. Document Experiment & Any Incidents First_Aid->Documentation Waste_Disposal 10. Segregate & Dispose of Waste Properly Decontamination->Waste_Disposal Waste_Disposal->Documentation

References

Methodological & Application

Application Notes and Protocols for D-Ribose-d-3 as a Tracer in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing D-Ribose-d-3 as a stable isotope tracer for metabolic flux analysis (MFA). This compound offers a unique approach to investigate the dynamics of the pentose phosphate pathway (PPP), nucleotide biosynthesis, and related metabolic pathways. By tracing the incorporation of deuterium from this compound into downstream metabolites, researchers can gain quantitative insights into the rates of metabolic reactions, providing valuable information for basic research and drug development.

Introduction to D-Ribose Metabolism and Isotope Tracing

D-ribose is a central precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA).[1] Exogenously supplied D-ribose is readily taken up by cells and phosphorylated to ribose-5-phosphate (R-5-P) by the enzyme ribokinase.[1][2] This positions this compound as an ideal tracer to study the non-oxidative branch of the PPP and the de novo and salvage pathways of nucleotide synthesis, bypassing the initial oxidative phase of the PPP.[2]

Metabolic flux analysis using stable isotopes, such as deuterium (²H), allows for the quantification of intracellular metabolic fluxes.[3] By introducing a deuterated substrate like this compound, the deuterium label is incorporated into various metabolites. The extent and pattern of this incorporation, measured by mass spectrometry, provide the necessary data to calculate the rates of metabolic reactions within the network.[4]

Key Applications
  • Quantifying Non-oxidative Pentose Phosphate Pathway (PPP) Flux: this compound directly enters the non-oxidative PPP as ribose-5-phosphate, enabling precise measurement of the flux through this pathway and its contribution to glycolysis and gluconeogenesis.

  • Measuring Nucleotide Biosynthesis Rates: Tracing the incorporation of the deuterium label into the ribose moiety of nucleotides provides a direct measure of their de novo and salvage synthesis rates.

  • Investigating Drug Effects on Nucleotide Metabolism: This method can be employed to assess how therapeutic agents impact nucleotide pools and PPP activity, which is critical for understanding the mechanism of action of anticancer and antiviral drugs.

  • Studying Metabolic Reprogramming in Disease: Alterations in PPP and nucleotide metabolism are hallmarks of various diseases, including cancer. This compound can be used to probe these changes and identify potential therapeutic targets.

Experimental Protocols

The following protocols are synthesized from established methodologies for stable isotope tracing experiments and are adapted for the specific use of this compound.

Protocol 1: Cell Culture and this compound Labeling

This protocol details the steps for labeling cultured mammalian cells with this compound.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (sterile, cell culture grade)

  • Phosphate-buffered saline (PBS), ice-cold

  • Culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Tracer Preparation: Prepare a stock solution of this compound in sterile water or PBS. The final concentration in the culture medium will need to be optimized for the specific cell line and experimental goals but typically ranges from 1 to 10 mM.

  • Medium Exchange: On the day of the experiment, aspirate the existing culture medium.

  • Labeling Medium: Add fresh culture medium containing the desired final concentration of this compound to the cells.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined time course. The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest. Typical time points for central carbon metabolites range from 30 minutes to 24 hours.[5]

  • Harvesting: At the end of the incubation period, rapidly quench metabolism and harvest the cells. Proceed immediately to Protocol 2 for metabolite extraction.

Protocol 2: Metabolite Extraction

This protocol describes the extraction of polar metabolites from cultured cells for subsequent analysis by mass spectrometry.

Materials:

  • Ice-cold 0.9% NaCl solution

  • 80% Methanol (-80°C)

  • Liquid nitrogen

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching: Place the culture plate on ice and rapidly aspirate the labeling medium.

  • Washing: Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

  • Metabolism Quenching: Add a sufficient volume of ice-cold 80% methanol to the plate to cover the cell monolayer.

  • Cell Lysis and Collection: Place the plate on dry ice for 10 minutes to ensure complete quenching and cell lysis. Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the cell lysate vigorously for 1 minute.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

  • Storage: Store the metabolite extract at -80°C until analysis by mass spectrometry.

Protocol 3: Analysis of Deuterium Incorporation by LC-MS/MS

This protocol provides a general workflow for the analysis of this compound labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

Procedure:

  • Sample Preparation: Prior to injection, centrifuge the metabolite extracts at high speed to remove any remaining particulates. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Separate the metabolites using a suitable HPLC column. For polar metabolites like sugar phosphates and nucleotides, a hydrophilic interaction liquid chromatography (HILIC) column is often preferred.[4]

  • Mass Spectrometry Analysis:

    • Ionize the separated metabolites using an appropriate ion source, typically electrospray ionization (ESI) in negative mode for phosphorylated intermediates and nucleotides.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode (for triple quadrupole instruments) or by acquiring full scan and tandem MS data (for Q-TOF instruments).

    • For each metabolite of interest, monitor the transition of the precursor ion (unlabeled and deuterated) to a specific product ion. The mass shift corresponding to the incorporation of deuterium will be observed.

  • Data Acquisition: Acquire data over the entire chromatographic run.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be organized into clear tables to facilitate interpretation and comparison.

Table 1: Mass Isotopologue Distribution of Key Metabolites after this compound Labeling

MetaboliteIsotopologueRelative Abundance (%)
Ribose-5-PhosphateM+010.5 ± 1.2
M+185.3 ± 2.5
M+23.1 ± 0.5
M+31.1 ± 0.3
ATPM+035.2 ± 3.1
M+158.9 ± 4.2
M+24.8 ± 0.9
M+31.1 ± 0.2
Sedoheptulose-7-PhosphateM+060.1 ± 5.5
M+135.8 ± 4.8
M+23.2 ± 0.7
M+30.9 ± 0.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions and cell type.

Table 2: Calculated Metabolic Fluxes (Relative to this compound Uptake)

Metabolic FluxControl CellsDrug-Treated Cells
This compound Uptake100100
Non-oxidative PPP (forward)45.2 ± 3.725.1 ± 2.9
Non-oxidative PPP (reverse)10.1 ± 1.515.8 ± 2.1
De novo Nucleotide Synthesis30.5 ± 2.815.3 ± 1.9
Nucleotide Salvage14.3 ± 1.943.8 ± 3.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Fluxes are calculated using metabolic modeling software based on the mass isotopologue distribution data.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

Metabolic_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol D-Ribose-d-3_ext This compound D-Ribose-d-3_int This compound D-Ribose-d-3_ext->D-Ribose-d-3_int Transport R5P Ribose-5-Phosphate-d D-Ribose-d-3_int->R5P Ribokinase Xu5P Xylulose-5-Phosphate R5P->Xu5P Epimerase S7P Sedoheptulose-7-Phosphate R5P->S7P Nucleotides Nucleotides-d (ATP, GTP, etc.) R5P->Nucleotides De novo & Salvage Pathways Xu5P->S7P F6P Fructose-6-Phosphate Xu5P->F6P E4P Erythrose-4-Phosphate S7P->E4P G3P Glyceraldehyde-3-Phosphate S7P->G3P E4P->F6P Glycolysis Glycolysis F6P->Glycolysis G3P->Glycolysis

Caption: Metabolic fate of this compound tracer.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase Cell_Culture 1. Cell Culture (Exponential Growth) Tracer_Incubation 2. This compound Incubation (Time Course) Cell_Culture->Tracer_Incubation Metabolite_Extraction 3. Quenching & Extraction (-80°C Methanol) Tracer_Incubation->Metabolite_Extraction LCMS_Analysis 4. LC-MS/MS Analysis (HILIC, MRM) Metabolite_Extraction->LCMS_Analysis Data_Processing 5. Data Processing (Peak Integration, Isotopologue Distribution) LCMS_Analysis->Data_Processing Flux_Calculation 6. Metabolic Flux Calculation (Software Modeling) Data_Processing->Flux_Calculation Biological_Interpretation 7. Biological Interpretation Flux_Calculation->Biological_Interpretation

Caption: Overall experimental workflow.

Logical_Relationship Input This compound Tracer System Cellular Metabolic Network (PPP, Nucleotide Synthesis) Input->System Measurement Mass Isotopologue Distribution (LC-MS/MS) System->Measurement Output Metabolic Flux Map (Quantitative Rates) Measurement->Output Computational Modeling

Caption: Logical flow of the tracer experiment.

References

D-Ribose-d-3 in Mass Spectrometry: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of D-Ribose-d-3, a stable isotope-labeled form of D-ribose, in mass spectrometry-based research. These applications are pivotal in metabolic studies, drug development, and clinical research, offering precise and quantitative insights into complex biological systems.

Introduction to D-Ribose and Its Stable Isotope Labeling

D-ribose is a crucial pentose sugar that forms the backbone of RNA and is a key component of essential biomolecules like adenosine triphosphate (ATP), the primary energy currency of the cell. It is synthesized through the pentose phosphate pathway (PPP), a fundamental metabolic route. Stable isotope labeling of D-ribose, by replacing specific atoms with heavier isotopes such as deuterium (²H or D), creates a tracer molecule that is chemically identical to its natural counterpart but distinguishable by its mass. This compound, with three deuterium atoms, serves as an invaluable tool in mass spectrometry for two primary applications: as an internal standard for accurate quantification of D-ribose and as a tracer in metabolic flux analysis to elucidate the dynamics of the pentose phosphate pathway and related metabolic networks.

Application 1: this compound as an Internal Standard for Quantitative Analysis

The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification in mass spectrometry, as it corrects for variations in sample preparation, matrix effects, and instrument response.[1][2] this compound is an ideal internal standard for the quantification of endogenous D-ribose in various biological matrices.

Experimental Protocol: Quantification of D-Ribose in Cell Culture Media

This protocol outlines the steps for quantifying D-ribose in cell culture media using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials:

  • This compound (CAS No. 478506-29-5)

  • D-Ribose (unlabeled standard)

  • Cell culture medium (e.g., DMEM)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • LC-MS/MS system (e.g., Triple Quadrupole)

2. Sample Preparation:

  • Standard Curve Preparation: Prepare a series of standard solutions of unlabeled D-ribose in the relevant cell culture medium at concentrations ranging from 0.1 µM to 100 µM.
  • Internal Standard Spiking: To 100 µL of each standard and unknown sample (cell culture supernatant), add 10 µL of a 10 µM this compound solution in water.
  • Protein Precipitation: Add 400 µL of ice-cold methanol to each tube to precipitate proteins.
  • Vortex and Centrifuge: Vortex the tubes for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Gradient: A typical gradient would start at 95% B, decrease to 50% B over 5 minutes, hold for 2 minutes, and then return to 95% B for re-equilibration.
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 µL
  • Mass Spectrometry Detection (Multiple Reaction Monitoring - MRM):
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
  • MRM Transitions: The following are proposed MRM transitions for D-ribose and this compound. These should be optimized on the specific instrument being used.
  • D-Ribose (unlabeled): Precursor ion (Q1): m/z 149.05 -> Product ion (Q3): m/z 89.02
  • This compound (Internal Standard): Precursor ion (Q1): m/z 152.07 -> Product ion (Q3): m/z 91.03
  • Instrument Parameters: Optimize collision energy (CE) and other source parameters for maximum signal intensity.

4. Data Analysis:

  • Integrate the peak areas for both the unlabeled D-ribose and the this compound internal standard.
  • Calculate the ratio of the peak area of D-ribose to the peak area of this compound for each standard and sample.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the D-ribose standards.
  • Determine the concentration of D-ribose in the unknown samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Presentation

Table 1: Illustrative Calibration Curve Data for D-Ribose Quantification

D-Ribose Concentration (µM)Peak Area (D-Ribose)Peak Area (this compound)Peak Area Ratio (Analyte/IS)
0.11,500150,0000.01
0.57,800152,0000.05
1.015,500149,0000.10
5.076,000151,0000.50
10.0153,000150,0001.02
50.0755,000148,0005.10
100.01,510,000151,00010.00

Note: This data is for illustrative purposes only. Actual values will vary depending on the instrument and experimental conditions.

Application 2: Metabolic Flux Analysis of the Pentose Phosphate Pathway

Stable isotope tracers like ¹³C-labeled D-ribose are powerful tools for metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions within a biological system.[3] This allows researchers to understand how cells utilize different pathways under various conditions, such as in cancer metabolism or in response to drug treatment.[4][5][6]

Experimental Protocol: ¹³C-D-Ribose Tracing in Cancer Cells

This protocol describes a general workflow for a ¹³C-D-ribose labeling experiment to measure flux through the pentose phosphate pathway in cultured cancer cells.

1. Materials:

  • [U-¹³C₅]-D-Ribose (uniformly labeled with ¹³C)

  • Cancer cell line (e.g., HeLa, A549)

  • Appropriate cell culture medium and supplements

  • Methanol, Chloroform, Water (all LC-MS grade)

  • LC-MS/MS system

2. Cell Culture and Labeling:

  • Culture cancer cells to ~80% confluency in standard medium.
  • Remove the standard medium and wash the cells once with phosphate-buffered saline (PBS).
  • Replace the medium with fresh medium containing [U-¹³C₅]-D-Ribose at a known concentration (e.g., 10 mM) for a defined period (e.g., 0, 1, 5, 15, 30, 60 minutes). This time course allows for the tracking of the label incorporation into downstream metabolites.

3. Metabolite Extraction:

  • After the desired labeling time, rapidly aspirate the medium.
  • Immediately add 1 mL of ice-cold 80% methanol to the culture plate to quench metabolism and extract metabolites.
  • Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.
  • Perform a biphasic extraction by adding chloroform and water to separate the polar and nonpolar metabolites.
  • Centrifuge to separate the layers and collect the aqueous (polar) layer containing sugar phosphates and other central carbon metabolites.
  • Dry the aqueous extract under vacuum.

4. LC-MS/MS Analysis:

  • Reconstitute the dried polar extracts in an appropriate solvent for LC-MS analysis.
  • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable liquid chromatography system (e.g., HILIC).
  • Monitor the mass isotopologue distributions (MIDs) of key metabolites in the pentose phosphate pathway and glycolysis (e.g., Ribose-5-phosphate, Sedoheptulose-7-phosphate, Fructose-6-phosphate, etc.). The mass shift due to the incorporation of ¹³C atoms will indicate the metabolic fate of the labeled ribose.

5. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.
  • Use specialized software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model of the pentose phosphate pathway and glycolysis.
  • The software will then calculate the relative or absolute fluxes through the different reactions in the network.

Quantitative Data Presentation

Table 2: Example of Mass Isotopologue Distribution Data for Ribose-5-Phosphate

Time (minutes)M+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
094.54.50.80.10.00.0
185.26.85.51.80.50.2
560.110.315.28.94.31.2
1535.712.122.515.49.84.5
3015.38.925.120.718.211.8
605.24.118.925.328.518.0

Note: M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. This data is illustrative and will vary based on cell type and experimental conditions.

Visualization of Pathways and Workflows

Pentose Phosphate Pathway

The following diagram illustrates the key reactions of the pentose phosphate pathway, which is the central metabolic route for D-ribose synthesis and metabolism.

PentosePhosphatePathway G6P Glucose-6-Phosphate P6GL 6-Phosphoglucono- lactone G6P->P6GL G6PD P6G 6-Phosphogluconate P6GL->P6G Ru5P Ribulose-5-Phosphate P6G->Ru5P 6PGD R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P S7P Sedoheptulose-7-Phosphate R5P->S7P Nucleotide_Synth Nucleotide Synthesis R5P->Nucleotide_Synth F6P Fructose-6-Phosphate X5P->F6P G3P Glyceraldehyde-3-Phosphate X5P->G3P E4P Erythrose-4-Phosphate S7P->E4P E4P->F6P Glycolysis Glycolysis F6P->Glycolysis G3P->Glycolysis

Caption: The Pentose Phosphate Pathway (PPP).

Experimental Workflow for Metabolic Flux Analysis

This diagram outlines the general workflow for conducting a metabolic flux analysis experiment using a stable isotope tracer like ¹³C-D-Ribose.

MFA_Workflow start Start: Cell Culture labeling Isotope Labeling (e.g., ¹³C-D-Ribose) start->labeling quench Metabolism Quenching labeling->quench extract Metabolite Extraction quench->extract lcms LC-MS/MS Analysis extract->lcms data_proc Data Processing (MID Calculation) lcms->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc end End: Flux Map flux_calc->end

Caption: Metabolic Flux Analysis Workflow.

Conclusion

This compound and other stable isotope-labeled versions of D-ribose are powerful tools for researchers in the life sciences. Their application in mass spectrometry enables precise quantification of D-ribose and detailed investigation of metabolic pathways. The protocols and information provided herein serve as a comprehensive guide for implementing these advanced techniques in your research endeavors, ultimately contributing to a deeper understanding of cellular metabolism in health and disease.

References

Application Notes: D-Ribose-d-3 Labeling for Metabolic Studies in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic labeling with stable isotopes is a powerful technique to trace the fate of molecules through biochemical pathways and to quantify the synthesis and turnover rates of macromolecules. D-ribose, a central component of nucleotides and RNA, is synthesized endogenously via the pentose phosphate pathway (PPP).[1][2] Exogenous administration of isotopically labeled D-ribose, such as D-Ribose-d-3 (D-ribose with a deuterium atom at the 3' position), allows for the direct tracking of its incorporation into newly synthesized RNA and other biomolecules.[3][4] This approach, coupled with mass spectrometry, enables precise quantification of RNA synthesis dynamics, nucleotide metabolism, and pathway flux under various physiological or pathological conditions. These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to perform this compound labeling in mammalian cell culture.

Principle of the Method

Exogenously supplied D-ribose is transported into the cell and phosphorylated by the enzyme ribokinase to form ribose-5-phosphate (R-5-P).[3] This labeled R-5-P then enters the nucleotide synthesis pathway. It is converted to phosphoribosyl pyrophosphate (PRPP), which serves as the ribose donor for the de novo and salvage synthesis of all purine and pyrimidine ribonucleotides (ATP, GTP, CTP, UTP).[1] These labeled ribonucleotides are subsequently incorporated into RNA during transcription. By measuring the isotopic enrichment in RNA or the nucleotide pool over time, one can determine the rates of RNA synthesis and turnover.[5][6]

Metabolic Pathway of Exogenous this compound

The diagram below illustrates the key steps of this compound incorporation into the cellular nucleotide pool and subsequently into RNA.

metabolic_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular D_Ribose_d3_ext This compound D_Ribose_d3_int This compound D_Ribose_d3_ext->D_Ribose_d3_int Transport R5P Ribose-5-Phosphate-d-3 D_Ribose_d3_int->R5P Ribokinase (ATP -> ADP) PRPP PRPP-d-3 R5P->PRPP PRPP Synthetase (ATP -> AMP) Nucleotides Labeled Nucleotide Pool (ATP, GTP, CTP, UTP) PRPP->Nucleotides de novo & Salvage Pathways RNA Newly Synthesized RNA Nucleotides->RNA RNA Polymerase (Transcription)

Caption: Metabolic pathway of this compound incorporation into RNA.

Experimental Protocol

This protocol provides a general framework for labeling mammalian cells with this compound. Optimal conditions, including label concentration and incubation time, should be determined empirically for each cell type and experimental objective.

Materials and Reagents
  • Cell Line: Any mammalian cell line of interest (e.g., HeLa, HEK293T, HepG2).

  • This compound: Deuterated D-ribose (ensure high isotopic purity).

  • Culture Medium: Standard cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line. For precise labeling, consider using a custom medium formulation where unlabeled ribose is absent.

  • Fetal Bovine Serum (FBS): Use dialyzed FBS to minimize the concentration of unlabeled nucleosides and other small molecules.[7]

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Cell Scrapers and Centrifuge Tubes.

  • Reagents for Downstream Analysis:

    • For RNA Analysis: RNA extraction kit (e.g., TRIzol-based or column-based), reagents for RNA hydrolysis.

    • For Metabolite Analysis: Cold extraction solvent (e.g., 80% methanol).[8]

Cell Culture and Seeding
  • Culture cells under standard conditions (37°C, 5% CO₂) in the appropriate complete medium.

  • Passage cells regularly to maintain them in the exponential growth phase.

  • Seed cells in the desired format (e.g., 6-well plates). Plate a sufficient number of cells to account for cell counting and multiple time points. A typical starting point is to seed cells to reach 60-70% confluency at the start of the labeling experiment.[7]

  • Allow cells to attach and resume growth for 24 hours post-seeding.

Preparation of Labeling Medium
  • Prepare the base culture medium, supplementing it with dialyzed FBS and other required components (e.g., L-glutamine, penicillin-streptomycin).

  • Prepare a sterile, high-concentration stock solution of this compound in water or PBS.

  • On the day of the experiment, add the this compound stock solution to the prepared base medium to achieve the final desired concentration. (See Table 1 for recommendations).

This compound Labeling Procedure
  • Aspirate the standard culture medium from the cell culture plates.

  • Gently wash the cells once with sterile PBS to remove residual unlabeled medium.[7]

  • Add the pre-warmed this compound labeling medium to the cells.

  • Incubate the cells for the desired duration. The incubation time will depend on the turnover rate of the molecule of interest. For RNA synthesis, time points can range from 30 minutes to 24 hours.[9]

  • To terminate the labeling, place the plates on ice and proceed immediately to cell harvesting.

Cell Harvesting and Extraction

For RNA Analysis:

  • Aspirate the labeling medium.

  • Lyse the cells directly in the well by adding 1 mL of TRIzol reagent (or the lysis buffer from your chosen RNA extraction kit) per well of a 6-well plate.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Proceed with RNA extraction according to the manufacturer's protocol.

  • Quantify the extracted RNA and assess its purity (e.g., using a NanoDrop spectrophotometer).

For Metabolite (Nucleotide Pool) Analysis:

  • Aspirate the labeling medium.

  • Wash the cells rapidly with ice-cold PBS.

  • Add ice-cold 80% methanol (-80°C) to the well (e.g., 500 µL for a 6-well plate) to quench metabolism and extract metabolites.[8][10]

  • Scrape the cells in the cold methanol and transfer the entire mixture to a pre-chilled microcentrifuge tube.

  • Vortex briefly and centrifuge at high speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[8]

  • Transfer the supernatant containing the metabolites to a new tube for analysis.

Downstream Analysis by Mass Spectrometry

The incorporation of deuterium from this compound into RNA or nucleotides is quantified using mass spectrometry (MS).

  • RNA Analysis: The purified RNA must be enzymatically or chemically hydrolyzed to its constituent ribonucleosides. The resulting mixture is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass shift corresponding to the incorporation of the deuterated ribose moiety.[11][12]

  • Metabolite Analysis: The extracted metabolites are typically analyzed by LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment in the nucleotide pool.[13]

Quantitative Data and Recommendations

The following table provides recommended starting parameters for a this compound labeling experiment. These should be optimized for your specific cell line and experimental goals.

ParameterRecommended RangeNotes / Considerations
Cell Seeding Density 200,000 - 500,000 cells/wellTarget 60-70% confluency at the start of labeling.[7]
This compound Concentration 1 mM - 20 mMHigh concentrations (>10 mM) may affect cell viability in some lines over long incubations.[14] Start with a lower concentration and increase if incorporation is insufficient.
Labeling Time (Pulse) 30 minutes - 24 hoursShort times (0.5-4 hours) are suitable for measuring rapid synthesis rates.[9] Longer times (8-24 hours) are used for slower turnover or to approach isotopic steady-state.[13]
Dialyzed FBS 2% - 10%Using dialyzed FBS is crucial to reduce background from unlabeled nucleosides present in standard serum.[7]

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow from cell preparation to data analysis.

experimental_workflow cluster_extraction Sample Processing start Start seed_cells Seed Cells in Culture Plates start->seed_cells grow_cells Incubate for 24h (Allow Attachment) seed_cells->grow_cells prepare_medium Prepare Labeling Medium with this compound grow_cells->prepare_medium label_cells Replace Medium and Incubate for Labeling prepare_medium->label_cells harvest Harvest Cells (Quench Metabolism) label_cells->harvest extract_rna RNA Extraction harvest->extract_rna extract_metabolites Metabolite Extraction harvest->extract_metabolites analysis LC-MS Analysis extract_rna->analysis extract_metabolites->analysis data_analysis Data Analysis (Isotope Enrichment) analysis->data_analysis end_node End data_analysis->end_node

Caption: Experimental workflow for this compound labeling in cell culture.

References

Application Note: Detection and Characterization of D-Ribose-d-3 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in metabolic studies, nucleic acid research, and pharmaceutical development.

Purpose: This document provides a detailed protocol for the detection and structural analysis of D-Ribose deuterated at the 3-position (D-Ribose-d-3) using Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of deuterium provides a powerful tool for simplifying complex spectra and probing specific molecular interactions.

Introduction

D-Ribose is a fundamental monosaccharide that serves as a core component of RNA and is central to various metabolic pathways, including the pentose phosphate pathway.[1] Isotopic labeling, such as the specific incorporation of deuterium (²H), is a widely used technique in NMR spectroscopy to facilitate structural elucidation and study molecular dynamics.[2][3] Replacing a proton with a deuteron at a specific position, such as the C-3 position of D-Ribose, simplifies the often-crowded ¹H NMR spectrum by removing the corresponding signal and its associated couplings.[4] This allows for unambiguous assignment of other resonances and can be used to trace metabolic fates of the molecule. This application note outlines the principles and a practical protocol for analyzing this compound.

Principle of the Method

The NMR analysis of this compound leverages several key principles:

  • ¹H NMR Spectroscopy: The substitution of the proton at the C-3 position with a deuteron eliminates the H-3 signal from the ¹H spectrum. This also simplifies the splitting patterns of adjacent protons (H-2 and H-4) as the J-coupling to H-3 is removed. This spectral simplification is crucial for resolving overlapping signals in the complex carbohydrate region.[4]

  • ¹³C NMR Spectroscopy: In a proton-decoupled ¹³C NMR spectrum, the carbon atom attached to the deuteron (C-3) will exhibit a characteristic triplet splitting pattern due to the spin-1 nature of the deuteron.[5] Furthermore, the chemical shift of C-3 and adjacent carbons (C-2 and C-4) will experience a slight upfield shift, known as the isotope effect.

  • ²H (Deuterium) NMR Spectroscopy: Direct detection of the deuterium nucleus provides a highly specific method to observe the labeled position. ²H NMR is a quantitative technique that can be used to confirm the site of deuteration and determine the enrichment level.[6]

  • 2D NMR Techniques: Two-dimensional experiments such as HSQC (Heteronuclear Single Quantum Coherence) can correlate the chemical shifts of protons and their directly attached carbons. In the HSQC spectrum of this compound, the correlation peak for C-3/H-3 will be absent, confirming the specific site of labeling.

Experimental Workflow

The overall process for the NMR analysis of this compound involves sample preparation, data acquisition using various NMR pulse sequences, and subsequent spectral processing and analysis.

G cluster_workflow Experimental Workflow for this compound Analysis SamplePrep Sample Preparation (Dissolution in D2O or appropriate solvent) DataAcq NMR Data Acquisition (1D ¹H, ¹³C, 2D HSQC) SamplePrep->DataAcq Load Sample DataProc Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcq->DataProc Acquire FID Analysis Spectral Analysis & Interpretation (Chemical Shift Assignment, Coupling Analysis) DataProc->Analysis Generate Spectrum

Caption: A flowchart illustrating the key stages of NMR analysis for this compound.

Materials and Equipment

  • Sample: this compound

  • Solvent: Deuterium Oxide (D₂O, 99.9% D) or other appropriate deuterated solvent.

  • Internal Standard: (Optional) 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for ¹H chemical shift referencing in aqueous samples.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H, ¹³C, and ideally ²H detection.[6]

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Software: NMR data processing software (e.g., TopSpin, Mnova, VnmrJ).

Experimental Protocol

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.6 mL of D₂O in a clean, dry vial.

  • If an internal standard is required for chemical shift referencing, add a known quantity of TSP or DSS to the D₂O solvent before dissolution.

  • Vortex the solution gently until the sample is fully dissolved.

  • Transfer the solution into a 5 mm NMR tube.

  • Place the tube in the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K) for at least 5 minutes before data acquisition.

NMR Data Acquisition

The following are suggested starting parameters. These should be optimized based on the specific instrument and sample concentration.

1. ¹H NMR (1D Proton)

  • Pulse Program: zg30 or similar single-pulse experiment with water suppression if needed.

  • Spectral Width (SW): ~12 ppm

  • Number of Scans (NS): 16-64 (increase for dilute samples)

  • Relaxation Delay (D1): 2-5 seconds

  • Acquisition Time (AQ): ~3-4 seconds

2. ¹³C NMR (1D Carbon with Proton Decoupling)

  • Pulse Program: zgpg30 or similar power-gated decoupling sequence.

  • Spectral Width (SW): ~160-200 ppm

  • Number of Scans (NS): 1024-4096 (or more, as ¹³C has low natural abundance and sensitivity)

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): ~1-2 seconds

3. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsisp2.3 or similar HSQC experiment with sensitivity enhancement.

  • Spectral Width (SW): F2 (¹H) dimension: ~10 ppm; F1 (¹³C) dimension: ~100 ppm (centered on the ribose carbon region).

  • Number of Scans (NS): 8-16 per increment.

  • Relaxation Delay (D1): 1.5 seconds.

  • ¹J(CH) Coupling Constant: Set to an average value for carbohydrates, typically 145 Hz.

Data Presentation and Expected Results

In aqueous solution, D-Ribose exists as an equilibrium mixture of α- and β-pyranose and furanose forms, with the β-pyranose form being the most abundant.[1] The deuteration at C-3 will specifically alter the NMR spectra as described below.

G cluster_structures Structural Comparison node_a D-Ribose (β-D-ribopyranose) node_b This compound (Deuterium at C-3) change_label Substitution H -> D at C-3 node_a:e->change_label:w change_label:e->node_b:w

Caption: Isotopic labeling of D-Ribose with deuterium at the C-3 position.

Expected Chemical Shifts and Spectral Features

The following table summarizes the expected ¹H and ¹³C chemical shifts for the major β-D-ribopyranose anomer in D₂O. The key differences for the d-3 isotopologue are highlighted.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Expected Changes for this compound
1 ~4.91 (d)~94.2No significant change.
2 ~3.60 (dd)~70.8Coupling to H-3 is removed; signal simplifies to a doublet.
3 ~3.85 (t)~70.3¹H Signal Absent. ¹³C signal shows isotope shift (upfield) and triplet splitting.
4 ~3.70 (m)~69.5Coupling to H-3 is removed; multiplet pattern simplifies.
5 (a,b) ~3.75 (dd), ~3.95 (dd)~65.4No significant change.

Note: Chemical shift values are approximate and can vary based on pH, temperature, and concentration. Data is based on typical values for D-Ribose.[7]

Interpretation Summary
  • Absence of H-3 Signal: The most direct confirmation in the ¹H spectrum is the complete absence of the signal expected around 3.85 ppm.

  • Simplified Multiplets: The signals for H-2 and H-4 will appear as simpler multiplets (e.g., a doublet for H-2 instead of a doublet of doublets).

  • ¹³C Triplet: The C-3 signal in the ¹³C spectrum will appear as a 1:1:1 triplet (due to ¹J(CD) coupling) if observed without deuterium decoupling.

  • Missing HSQC Cross-Peak: The 2D HSQC spectrum will lack a correlation peak at the coordinates corresponding to the C-3 and H-3 chemical shifts.

These combined observations provide conclusive evidence for the successful and specific deuteration of D-Ribose at the C-3 position.

References

Application Note: D-Ribose-d-3 as an Internal Standard for Accurate Quantitative Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide on the application of D-Ribose-d-3 as an internal standard for quantitative metabolomics studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS).

Introduction

Quantitative metabolomics aims to measure the precise concentrations of metabolites in biological systems. However, analytical variability arising from sample preparation, instrument performance, and matrix effects can significantly impact the accuracy and reproducibility of these measurements.[1][2] The use of stable isotope-labeled internal standards is a critical strategy to mitigate these sources of error.[3][4] this compound, a deuterated form of the naturally occurring pentose sugar D-ribose, serves as an ideal internal standard for the quantification of its unlabeled counterpart and other related metabolites.

D-ribose is a central component of cellular metabolism, playing a crucial role in the synthesis of nucleotides (ATP, GTP), nucleic acids (RNA), and the pentose phosphate pathway (PPP).[5] Given its importance, accurate quantification of D-ribose is essential for understanding cellular energy status, nucleotide metabolism, and the pathophysiology of various diseases.[6][7][8]

Key Benefits of Using this compound:

  • Correction for Matrix Effects: Co-elution with the analyte of interest allows for compensation of ion suppression or enhancement.[1]

  • Improved Accuracy and Precision: Normalization to the internal standard signal corrects for variations in sample injection volume and instrument response.

  • Reliable Quantification: Enables absolute or relative quantification of D-ribose across different samples and batches.[4]

  • Minimal Isotopic Effect: While deuterium labeling can sometimes lead to chromatographic separation from the unlabeled analyte, careful method development can minimize this effect.[9]

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution
  • Materials:

    • This compound (powder)

    • LC-MS grade water

    • LC-MS grade methanol

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

  • Procedure:

    • Accurately weigh a precise amount of this compound powder (e.g., 1 mg).

    • Dissolve the powder in a known volume of LC-MS grade water (e.g., 1 mL) to create a stock solution of 1 mg/mL.

    • Vortex the solution until the powder is completely dissolved.

    • Store the stock solution at -20°C in an amber vial to prevent degradation.

Sample Preparation for Metabolite Extraction and Internal Standard Spiking

This protocol is a general guideline and may need optimization based on the specific biological matrix (e.g., plasma, cells, tissue).

  • Materials:

    • Biological samples

    • This compound working solution (diluted from stock)

    • Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

    • Centrifuge (refrigerated)

    • Eppendorf tubes

  • Procedure:

    • Thaw frozen biological samples on ice.

    • For liquid samples (e.g., plasma), take a precise volume (e.g., 50 µL). For cell or tissue samples, use a pre-determined amount of starting material (e.g., 1 million cells or 10 mg of tissue).

    • Add a known amount of the this compound working solution to each sample to achieve a final concentration within the linear range of the instrument (e.g., 1 µM). This step should be done at the very beginning of the sample preparation to account for any metabolite loss during extraction.

    • Add a volume of pre-chilled extraction solvent (e.g., 200 µL of 80% methanol for a 50 µL plasma sample).

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the extracted metabolites and the internal standard.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50 µL of 50% methanol in water).

    • Centrifuge the reconstituted sample one final time to remove any remaining particulates.

    • Transfer the supernatant to an LC-MS vial for analysis.

Quantitative Data Presentation

The following table represents a hypothetical dataset to illustrate how to present quantitative results from an LC-MS analysis using this compound as an internal standard.

Sample IDD-Ribose Peak AreaThis compound Peak AreaPeak Area Ratio (D-Ribose / this compound)Calculated Concentration (µM)
Control 1150,000300,0000.505.0
Control 2165,000310,0000.535.3
Control 3145,000290,0000.505.0
Control Avg. 153,333 300,000 0.51 5.1
Control SD 10,408 10,000 0.02 0.2
Treated 1250,000305,0000.828.2
Treated 2275,000295,0000.939.3
Treated 3260,000300,0000.878.7
Treated Avg. 261,667 300,000 0.87 8.7
Treated SD 12,583 5,000 0.06 0.6

Note: The "Calculated Concentration" is determined by comparing the peak area ratio of the sample to a standard curve generated with known concentrations of unlabeled D-Ribose and a constant concentration of this compound.

Visualizations

D-Ribose Metabolism and Associated Pathways

G Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP Ribulose5P Ribulose-5-Phosphate PPP->Ribulose5P Ribose5P Ribose-5-Phosphate Ribulose5P->Ribose5P PRPP PRPP Ribose5P->PRPP RNA RNA Synthesis Ribose5P->RNA Nucleotide Nucleotide Synthesis (ATP, GTP) PRPP->Nucleotide DRibose_d3 This compound (Internal Standard) DRibose D-Ribose DRibose->Ribose5P Ribokinase

Caption: Metabolic fate of D-Ribose and its entry into the Pentose Phosphate Pathway.

Experimental Workflow for Quantitative Metabolomics

G Sample Biological Sample Spike Spike with This compound Sample->Spike Extraction Metabolite Extraction Spike->Extraction LCMS LC-MS Analysis Extraction->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (Ratio to IS) Data->Quant

Caption: Workflow for using this compound as an internal standard in metabolomics.

Conclusion

This compound is a valuable tool for accurate and precise quantification of D-ribose in complex biological matrices. Its use as an internal standard effectively corrects for analytical variability, thereby enhancing the reliability of metabolomics data. The protocols and guidelines presented here provide a framework for the successful implementation of this compound in quantitative metabolomics workflows, ultimately contributing to a deeper understanding of metabolic processes in health and disease.

References

Applications of D-Ribose-d-3 in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose, a naturally occurring pentose sugar, is a fundamental building block for essential biomolecules such as RNA, ATP, and various coenzymes.[1][2] Its deuterated isotopologue, D-Ribose-d-3, serves as a powerful tool in drug discovery and development. The incorporation of deuterium at the C3 position provides a stable isotopic label, enabling researchers to trace the metabolic fate of ribose and its derivatives without altering the parent molecule's fundamental biochemical properties. This allows for detailed investigation into metabolic pathways, pharmacokinetic profiling, and the synthesis of labeled drug candidates for mechanistic studies.

These application notes provide an overview of the key applications of this compound, with detailed protocols for its use in the synthesis of antiviral drugs and as a tracer in metabolic flux analysis.

I. Application Note: this compound as a Precursor in the Synthesis of Antiviral Nucleoside Analogs

D-Ribose and its derivatives are critical starting materials for the chemical synthesis of a wide array of nucleoside analogs that form the backbone of many antiviral therapies.[3][4] The strategic use of this compound allows for the introduction of a stable isotopic label into the drug molecule, facilitating studies on drug metabolism, biodistribution, and target engagement.

A. Synthesis of Molnupiravir

Molnupiravir (EIDD-2801), an orally bioavailable antiviral drug, has demonstrated broad-spectrum activity against various RNA viruses.[3][5] Its synthesis can be efficiently achieved from D-Ribose. The following protocol outlines a multi-step synthesis adapted from published literature, highlighting the potential for incorporating this compound.[3][6][7]

Experimental Protocol: Synthesis of Molnupiravir from D-Ribose

This protocol describes a chemical synthesis route. For the synthesis of labeled Molnupiravir, this compound would be substituted for D-Ribose in the initial step.

Step 1: Protection of D-Ribose

  • To a solution of D-Ribose (1 equivalent) in a suitable solvent such as acetone, add a catalytic amount of acid (e.g., sulfuric acid) and 2,2-dimethoxypropane (excess).

  • Stir the reaction mixture at room temperature until the formation of 2,3-O-isopropylidene-D-ribofuranose is complete, as monitored by Thin Layer Chromatography (TLC).

  • Neutralize the acid with a suitable base (e.g., sodium bicarbonate), filter the mixture, and concentrate the filtrate under reduced pressure.

  • Protect the remaining hydroxyl groups, for example, by acetylation using acetic anhydride in pyridine, to yield a fully protected ribose derivative.[6]

Step 2: Glycosylation with Cytosine

  • Activate the protected ribose derivative. A common method involves converting the anomeric hydroxyl group to a leaving group, such as an acetate or a halide.

  • In a dry, inert atmosphere, dissolve N4-acetylcytosine (1 equivalent) and the activated protected ribose (1.2 equivalents) in a dry aprotic solvent (e.g., acetonitrile).

  • Add a Lewis acid catalyst, such as tin(IV) chloride (SnCl4) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise at a controlled temperature (e.g., 0 °C).[6]

  • Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by TLC or HPLC.

  • Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purify the resulting protected nucleoside by column chromatography on silica gel.

Step 3: Hydroxamination and Deprotection

  • Dissolve the protected cytidine analog in a suitable solvent.

  • Treat the solution with hydroxylamine to convert the cytosine moiety to N4-hydroxycytosine.

  • In the same pot or in a subsequent step, remove all protecting groups using acidic conditions (e.g., trifluoroacetic acid in water).[3]

  • Neutralize the reaction mixture and purify the final product, Molnupiravir, by crystallization or column chromatography.

Quantitative Data: Synthesis of Molnupiravir

StepStarting MaterialProductReagentsYield (%)Reference
OverallD-Ribose and CytosineMolnupiravirMulti-step synthesis48[3]
OverallD-RiboseMolnupiravirMulti-step synthesis32[8]
OverallUridineMolnupiravir5-step synthesis~17[6]
OverallCytidineMolnupiravir2-step enzymatic41[7]
B. Synthesis of North-Methanocarbathymidine (N-MCT)

N-MCT is a conformationally locked carbocyclic nucleoside analog with potent antiviral activity against herpes viruses.[4][9] Its synthesis starts from 2-deoxy-D-ribose, demonstrating the utility of ribose derivatives in constructing complex antiviral agents.

Experimental Protocol: Synthesis of N-MCT from 2-deoxy-D-ribose

This protocol is a summary of a multi-step synthesis.[10] For the synthesis of a labeled analog, a correspondingly labeled 2-deoxy-D-ribose could be used.

Step 1: Preparation of the Lactol Intermediate

  • Treat 2-deoxy-D-ribose with acetyl chloride in methanol at low temperatures (-18°C) to form the methyl glycoside.[10]

  • Protect the hydroxyl groups, for instance, using benzyl bromide and a base like sodium hydride.

  • Hydrolyze the methyl glycoside under acidic conditions to yield the corresponding lactol, (4S,5R)-4-Benzyloxy-5-benzyloxymethyltetrahydrofuran-2-ol.[10]

Step 2: Formation of the Bicyclic Hexanol

  • Perform a Wittig reaction on the lactol to introduce a vinyl group.

  • Carry out an intramolecular cyclopropanation reaction to form the bicyclo[3.1.0]hexane ring system.

  • Reduce the resulting ketone to the corresponding alcohol.

Step 3: Introduction of the Azide and Elaboration of the Thymine Base

  • Convert the alcohol to a good leaving group (e.g., mesylate) using methanesulfonyl chloride and a base.[10]

  • Displace the mesylate with sodium azide in DMF to introduce the azide functionality.[10]

  • Reduce the azide to an amine (e.g., via hydrogenation).

  • Construct the thymine ring onto the amine through a series of reactions, including condensation with β-ketoesters and subsequent cyclization.

  • Deprotect the hydroxyl groups to yield N-MCT.

II. Application Note: this compound as a Tracer for Metabolic Flux Analysis

Stable isotope tracers are invaluable tools for elucidating the dynamics of metabolic pathways. This compound, with its deuterium label, can be used to trace the flow of carbon through central metabolic pathways, most notably the Pentose Phosphate Pathway (PPP).[11][12] This allows for the quantification of metabolic fluxes, providing insights into cellular bioenergetics and biosynthetic precursor production, which are often dysregulated in diseases such as cancer and metabolic syndrome.[2]

A. Tracing the Pentose Phosphate Pathway (PPP)

The PPP is a major pathway for NADPH production and the synthesis of pentose sugars for nucleotide biosynthesis.[13] By introducing this compound to cell cultures or in vivo models, the incorporation of the deuterium label into downstream metabolites can be monitored by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[14][15]

Experimental Protocol: Metabolic Tracing with this compound in Cell Culture

Step 1: Cell Culture and Isotope Labeling

  • Culture cells of interest to a desired confluency in standard growth medium.

  • Replace the standard medium with a medium containing a known concentration of this compound. A parallel culture with unlabeled D-Ribose should be run as a control.

  • Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled ribose. The incubation time will depend on the cell type and the specific metabolic pathway being investigated.

Step 2: Metabolite Extraction

  • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

Step 3: Sample Analysis by Mass Spectrometry

  • Dry the metabolite extract under a stream of nitrogen or by lyophilization.

  • Derivatize the metabolites if necessary to improve their volatility and chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Reconstitute the sample in a suitable solvent and analyze by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Monitor the mass isotopologue distribution of key metabolites of the PPP and glycolysis, such as ribose-5-phosphate, sedoheptulose-7-phosphate, and lactate, to determine the extent of deuterium incorporation.

Step 4: Data Analysis and Flux Calculation

  • Correct the raw mass spectrometry data for the natural abundance of isotopes.

  • Use metabolic flux analysis software (e.g., Metran) to calculate the relative or absolute fluxes through the PPP and connected pathways based on the measured isotopologue distributions.[16]

Quantitative Data: Pharmacokinetics of D-Ribose

While specific data for this compound is limited, pharmacokinetic studies of unlabeled D-Ribose provide valuable parameters for designing tracer experiments.

ParameterValueConditionsOrganismReference
Tmax (oral) 18 - 30 min2.5, 5.0, and 10.0 g doses, fastingHuman[17]
Tmax (oral) 36 - 44 min420 mg/kg and 840 mg/kg dosesRabbit[8][18]
Urinary Excretion 4.15 - 7.20 % of dose2.5, 5.0, and 10.0 g oral dosesHuman[17]
Urinary Excretion 18 - 37.5 % of dose420 mg/kg and 840 mg/kg IV dosesRabbit[8][18]

III. Visualizations

Molnupiravir_Synthesis_Workflow DR This compound PR Protected Ribose DR->PR Protection PN Protected Nucleoside PR->PN Glycosylation AC N4-Acetylcytosine AC->PN M Molnupiravir PN->M Hydroxamination & Deprotection

Caption: Workflow for the synthesis of Molnupiravir from this compound.

PPP_Tracing_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis A 1. Seed Cells B 2. Add this compound containing medium A->B C 3. Incubate B->C D 4. Metabolite Extraction E 5. MS Analysis D->E F 6. Flux Calculation E->F C->D PPP_Signaling_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Ribulose5P Ribulose-5-P G6P->Ribulose5P G6PD Glycolysis Glycolysis G6P->Glycolysis NADPH NADPH G6P->NADPH Ribose5P Ribose-5-P Ribulose5P->Ribose5P Ribulose5P->Glycolysis Nucleotides Nucleotide Synthesis Ribose5P->Nucleotides DRd3 This compound (exogenous) DRd3->Ribose5P Bypass

References

Troubleshooting & Optimization

Troubleshooting low incorporation of D-Ribose-d-3 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low incorporation of D-Ribose-d-3 in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound labeling experiments in a question-and-answer format.

Q1: I am observing very low to no incorporation of this compound into my target molecules (e.g., RNA, ATP). What are the potential primary causes?

A1: Low incorporation of this compound can stem from several factors, broadly categorized into issues with cellular uptake, metabolic pathway disruptions, and experimental/analytical procedures. Here’s a breakdown of potential causes:

  • Cellular Uptake Issues:

    • Competition with Glucose: D-ribose is often transported into cells by glucose transporters (GLUTs).[1][2][3] High concentrations of glucose in your cell culture medium can competitively inhibit the uptake of this compound.

    • Low Transporter Expression: The specific cell line you are using may have low expression levels of the necessary GLUT transporters that facilitate ribose uptake.[4][5]

    • Sub-optimal Cell Health: Poor cell viability or a low metabolic state will naturally lead to reduced uptake and incorporation of nutrients.

  • Metabolic Pathway Bottlenecks:

    • Rate-Limiting Enzymes: The first step in D-ribose metabolism is its phosphorylation by ribokinase to form ribose-5-phosphate.[6][7] Low activity of this enzyme can be a rate-limiting step.

    • Inhibition of Downstream Pathways: If the pentose phosphate pathway (PPP) or nucleotide synthesis pathways are inhibited or saturated, the incorporation of labeled ribose will be diminished.

  • Experimental & Analytical Issues:

    • Sub-optimal Labeling Conditions: The concentration of this compound or the incubation time may not be optimized for your specific cell line and experimental goals.

    • Sample Preparation Artifacts: Improper quenching of metabolism or inefficient extraction of metabolites can lead to a loss of labeled compounds before analysis.[8][9][10]

    • Analytical Sensitivity: The mass spectrometry method may not be sensitive enough to detect low levels of incorporation.

Q2: How can I determine if poor cellular uptake is the primary issue for low this compound incorporation?

A2: To investigate cellular uptake, you can perform the following troubleshooting steps:

  • Optimize Glucose Concentration: Culture your cells in a medium with a lower glucose concentration. You can try titrating the glucose level to find a balance that maintains cell viability while improving this compound uptake. A pilot study comparing standard high-glucose media to a lower glucose formulation is recommended.

  • Serum Starvation: Briefly serum-starve your cells before adding the this compound containing medium. This can sometimes upregulate nutrient transporters. A typical protocol involves a 2-4 hour incubation in a serum-free medium.

  • Directly Measure Uptake: If you have access to radiolabeled D-Ribose or a fluorescent analog, you can perform uptake assays to directly quantify the amount of ribose entering the cells under different conditions.

Q3: What are the recommended concentration and incubation times for this compound labeling?

A3: The optimal concentration and incubation time are highly dependent on the cell type, its metabolic rate, and the specific research question. However, here are some general guidelines:

  • Concentration: Start with a concentration in the range of 1-10 mM. Be aware that high concentrations of D-ribose (e.g., above 10 mM) can be cytotoxic to some cell lines due to the formation of advanced glycation end products (AGEs).[8][9] It is advisable to perform a dose-response curve to assess toxicity for your specific cell line using a cell viability assay (e.g., MTT assay).

  • Incubation Time: Labeling can be observed in as little as a few hours, but for metabolic flux analysis, reaching an isotopic steady state is often desired. This can take anywhere from 3 to 24 hours.[9] A time-course experiment is the best way to determine the optimal incubation time for your system.

Q4: I suspect issues with my sample preparation. What are the critical steps for quenching and metabolite extraction?

A4: Proper and rapid sample preparation is crucial to preserve the metabolic state of your cells.

  • Quenching: This step is designed to instantly halt all enzymatic activity.

    • For adherent cells, rapidly aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS) or an isotonic ammonium acetate solution.[9]

    • Immediately add a pre-chilled quenching solution, such as 80% methanol cooled to -80°C.[8][9] Some protocols recommend snap-freezing the cells with liquid nitrogen before adding the cold methanol.[11]

  • Extraction:

    • After quenching, scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.

    • Vortex the samples thoroughly and centrifuge at high speed to pellet cell debris.

    • The supernatant contains your metabolites and can be dried down for storage or reconstituted for analysis.

Q5: Are there any specific considerations for mass spectrometry analysis of this compound and its metabolites?

A5: Yes, optimizing your mass spectrometry method is key for detecting and quantifying deuterated compounds.

  • Instrumentation: High-resolution mass spectrometers (e.g., Orbitrap or TOF) are preferred as they can distinguish between isotopologues with small mass differences.[12]

  • Fragmentation: For identifying labeled ribose within larger molecules like RNA, you can monitor for the neutral loss of the deuterated ribose moiety (mass of 135.0605 Da for this compound, assuming the deuterium is on a carbon, compared to 132.0422 Da for unlabeled ribose).[13][14]

  • Data Analysis: Use software that can correct for the natural abundance of isotopes to accurately calculate the percentage of enrichment.

Data Presentation

The following table summarizes key experimental parameters that can be optimized to improve this compound incorporation.

ParameterStandard RangeTroubleshooting ActionRationale
This compound Concentration 1 - 10 mMPerform a dose-response curve (e.g., 0.5, 1, 2.5, 5, 10 mM) and assess cell viability.High concentrations can be cytotoxic due to glycation.[8][10]
Incubation Time 3 - 24 hoursConduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine optimal labeling.Allows for reaching isotopic steady state for flux analysis.[9]
Glucose Concentration in Media 1 - 4.5 g/L (5.5 - 25 mM)Test media with lower glucose concentrations (e.g., 1 g/L).Reduces competitive inhibition of D-ribose uptake by GLUT transporters.[1][2]
Serum Concentration in Media 5 - 15%Perform a brief serum starvation (2-4 hours) before labeling.Can upregulate nutrient transporters.
Quenching Temperature -20°C to -80°CEnsure quenching solution is pre-chilled to -80°C and perform the step on dry ice.Rapidly halts enzymatic activity to preserve the metabolic state.[8][9]

Experimental Protocols

Protocol 1: this compound Labeling of Adherent Mammalian Cells

  • Plate cells in a 6-well plate and grow to 70-80% confluency in your standard culture medium.

  • On the day of the experiment, aspirate the standard medium.

  • Optional: Wash the cells once with pre-warmed, serum-free medium.

  • Add pre-warmed labeling medium containing your desired concentration of this compound and a potentially lower concentration of glucose.

  • Incubate the cells for the desired labeling period (e.g., 6 hours).

  • Proceed immediately to the quenching and metabolite extraction protocol.

Protocol 2: Quenching and Metabolite Extraction for Adherent Cells

  • Place the cell culture plate on ice.

  • Quickly aspirate the labeling medium.

  • Wash the cells once with 1 mL of ice-cold 0.9% NaCl solution.

  • Immediately add 1 mL of 80% methanol (pre-chilled to -80°C) to each well.

  • Incubate the plate at -80°C for 20 minutes.

  • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Vortex the tube for 30 seconds.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube. This contains your metabolites.

  • Dry the supernatant using a vacuum concentrator.

  • Store the dried metabolite pellet at -80°C until analysis.

Protocol 3: Quantification of this compound Incorporation into RNA by LC-MS

  • Extract total RNA from your labeled and unlabeled control cells using a standard RNA extraction kit.

  • Digest the RNA to its constituent ribonucleosides using a mixture of nuclease P1 and alkaline phosphatase.

  • Analyze the resulting ribonucleoside mixture by LC-MS/MS.

  • Monitor the mass-to-charge ratio (m/z) for unlabeled adenosine (268.10) and this compound labeled adenosine (271.12), and similarly for the other ribonucleosides.

  • Calculate the percent incorporation by comparing the peak areas of the labeled and unlabeled versions of each ribonucleoside.

Mandatory Visualizations

D_Ribose_Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular D_Ribose_d3_ext This compound GLUT GLUT Transporter D_Ribose_d3_ext->GLUT Uptake Glucose_ext Glucose Glucose_ext->GLUT Uptake (Competitive) D_Ribose_d3_int This compound GLUT->D_Ribose_d3_int Glucose_int Glucose GLUT->Glucose_int R5P_d3 Ribose-5-Phosphate-d3 D_Ribose_d3_int->R5P_d3 Phosphorylation PPP Pentose Phosphate Pathway R5P_d3->PPP Nucleotide_Syn Nucleotide Synthesis (e.g., ATP, RNA) R5P_d3->Nucleotide_Syn Ribokinase Ribokinase Ribokinase->D_Ribose_d3_int ATP_ADP ATP -> ADP ATP_ADP->Ribokinase

Caption: Metabolic fate of exogenous this compound.

Troubleshooting_Workflow Start Low this compound Incorporation Observed Uptake Is Cellular Uptake Efficient? Start->Uptake Metabolism Are Metabolic Pathways Active? Uptake->Metabolism Yes Uptake_Sol Optimize Media: - Lower Glucose - Test Serum Starvation Uptake->Uptake_Sol No Experiment Is the Experimental Procedure Optimal? Metabolism->Experiment Yes Metabolism_Sol Check for: - Enzyme Inhibitors - Cell Viability Issues Metabolism->Metabolism_Sol No Experiment_Sol Review & Optimize: - Labeling Concentration/Time - Quenching & Extraction - MS Parameters Experiment->Experiment_Sol No Success Incorporation Improved Experiment->Success Yes Uptake_Sol->Success Metabolism_Sol->Success Experiment_Sol->Success

Caption: Troubleshooting workflow for low this compound incorporation.

Logical_Relationships cluster_causes Potential Causes cluster_solutions Potential Solutions Cause1 High Glucose in Media Sol1 Use Low Glucose Media Cause1->Sol1 Cause2 Low Ribokinase Activity Sol2 Ensure Optimal Cell Health Cause2->Sol2 Cause3 Cell Stress / Low Viability Cause3->Sol2 Cause4 Inefficient Quenching Sol3 Optimize Quenching Protocol (e.g., -80°C Methanol) Cause4->Sol3

Caption: Logical relationships between causes and solutions.

References

Minimizing isotopic exchange of deuterium in D-Ribose-d-3 studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: D-Ribose-d-3 Isotopic Labeling

Welcome to the technical support center for this compound studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the isotopic exchange of deuterium during experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your isotopically labeled compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues and questions related to the handling and analysis of this compound to prevent the loss of the deuterium label.

Q1: What is isotopic exchange, and why is it a concern for this compound studies?

A1: Isotopic exchange is a chemical reaction where a deuterium atom in your labeled compound (this compound) is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] For D-Ribose, the hydrogen atoms on the hydroxyl (-OH) groups are "labile" or "exchangeable," meaning they can readily swap with protons from solvents like water.[2][3] This is a significant concern because the loss of the deuterium label can compromise the results of studies that rely on tracking the isotope, such as metabolic flux analyses or when using this compound as an internal standard in quantitative LC-MS analysis.[2][4]

Q2: How does pH affect the stability of the deuterium label on this compound?

A2: The hydrogen-deuterium exchange process for hydroxyl groups on carbohydrates is catalyzed by both acids and bases.[2][5] This means that the rate of deuterium loss will increase in both highly acidic and highly alkaline conditions. The relationship between the logarithm of the exchange rate and pH often forms a V-shaped curve, with the minimum exchange rate occurring at a specific pH.[2]

Q3: What is the optimal pH for minimizing deuterium exchange in aqueous solutions?

A3: For hydroxyl groups on carbohydrates, the minimum rate of hydrogen-deuterium exchange in solution occurs at a near-neutral pH.[5] Studies have shown this minimum to be around pH 6.5.[5] Deviating from this pH, either to more acidic or more basic conditions, will accelerate the exchange rate. It is important to note that for other functional groups, like backbone amides in proteins, the minimum exchange rate occurs at a more acidic pH of approximately 2.6.[1]

Q4: How does temperature influence the rate of isotopic exchange?

A4: Temperature has a significant impact on the rate of isotopic exchange. Increasing the temperature provides more thermal energy, which accelerates the exchange reaction.[6][7] Therefore, to minimize deuterium loss, it is recommended to conduct experiments at low temperatures whenever feasible. Stability studies have shown that D-ribose itself is unstable at high temperatures, with a half-life of only 73 minutes at 100°C and pH 7.0.[8]

Q5: What solvents and buffers are recommended for working with this compound?

A5: To maintain the deuterium label, it is crucial to use deuterated solvents, with deuterium oxide (D₂O) being the most common choice for preparing aqueous solutions.[2] If non-deuterated protic solvents (e.g., H₂O, methanol) are required, their use should be minimized. Aprotic solvents can also be used if the experimental design allows. When preparing buffers, use deuterated components and D₂O. For applications like electrospray ionization mass spectrometry (ESI-MS), ammonium acetate prepared in D₂O has been used.[9]

Q6: Are there specific handling and storage procedures to minimize back-exchange?

A6: Yes. To prevent the exchange of deuterium with hydrogen from atmospheric moisture, this compound should be stored as a solid in a tightly sealed container, preferably in a desiccator, at low temperatures (-20°C is often sufficient for short-to-medium term storage).[10][11] Solutions should be prepared fresh using deuterated solvents just before the experiment. Minimize the headspace in vials and avoid repeated freeze-thaw cycles of solutions.[11]

Q7: During analysis (e.g., MS, NMR), what precautions should be taken to prevent exchange?

A7: During analysis, in-source exchange can occur, particularly with techniques like ESI-MS.[5][12]

  • For Mass Spectrometry (MS): The ESI process itself can alter the pH of droplets, affecting exchange rates.[5][13] To mitigate this, it is crucial to control the pH of the spray solution. Additionally, residual water vapor in the MS source can cause back-exchange. Purging the source with dry gas or an aprotic solvent like acetonitrile between runs can help remove these vapors.[12]

  • For Nuclear Magnetic Resonance (NMR): The standard practice is to dissolve the sample in a deuterated solvent (e.g., D₂O, DMSO-d6). This high concentration of deuterium in the solvent minimizes the net loss of the label from the analyte due to equilibrium effects.[14]

Data Summary

The rate of deuterium exchange is highly dependent on experimental conditions. The following table summarizes the qualitative impact of pH on the exchange rate for carbohydrate hydroxyl groups.

ConditionEffect on Deuterium Exchange RateRationale
Acidic pH (e.g., < 6.0) IncreasedThe exchange reaction is acid-catalyzed.[2][5]
Near-Neutral pH (~6.5) Minimized This is the point of minimum catalysis for hydroxyl groups.[5]
Basic pH (e.g., > 7.0) IncreasedThe exchange reaction is base-catalyzed.[2][5]

Key Experimental Protocols

Protocol 1: General Procedure for Preparation and Handling of this compound Solutions

This protocol outlines the key steps to prepare solutions of this compound while minimizing isotopic exchange.

  • Environment Setup:

    • Perform all manipulations in a controlled environment with low humidity, such as a glove box or under a stream of dry nitrogen or argon gas, if possible.

    • Use glassware that has been oven-dried to remove any residual water.

  • Solvent and Reagent Preparation:

    • Use high-purity deuterated solvents (e.g., D₂O, 99.9 atom % D).

    • If a buffer is required, prepare it by dissolving the buffer salts in the deuterated solvent. Adjust the pD (the equivalent of pH in D₂O) to approximately 6.9 (pD = pH + 0.4) to achieve the minimum exchange rate, which corresponds to a pH reading of 6.5.

  • Solution Preparation:

    • Allow the this compound solid to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

    • Weigh the required amount of this compound and dissolve it in the pre-chilled deuterated solvent/buffer.

    • Perform dissolution and subsequent handling steps on ice or at a reduced temperature (e.g., 4°C) to slow the exchange rate.[6]

  • Storage of Solution:

    • Use the solution immediately after preparation for best results.

    • If short-term storage is necessary, aliquot the solution into small-volume, airtight vials with minimal headspace.

    • Store frozen at -80°C. Avoid repeated freeze-thaw cycles.

Visual Guides

The following diagrams illustrate key workflows and relationships to help visualize the factors influencing isotopic exchange.

G Workflow for Minimizing Deuterium Exchange cluster_prep Preparation Phase cluster_exp Experiment & Analysis Phase cluster_analysis Analytical Precautions p1 Weigh this compound in Dry Environment p2 Dissolve in Chilled Deuterated Solvent (D₂O) p1->p2 p3 Adjust pD to ~6.9 (pH-meter reading 6.5) p2->p3 e1 Maintain Low Temperature (e.g., on ice) p3->e1 e2 Perform Experiment e1->e2 e3 Analyze Sample Promptly e2->e3 a1 MS: Purge Source with Dry Gas/Aprotic Solvent e3->a1 a2 NMR: Use Deuterated Lock Solvent e3->a2

Caption: Experimental workflow detailing critical steps to minimize deuterium exchange.

G Factors Promoting Isotopic Exchange center Isotopic Exchange (Deuterium Loss) pH pH pH->center Temp Temperature Temp->center Solvent Solvent System Solvent->center Handling Handling & Analysis Handling->center pH_acid Acid Catalysis (pH < 6.5) pH_acid->pH pH_base Base Catalysis (pH > 6.5) pH_base->pH Temp_high Increased Thermal Energy Temp_high->Temp Temp_freeze Repeated Freeze-Thaw Temp_freeze->Temp Solvent_protic Protic Solvents (H₂O, MeOH) Solvent_protic->Solvent Solvent_moisture Atmospheric Moisture Solvent_moisture->Solvent Handling_time Long Incubation Times Handling_time->Handling Handling_ms In-Source Exchange (MS) Handling_ms->Handling

Caption: Key factors that contribute to the loss of deuterium labels from D-Ribose.

References

Correcting for background noise in D-Ribose-d-3 mass spectrometry data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for background noise in D-Ribose-d-3 mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in my this compound analysis?

A: Background noise in LC-MS experiments can originate from multiple sources. Common culprits include contaminated solvents or mobile phase additives, residue buildup in the ion source, and column bleed from the LC column.[1] You may also encounter interference from ambient air, such as protonated polycyclodimethylsiloxane (PCM-6) at an m/z of 445.12.[2] The noise can be categorized as random noise, which is more dominant at lower m/z values (approx. 50-400 Da), and systematic chemical noise, which is more prevalent at higher m/z values (>400 Da).[3]

Q2: My baseline is consistently high across the entire gradient. What should I check first?

A: A consistently high baseline typically points to a systemic issue. The first step is to check the purity of your mobile phase, including solvents and additives, ensuring they are all LC-MS grade.[1] Contamination in your solvents can lead to a constant high background.[4] Other causes include a dirty ion source, which can be cleaned, or contamination buildup on the column. Performing a "steam clean" of the LC-MSD system overnight can also be a very effective method for reducing high background levels.[5]

Q3: I am observing sporadic, sharp noise peaks that are not related to my analyte. What could be the cause?

A: Sporadic, sharp peaks are often indicative of electronic interference.[1] Ensure that the mass spectrometer is on a stable power source and that other nearby electronic devices are not causing interference. Another potential cause is an unstable spray in the ion source due to a problem with the nebulizer.[5] Checking the nebulizer spray and ensuring a steady LC backpressure can help resolve this issue.[6]

Q4: How can I differentiate the true this compound signal from chemical noise in the spectrum?

A: D-Ribose has a characteristic fragmentation pattern that involves consecutive losses of water (H₂O) and formaldehyde (CH₂O).[7][8] For D-ribose derived peptides, this results in neutral losses of 18, 36, and 54 u.[7][8] Your this compound analyte will exhibit a similar fragmentation pattern, but the parent and fragment ions will be shifted to a higher mass-to-charge ratio due to the deuterium labeling. Identifying this specific pattern of neutral losses from your deuterated parent ion is key to distinguishing it from unrelated chemical noise.

Q5: Could my this compound stable isotope standard be a source of interference itself?

A: Yes, this is a possibility. Stable isotope-labeled standards can sometimes contain a small amount of their unlabeled ("light") counterpart.[2] This "light contamination" can potentially interfere with the detection and quantification of low-abundance endogenous D-Ribose.[2] It is crucial to use high-purity standards and to assess the level of any isotopic contamination.

Troubleshooting Guides

Guide 1: Systematic Workflow for Diagnosing and Reducing High Background Noise

High background noise can obscure analyte signals and compromise data quality.[1] Follow this systematic workflow to identify and eliminate the source of the noise.

G start_node Start: High Background Noise Detected A 1. Analyze Blank Injection (Mobile Phase Gradient Only) start_node->A process_node process_node decision_node decision_node io_node io_node end_node End: Noise Reduced, Proceed with Analysis B Is background still high? A->B B->end_node No (Noise was sample-related) C 2. Prepare Fresh Mobile Phase (LC-MS Grade Solvents & Additives) B->C Yes D Re-run Blank Injection C->D E Is background still high? D->E E->end_node No F 3. Inspect & Clean Ion Source (Follow Manufacturer Protocol) E->F Yes J Noise likely from solvents. E->J G Is background still high? F->G G->end_node No H 4. Flush System & Condition Column (or install new column) G->H Yes K Noise likely from ion source. G->K H->end_node I Noise likely from LC system or column contamination. H->I

Caption: A step-by-step workflow for troubleshooting high background noise.

Guide 2: Data Processing Techniques for Background Correction

Even with a clean system, some background noise is inevitable. Data processing techniques can help to computationally remove this noise. Most mass spectrometry software packages include tools for background subtraction.[9]

G start_node Start: Raw Data Acquired A Is background constant or slowly changing? start_node->A decision_node decision_node process_node process_node end_node Corrected Spectrum Generated B Use Manual Background Subtraction A->B Yes D Is real-time correction during acquisition preferred? A->D No B->end_node C Select baseline region near the peak of interest for subtraction. B->C D->B No (Post-acquisition) E Use Dynamic Background Subtraction (DBS) D->E Yes E->end_node F Subtracts previous scan from current scan. Improves selection of true analyte ions. E->F

Caption: Decision tree for selecting a background subtraction method.

Data & Protocols

Table 1: Common Background Ions and Potential Sources

This table summarizes common background ions that may appear in your mass spectra and their likely origins.

m/z (Mass/Charge)Compound ClassPotential Source(s)
73, 147, 207, 281PolysiloxanesColumn bleed, septum bleed, vacuum pump oil.[9]
149, 279PhthalatesPlasticizers from lab equipment (tubing, well plates, etc.).
445.12PCM-6Contaminant from ambient air.[2]
VariesSolvent ClustersFormation of adducts with mobile phase components (e.g., Methanol, Sodium).[6]
Table 2: Comparison of Software-Based Background Subtraction Methods
MethodApplicationAdvantagesDisadvantages
Manual Subtraction Post-acquisition processing. Best for stable or slowly changing baselines.[9][10]Simple to implement; user has full control over the subtracted region.Can be subjective; may distort peak shape if the subtracted region is not representative.
Dynamic Background Subtraction (DBS) Real-time processing during data acquisition.[11]Improves automated ion selection for MS/MS; focuses on ions on the rising edge of a peak.[11]May not be available on all platforms; less effective for very broad peaks.
Deconvolution Algorithms Post-acquisition processing for complex spectra with co-eluting peaks.[9]Can mathematically separate analyte spectra from background and overlapping peaks.Can be computationally intensive; may require specialized software.[9]

Experimental Protocols

Protocol 1: General Ion Source Cleaning (ESI)

A contaminated ion source is a primary cause of high background noise and reduced sensitivity.[1] Note: Always consult your specific instrument's manual before performing maintenance.

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Vent the Instrument: Follow the manufacturer's procedure to bring the instrument to atmospheric pressure.

  • Remove the Source: Carefully detach the ion source housing and remove the capillary and other components as per the manual.

  • Sonication: Place the metallic components in a beaker with a sequence of LC-MS grade solvents. A typical sequence is:

    • 50:50 Methanol:Water (15 minutes)

    • Methanol (15 minutes)

    • Isopropanol (15 minutes)

  • Drying: Thoroughly dry all components with a stream of high-purity nitrogen gas.

  • Reassembly: Carefully reassemble the ion source, ensuring all connections are secure.

  • Pump Down: Follow the manufacturer's procedure to return the instrument to high vacuum and allow sufficient time for stabilization.

Protocol 2: System Flushing to Prevent Contamination

When changing between mobile phases with different solvent compositions, especially those containing buffers or salts, precipitation can occur, leading to blockages and increased background noise.[1]

  • Remove Buffer: Replace the buffered mobile phase (e.g., ammonium formate in water) with a bottle of LC-MS grade water.

  • Flush with Water: Flush all LC lines that were exposed to the buffer with high-purity water for at least 5-10 column volumes. This dissolves and removes any residual salts.[1]

  • Introduce New Solvent: Replace the water with the new mobile phase. If the new mobile phase is high in organic content, it is best to use an intermediate flushing step with a miscible solvent like isopropanol or methanol.

  • Equilibrate System: Allow the new mobile phase to run through the system until the pressure and baseline are stable before beginning your analysis.

References

Improving the sensitivity of D-Ribose-d-3 detection in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of D-Ribose-d-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the sensitivity of this compound detection in complex samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting and quantifying this compound in complex biological samples?

A1: The primary methods for the sensitive and specific detection of this compound in complex matrices such as plasma, urine, and cell lysates include chromatographic techniques coupled with mass spectrometry, fluorescent assays, and electrochemical sensors.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and mature technology for metabolite profiling.[1][2] It offers high analytical performance for the simultaneous analysis of multiple small molecules.[1] However, it requires derivatization of the sugar to make it volatile.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method widely used for quantitative analysis in complex biological matrices.[3][4][5] It often requires less sample preparation than GC-MS and can directly analyze the polar this compound molecule.

  • Fluorescent Probes and Sensors: These offer a sensitive and often real-time detection method.[6] Genetically encoded FRET (Förster Resonance Energy Transfer) sensors can even be used for intracellular ribose quantification.

  • Electrochemical Biosensors: These provide a sensitive and often low-cost alternative for detection.

Q2: I am experiencing poor sensitivity and inconsistent results when analyzing this compound in plasma samples using LC-MS/MS. What could be the cause?

A2: Poor sensitivity and irreproducibility in LC-MS/MS analysis of complex samples are often due to matrix effects .[3][4][5] Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[3][4] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[3][4][5]

Q3: How can I minimize matrix effects to improve the sensitivity of my this compound assay?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: The goal is to remove interfering components while efficiently extracting this compound. Common techniques include:

    • Protein Precipitation (PPT): A simple and common method using organic solvents like methanol or acetonitrile to precipitate proteins.[7]

    • Solid-Phase Extraction (SPE): Offers more thorough cleanup by retaining the analyte on a solid support while washing away interfering compounds.[8]

  • Chromatographic Separation: Optimize your HPLC or UHPLC conditions to separate this compound from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Use of an Internal Standard: A stable isotope-labeled internal standard, such as a commercially available D-Ribose with a different isotopic labeling pattern, is highly recommended. This co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[8]

  • Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix that is identical to your sample matrix to compensate for consistent matrix effects.[3]

Q4: What are the best practices for storing and handling samples to ensure the stability of this compound?

A4: Proper sample handling and storage are crucial to prevent degradation of this compound.

  • Storage Temperature: For long-term storage, it is recommended to keep biological samples at -80°C.[9] For short-term storage (within a month), -20°C is acceptable.[9]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can lead to degradation of metabolites. Aliquot samples into smaller volumes before freezing.

  • Sample Processing: When processing samples, keep them on ice to minimize enzymatic activity that could alter this compound levels.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal in LC-MS/MS Ion suppression due to matrix effects.Improve sample cleanup using SPE. Optimize chromatographic separation. Use a matrix-matched calibrator.
Inefficient extraction of this compound.Evaluate and optimize the extraction solvent and protocol.
Instability of this compound.Ensure proper sample storage and handling (see Q4 in FAQs). Prepare fresh standards.
Poor Peak Shape in Chromatography Co-eluting matrix components interfering with chromatography.Enhance sample cleanup. Adjust the mobile phase or gradient to improve separation.
Inappropriate column chemistry for a polar analyte.Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
High Variability Between Replicates Inconsistent matrix effects.Homogenize samples thoroughly before extraction. Use a robust internal standard.
Inconsistent sample preparation.Ensure precise and consistent execution of the extraction protocol for all samples.
Signal Enhancement in LC-MS/MS Ion enhancement due to matrix effects.While less common than suppression, the same mitigation strategies apply: improve sample cleanup, optimize chromatography, and use an appropriate internal standard.
Multiple Peaks for this compound in GC-MS Formation of multiple isomers during derivatization.This is a known phenomenon for sugars. Ensure that the derivatization protocol is consistent and that all isomer peaks are integrated for quantification.[10]

Quantitative Data Presentation

Table 1: Comparison of D-Ribose Detection Methods

MethodLimit of Detection (LOD) / Dissociation Constant (Kd)Sample Type(s)Key AdvantagesKey Disadvantages
Visual Colorimetric Assay 10⁻³ M[11]Aqueous solutionsSimple, rapid, low-cost.[11]Low sensitivity, not suitable for complex matrices.[11]
Fluorescent Probe (AGO) Not explicitly stated, but high sensitivity reported.[6]In vitro glycation samplesHigh selectivity and sensitivity for glycated products.[6]Indirect detection of D-ribose through its reaction products.
GC-MS 100 fmol for a related sugar derivative[12]Biological fluids, tissuesHigh resolution and specificity.[1][2]Requires derivatization, which can be time-consuming and introduce variability.[10]
LC-MS/MS Not explicitly stated, but high sensitivity is a key feature.Plasma, urine, cell lysatesHigh sensitivity and specificity, no derivatization needed.[3][4][5]Susceptible to matrix effects.[3][4][5]
Electrochemical Sensor Not explicitly stated for this compound.Aqueous solutionsHigh sensitivity, potential for miniaturization and real-time monitoring.Susceptible to fouling from complex matrices.

Experimental Protocols

Protocol 1: this compound Extraction from Plasma for LC-MS/MS Analysis (Protein Precipitation)

Objective: To extract this compound from plasma samples by precipitating proteins with a solvent.

Materials:

  • Plasma samples

  • Ice-cold methanol

  • Vortex mixer

  • Centrifuge (capable of 4°C and >12,000 x g)

  • Pipettes and sterile tubes

Procedure:

  • Thaw plasma samples on ice.

  • In a clean microcentrifuge tube, add 3 volumes of ice-cold methanol to 1 volume of plasma (e.g., 300 µL of methanol to 100 µL of plasma).

  • Add your internal standard to the methanol before adding it to the plasma.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted this compound, and transfer it to a new tube for LC-MS/MS analysis.

Protocol 2: Derivatization of this compound for GC-MS Analysis

Objective: To derivatize this compound to make it volatile for GC-MS analysis. This protocol is based on a two-step oximation and silylation process.[10]

Materials:

  • Dried this compound extract

  • Pyridine

  • Hydroxylamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Heating block or oven

  • GC vials

Procedure:

  • Ensure your this compound sample is completely dry. This can be achieved using a vacuum concentrator or by lyophilization.

  • Oximation Step:

    • Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine to the dried sample.

    • Cap the vial tightly and heat at 90°C for 30 minutes.

    • Allow the sample to cool to room temperature.

  • Silylation Step:

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Allow the sample to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

Visualizations

Experimental_Workflow_LC_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS 1 PPT Protein Precipitation (e.g., with Methanol) Add_IS->PPT 2 Centrifuge Centrifugation PPT->Centrifuge 3 Supernatant Collect Supernatant Centrifuge->Supernatant 4 LC Liquid Chromatography (Separation) Supernatant->LC 5. Inject MS Mass Spectrometry (Detection) LC->MS 6 Data Data Analysis MS->Data 7

Caption: Workflow for this compound analysis in plasma by LC-MS/MS.

Matrix_Effects cluster_coelution Co-elution from LC cluster_outcomes Potential Outcomes Analyte This compound IonSource MS Ion Source Analyte->IonSource Matrix Matrix Components (e.g., salts, lipids) Matrix->IonSource Signal Analyte Signal IonSource->Signal Suppression Ion Suppression (Lower Signal) IonSource->Suppression Enhancement Ion Enhancement (Higher Signal) IonSource->Enhancement

Caption: The impact of matrix effects on this compound signal in MS.

References

Stability and degradation of D-Ribose-d-3 under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of D-Ribose-d-3 under common experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the presence of other reactive molecules such as amino acids. D-ribose is known to be unstable in both strong acidic and strong basic solutions.[1][2][3] At neutral pH, its stability is also limited, with temperature playing a significant role in its degradation rate.[1][2][3]

Q2: What is the Maillard reaction and how does it affect my experiments with this compound?

A2: The Maillard reaction is a non-enzymatic reaction between reducing sugars, like D-ribose, and amino acids, peptides, or proteins.[4][5] This reaction can lead to the formation of a complex mixture of products, including advanced glycation end products (AGEs), which cause browning and can interfere with experimental results.[3][4][5] If your experimental system contains amino acids, you should be aware of this potential degradation pathway, which can be accelerated by heat.

Q3: What are the expected degradation products of this compound under neutral or alkaline conditions?

A3: Under neutral and alkaline conditions, this compound can degrade to produce various compounds. One notable degradation product is formaldehyde, which can be formed through a retro-aldol reaction.[6][7] The rate of formaldehyde production increases with higher pH.[6] Other degradation pathways can lead to the formation of α-dicarbonyls and, subsequently, hydroxymethylfurfural (HMF).[4]

Q4: How does the presence of borate affect the stability of this compound?

A4: Borate has been shown to improve the stability of D-ribose in aqueous solutions.[8][9][10] It forms complexes with D-ribose, which helps to protect it from degradation reactions.[8][9][10] This complexation can also favor the formation of the ribofuranose isomer, which is the biologically active form found in RNA.[8]

Troubleshooting Guides

Issue 1: Unexpected browning or yellowing of my this compound solution.

  • Possible Cause: This is likely due to the Maillard reaction, especially if your medium contains amino acids or proteins.[3][4][5] Heating the solution will accelerate this process.

  • Troubleshooting Steps:

    • Lower the temperature: If possible, conduct your experiment at a lower temperature to slow down the reaction rate.

    • Control the pH: Maintain a neutral or slightly acidic pH, as the Maillard reaction is favored under alkaline conditions.

    • Use a protein-free medium: If your experimental design allows, consider using a medium devoid of amino acids or proteins.

    • Work quickly: Prepare your this compound solutions fresh and use them promptly to minimize the extent of the reaction.

Issue 2: Inconsistent analytical results when measuring this compound concentration over time.

  • Possible Cause: this compound exists in equilibrium as a mixture of different isomers in solution (α- and β-pyranose, α- and β-furanose, and the open-chain aldehyde form).[11][12] Changes in temperature or pH can shift this equilibrium, potentially affecting your analytical measurements. Degradation of the molecule over time is also a significant factor.

  • Troubleshooting Steps:

    • Standardize your analytical method: Ensure that your sample preparation and analytical conditions (e.g., temperature, pH, mobile phase for HPLC) are consistent for all time points.

    • Monitor for degradation products: Use analytical techniques that can separate and identify potential degradation products to account for the loss of this compound.

    • Consider the half-life: Be aware of the expected half-life of D-ribose under your experimental conditions (see Table 1) and plan your time points accordingly.

Issue 3: Formation of unexpected precipitates in my this compound containing medium.

  • Possible Cause: The degradation products of this compound can sometimes polymerize to form insoluble materials.[13] This is more likely to occur at higher concentrations and elevated temperatures.

  • Troubleshooting Steps:

    • Lower the concentration: If feasible, work with lower concentrations of this compound.

    • Filter the solution: If a precipitate forms, you may need to filter your solution before analysis or use, although this will result in a loss of material.

    • Analyze the precipitate: If possible, analyze the precipitate to identify its composition, which can help in understanding the degradation pathway occurring in your system.

Quantitative Data

Table 1: Half-life of D-Ribose at pH 7.0 at Various Temperatures

Temperature (°C)Half-lifeReference
10073 minutes[1][2][3]
044 years[1][2][3]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired buffer (e.g., 20 mM Tris-HCl) at a known concentration (e.g., 100 mM).[6]

    • Adjust the pH of the solution to the desired value (e.g., 7.0, 7.4, 8.0).[6]

    • If investigating the effect of other substances (e.g., amino acids), add them to the solution at the desired concentration.[6]

  • Incubation:

    • Incubate the prepared solutions at a constant temperature (e.g., 37°C) for a defined period (e.g., 3 days).[6]

    • Take aliquots of the solutions at specific time points for analysis.

  • Sample Analysis (using HPLC for formaldehyde detection as an example):

    • To an aliquot of the sample, add a derivatizing agent for the target degradation product (e.g., 2,4-dinitrophenylhydrazine (DNPH) for formaldehyde).[6][7]

    • Incubate the mixture to allow for the derivatization reaction to complete (e.g., 60°C for 30 minutes).[6][7]

    • Centrifuge the sample to remove any precipitate.[6][7]

    • Analyze the supernatant by HPLC using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile and water).[6][7]

    • Detect the derivatized product using a UV detector at the appropriate wavelength (e.g., 355 nm for the formaldehyde-DNPH derivative).[6][7]

  • Data Analysis:

    • Quantify the amount of the degradation product at each time point by comparing the peak area to a standard curve.

    • Calculate the rate of degradation of this compound based on the formation of the degradation product.

Visualizations

Maillard_Reaction_Pathway D_Ribose This compound (Reducing Sugar) Schiff_Base Schiff Base D_Ribose->Schiff_Base Amino_Acid Amino Acid (or Protein) Amino_Acid->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Rearrangement Dicarbonyls α-Dicarbonyls Amadori_Product->Dicarbonyls Degradation HMF HMF Dicarbonyls->HMF Rearrangement Melanoidins Melanoidins (Brown Pigments) Dicarbonyls->Melanoidins Polymerization

Caption: Simplified pathway of the Maillard reaction involving this compound.

Stability_Workflow Start Start: Prepare this compound Solution at defined [C], pH, and buffer Incubate Incubate at Constant Temperature Start->Incubate Sample Take Aliquots at Defined Time Points Incubate->Sample Analyze Analyze Samples (e.g., HPLC, LC-MS) Sample->Analyze Data Quantify this compound and Degradation Products Analyze->Data End Determine Degradation Rate and Half-life Data->End

Caption: Experimental workflow for assessing the stability of this compound.

References

Addressing matrix effects in LC-MS analysis of D-Ribose-d-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of D-Ribose, utilizing D-Ribose-d-3 as a stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis and why are they a concern for D-Ribose quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as D-Ribose, due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4][5][6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][7][8] For a polar molecule like D-Ribose, which can be present in complex biological matrices like plasma or urine, co-eluting substances such as salts, endogenous metabolites, and phospholipids can significantly interfere with its ionization in the MS source.[1][4][8][9]

Q2: I am using this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't this automatically correct for matrix effects?

A2: While a SIL-IS like this compound is the preferred method to compensate for matrix effects, it is not always a complete solution.[10][11][12] The underlying assumption is that the analyte and the SIL-IS co-elute and experience the same degree of ion suppression or enhancement.[12] However, deuterium-labeled standards can sometimes exhibit slightly different chromatographic retention times and may be affected differently by the matrix, leading to inaccurate quantification.[10][11] It is crucial to verify that the chromatographic peaks for D-Ribose and this compound are narrow and symmetrical, and that their peak area ratios remain constant across different matrices.

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of D-Ribose solution into the LC eluent after the analytical column while injecting a blank matrix extract.[7] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.

  • Post-Extraction Spike: This quantitative approach compares the response of D-Ribose spiked into a pre-extracted blank matrix sample with the response of D-Ribose in a neat solvent.[3][7] A significant difference in signal intensity indicates the presence of matrix effects. The matrix effect can be quantified using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[13]

Q4: What are the most common sources of matrix effects when analyzing D-Ribose in biological samples?

A4: For a polar analyte like D-Ribose, common sources of interference in biological matrices include:

  • Phospholipids: Abundant in plasma and serum, these can cause significant ion suppression.[9][14]

  • Salts and Buffers: High concentrations of salts from the sample or buffers used in sample preparation can reduce ionization efficiency.[1][8]

  • Endogenous Metabolites: Sugars, organic acids, and other small polar molecules can co-elute with D-Ribose and compete for ionization.[15]

  • Proteins: Although typically removed during sample preparation, residual proteins can still interfere with the analysis.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Shifting Retention Times for D-Ribose and/or this compound
Possible Cause Troubleshooting Step
Suboptimal Chromatographic Conditions D-Ribose is a highly polar compound. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating polar analytes.[15][16] Alternatively, a ligand exchange column can be effective for sugar analysis.[17] Optimize the mobile phase composition (e.g., acetonitrile concentration in HILIC) to ensure good peak shape and retention.
Interaction with Metal Surfaces Sugars can interact with metal components in the HPLC system, leading to peak tailing and signal loss.[18] If this is suspected, consider using a metal-free or PEEK-lined column and tubing.[18]
Matrix Overload Injecting too much of a complex sample can lead to column overload and poor chromatography. Try diluting the sample extract to reduce the overall matrix load.[7][19][20]
Issue 2: Significant Ion Suppression or Enhancement Observed
Possible Cause Troubleshooting Step
Inadequate Sample Preparation Simple protein precipitation may not be sufficient to remove all interfering matrix components.[21] Consider more rigorous sample cleanup techniques.
Liquid-Liquid Extraction (LLE): Can be effective for removing highly polar or non-polar interferences, but recovery of the highly polar D-Ribose may be challenging.[9][21]
Solid-Phase Extraction (SPE): Offers a more selective way to clean up the sample. Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms can be particularly effective at removing a wide range of interferences.[1][9][21]
Co-elution with Phospholipids Phospholipids are a major cause of ion suppression in plasma and serum samples.[9] Use a phospholipid removal plate or cartridge during sample preparation.[9] Alternatively, adjust the chromatographic gradient to separate the elution of D-Ribose from the main phospholipid elution window.
High Salt Concentration Dilute the sample or use a desalting technique like SPE to reduce the salt content before injection.[19]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects by Post-Extraction Spike
  • Prepare a D-Ribose stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Prepare a blank matrix extract by subjecting a sample of the matrix (e.g., plasma, urine) without the analyte to your entire sample preparation procedure.

  • Prepare two sets of samples:

    • Set A (Solvent): Spike the D-Ribose stock solution into a clean solvent to achieve a known final concentration.

    • Set B (Matrix): Spike the D-Ribose stock solution into the blank matrix extract to achieve the same final concentration as in Set A.

  • Analyze both sets of samples by LC-MS.

  • Calculate the matrix effect using the formula provided in FAQ 3.

Data Presentation

Table 1: Example Data for Matrix Effect Calculation
SampleAnalyteMean Peak AreaMatrix Effect (%)
Set A (Solvent)D-Ribose1,500,000N/A
Set B (Matrix)D-Ribose750,00050% (Ion Suppression)
Table 2: Comparison of Sample Preparation Techniques for D-Ribose Analysis
Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)RSD (%)
Protein Precipitation 954515
Liquid-Liquid Extraction 607012
Solid-Phase Extraction (Mixed-Mode) 85925

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_evaluation Matrix Effect Evaluation cluster_troubleshooting Troubleshooting Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound Sample->Spike_IS Extraction Extraction/ Cleanup Spike_IS->Extraction LC_Separation LC Separation (HILIC Column) Extraction->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Assess_ME Assess Matrix Effect (Post-Extraction Spike) Data_Processing->Assess_ME Review_Data Review Data Quality (Peak Shape, S/N) Assess_ME->Review_Data Optimize_Chroma Optimize Chromatography Review_Data->Optimize_Chroma Poor Peak Shape Improve_Cleanup Improve Sample Cleanup Review_Data->Improve_Cleanup High Ion Suppression Dilute_Sample Dilute Sample Review_Data->Dilute_Sample Matrix Overload Final_Method Validated Method Optimize_Chroma->Final_Method Improve_Cleanup->Final_Method Dilute_Sample->Final_Method

Caption: Workflow for addressing matrix effects in D-Ribose analysis.

TroubleshootingLogic cluster_investigate Investigation cluster_solutions Potential Solutions Start Problem Encountered: Inaccurate D-Ribose Quantification Check_IS Check this compound Performance (Peak Shape, Recovery) Start->Check_IS Quantify_ME Quantify Matrix Effect (Post-Extraction Spike) Check_IS->Quantify_ME IS Performance OK Solution_Chroma Modify LC Method (e.g., HILIC, Gradient) Quantify_ME->Solution_Chroma ME > 20% & Co-elution Solution_Prep Enhance Sample Prep (e.g., SPE, PL Removal) Quantify_ME->Solution_Prep ME > 20% & Dirty Matrix Solution_Dilute Dilute Sample Extract Quantify_ME->Solution_Dilute ME > 20% & High Concentration End Re-evaluate and Validate Method Solution_Chroma->End Solution_Prep->End Solution_Dilute->End

Caption: Logical flow for troubleshooting matrix effects.

References

Cell viability issues with high concentrations of D-Ribose-d-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of D-Ribose and its isotopically labeled form, D-Ribose-d-3.

Frequently Asked Questions (FAQs)

Q1: We are observing decreased cell viability and increased cell death in our cultures treated with high concentrations of this compound. What are the potential causes?

High concentrations of D-Ribose, and by extension its isotopic analog this compound, can induce cytotoxicity through several mechanisms. The primary cause is the rapid, non-enzymatic glycation of proteins, leading to the formation of Advanced Glycation End Products (AGEs).[1][2][3][4][5][6][7] This process is significantly faster with D-Ribose compared to other reducing sugars like glucose.[1] The accumulation of AGEs can trigger a cascade of detrimental cellular events, including:

  • Increased Oxidative Stress: The formation of AGEs generates reactive oxygen species (ROS), leading to oxidative stress.[5][8][9][10] This can damage cellular components, including lipids, proteins, and DNA.

  • Depletion of Antioxidants: D-Ribose treatment has been shown to reduce intracellular levels of reduced glutathione (GSH), a critical antioxidant for cellular defense.[11]

  • Induction of Apoptosis: The combination of protein glycation, oxidative stress, and GSH depletion can activate programmed cell death, or apoptosis.[10][11][12] This is often characterized by cytoplasmic shrinkage, chromatin condensation, and DNA fragmentation.[11]

  • Cytoskeletal Disruption: D-Ribose can provoke the disruption of the actin filament network, affecting cell structure and adhesion.[11]

  • Protein Misfolding and Aggregation: Glycation by D-Ribose can induce protein misfolding and the formation of globular amyloid-like aggregates, which are cytotoxic.[1][3][4]

Q2: Are there specific signaling pathways known to be involved in D-Ribose-induced cytotoxicity?

Yes, several signaling pathways have been implicated. A key pathway involves the activation of caspases, which are central to the execution of apoptosis. Specifically, Caspase-9 and Caspase-3/-7 have been shown to be activated by high D-Ribose concentrations.[8][10][13] Additionally, the transcription factor NF-κB can be triggered, which is involved in inflammatory responses and can also contribute to cell death under certain conditions.[8][10] The accumulation of AGEs can also lead to the upregulation of Bax (a pro-apoptotic protein) and downregulation of Bcl-2 (an anti-apoptotic protein).[13]

Q3: Is there a difference in cytotoxicity between D-Ribose and this compound?

Currently, there is limited specific research directly comparing the cytotoxicity of D-Ribose and its deuterated form, this compound. This compound is a stable isotope-labeled version of D-Ribose.[14] The fundamental chemical properties responsible for glycation and subsequent cytotoxicity are inherent to the ribose molecule. Therefore, it is highly probable that this compound will exhibit similar cytotoxic effects. Any potential differences would likely be due to kinetic isotope effects, which may slightly alter the rate of reactions, but this has not been extensively studied in the context of cell viability.

Q4: What are some general recommendations for working with high concentrations of D-Ribose in cell culture?

When working with high concentrations of D-Ribose, it is crucial to have appropriate controls and to monitor cell health closely. Consider the following:

  • Titration of Concentration: Determine the optimal, non-toxic concentration range for your specific cell line and experimental duration.

  • Time-Course Experiments: Assess cell viability at multiple time points to understand the kinetics of any cytotoxic effects.

  • Positive Controls: Include a known cytotoxic agent as a positive control for your cell death assays.

  • Negative Controls: Use untreated cells and cells treated with a non-glycating sugar (e.g., sorbitol) as negative controls.

  • Regular Monitoring: Visually inspect your cell cultures daily for any morphological changes, such as rounding, detachment, or blebbing, which can be indicative of stress or apoptosis.

Troubleshooting Guides

Problem 1: Significant decrease in cell viability observed via MTT or similar assays.

Potential Cause Troubleshooting Step
D-Ribose concentration is too high. Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a lower concentration range and titrate upwards.
Extended incubation time. Conduct a time-course experiment to identify the onset of cytotoxicity. It may be necessary to shorten the exposure time to D-Ribose.
High rate of AGEs formation. Consider co-treatment with an inhibitor of glycation, such as aminoguanidine or pyridoxamine, to mitigate the formation of cytotoxic AGEs.[12]
Increased oxidative stress. Supplement the culture medium with an antioxidant like N-acetyl-L-cysteine (NAC) to counteract the generation of ROS and prevent GSH depletion.[11]

Problem 2: Cells are detaching from the culture plate.

Potential Cause Troubleshooting Step
Disruption of the actin cytoskeleton. D-Ribose has been shown to disrupt the actin filament network.[11] If cell attachment is critical for your experiment, consider using plates coated with extracellular matrix proteins (e.g., collagen, fibronectin) to enhance adhesion.
Apoptosis induction. Cell detachment is a common feature of apoptosis. Confirm apoptosis using assays like Annexin V/PI staining. Address the root cause of apoptosis as described in Problem 1.
Over-trypsinization during passaging. Ensure that cells are not over-exposed to trypsin during routine cell culture maintenance, as this can make them more susceptible to stressors.[15]

Problem 3: Inconsistent results between experiments.

Potential Cause Troubleshooting Step
Variability in D-Ribose solution. Prepare fresh D-Ribose solutions for each experiment from a high-quality source. Ensure complete dissolution and sterile filter the solution before adding it to the culture medium.
Changes in cell culture conditions. Maintain consistent cell culture practices, including cell passage number, seeding density, and media formulation.[15]
Mycoplasma contamination. Regularly test your cell cultures for mycoplasma contamination, as this can affect cellular responses and lead to inconsistent data.[15]

Quantitative Data Summary

The following tables summarize quantitative data on the cytotoxic effects of D-Ribose from various studies.

Table 1: Cytotoxic Concentrations of D-Ribose in Different Cell Lines

Cell LineConcentrationIncubation TimeObserved EffectReference
SH-SY5Y (human neuroblastoma)50 mM3 daysSignificant decrease in cell viability[6][16][17]
HEK293T (human embryonic kidney)50 mM3 daysSignificant decrease in cell viability[6][16][17]
HIT-T15 (pancreatic beta-cell)40 mM24 hoursDecreased cell viability and apoptosis[12]
Human FibroblastsNot specifiedNot specifiedInduction of apoptosis[11]

Table 2: Effect of Inhibitors on D-Ribose-Induced Cytotoxicity

InhibitorCell LineEffectReference
N-acetyl-L-cysteine (NAC)Human FibroblastsFully blocks D-Ribose-induced apoptosis[11]
Aminoguanidine (AG)HIT-T15Significantly reduced cytotoxicity[12]
Pyridoxamine (PM)HIT-T15Significantly reduced cytotoxicity[12]
Diethylenetriaminepentaacetic acid (DTPA)HIT-T15Partially reversed cytotoxicity[12]

Experimental Protocols

1. Assessment of Cell Viability using MTT Assay

This protocol is adapted from methodologies described in the literature for assessing D-Ribose-induced cytotoxicity.[6][16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 3,000 cells per well. Allow cells to attach and grow for 24 hours.

  • Treatment: Replace the culture medium with fresh, serum-free medium containing various concentrations of this compound or D-Ribose. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

2. Detection of Apoptosis by Annexin V/PI Staining

This protocol is based on flow cytometry methods mentioned for analyzing D-Ribose-induced apoptosis.[12]

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound or D-Ribose for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA), wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Visualizations

D_Ribose_Cytotoxicity_Pathway D_Ribose High Concentration D-Ribose / this compound Glycation Non-enzymatic Glycation D_Ribose->Glycation Reacts with GSH_depletion GSH Depletion D_Ribose->GSH_depletion Causes Cytoskeleton Cytoskeletal Disruption D_Ribose->Cytoskeleton Causes Protein Cellular Proteins Protein->Glycation AGEs Advanced Glycation End Products (AGEs) Glycation->AGEs Forms ROS Reactive Oxygen Species (ROS) Generation AGEs->ROS Leads to NFkB NF-κB Activation AGEs->NFkB Can activate Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH_depletion->Oxidative_Stress Caspase_Activation Caspase-9/-3 Activation Oxidative_Stress->Caspase_Activation Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Cell_Death Decreased Cell Viability Apoptosis->Cell_Death Cytoskeleton->Cell_Death

Caption: Signaling pathway of D-Ribose-induced cytotoxicity.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with this compound (Dose-Response & Time-Course) Start->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Detection (e.g., Annexin V/PI) Treatment->Apoptosis_Assay ROS_Measurement ROS Measurement (e.g., DCFDA) Treatment->ROS_Measurement Data_Analysis Data Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Measurement->Data_Analysis Troubleshooting Troubleshooting? Data_Analysis->Troubleshooting Conclusion Conclusion on Cytotoxicity Troubleshooting->Conclusion No Optimize Optimize Protocol: - Adjust Concentration/Time - Add Inhibitors/Antioxidants Troubleshooting->Optimize Yes Optimize->Treatment

Caption: Experimental workflow for troubleshooting cell viability issues.

References

Validation & Comparative

Validating D-Ribose-d-3 as a Tracer for Nucleotide Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately tracing the intricate pathways of nucleotide biosynthesis is paramount. This guide provides an objective comparison of D-Ribose-d-3 as a metabolic tracer against other common alternatives, supported by experimental data and detailed protocols to aid in the design and execution of robust metabolomic studies.

Introduction to Nucleotide Biosynthesis and Isotope Tracers

Nucleotides are the fundamental building blocks of DNA and RNA and are essential for numerous cellular processes, including energy metabolism and signal transduction. The synthesis of nucleotides occurs through two primary pathways: the de novo pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides.

Stable isotope tracers are invaluable tools for elucidating the dynamics of these pathways. By introducing molecules labeled with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system, researchers can track the incorporation of these isotopes into downstream metabolites, thereby quantifying metabolic fluxes and pathway activities. D-Ribose, a central component of nucleotides, can be isotopically labeled (e.g., with deuterium, d) to trace its incorporation into the ribose backbone of newly synthesized nucleotides.

This compound as a Tracer: A Comparative Analysis

The choice of an appropriate tracer is critical for the successful execution and interpretation of metabolic studies. While [U-¹³C]-glucose is a widely used tracer for central carbon metabolism, including the pentose phosphate pathway (PPP) that produces ribose-5-phosphate, this compound offers a more direct approach to specifically investigate the contribution of exogenous ribose to nucleotide synthesis.

Here, we compare the utility of this compound with other commonly used tracers for nucleotide biosynthesis.

TracerPrimary Pathway TracedAdvantagesDisadvantages
This compound Exogenous ribose uptake and salvage pathways for nucleotide synthesis.Directly traces the incorporation of ribose into nucleotides, bypassing the complexities of the pentose phosphate pathway. High specificity for the ribose moiety.Does not provide information on de novo ribose synthesis from glucose via the PPP.
[U-¹³C]-Glucose Pentose Phosphate Pathway (PPP) and glycolysis.Provides a comprehensive view of glucose metabolism and its contribution to both the ribose and base moieties of nucleotides.Labeling of ribose is indirect and can be influenced by multiple branching pathways, potentially complicating data interpretation.
[¹⁵N]-Glutamine De novo purine and pyrimidine biosynthesis.Directly traces the incorporation of nitrogen atoms into the nucleobases.Does not provide information on the synthesis of the ribose backbone.
[¹³C, ¹⁵N]-Glutamine De novo purine and pyrimidine biosynthesis.Simultaneously traces both carbon and nitrogen incorporation into nucleobases.Does not provide information on the synthesis of the ribose backbone.

Visualizing Nucleotide Biosynthesis Pathways

To understand the flow of metabolites and the points of tracer incorporation, it is essential to visualize the underlying biochemical pathways.

Nucleotide_Biosynthesis cluster_PPP Pentose Phosphate Pathway cluster_Exogenous Exogenous Ribose cluster_Synthesis Nucleotide Synthesis Glucose Glucose G6P Glucose-6-P Glucose->G6P R5P Ribose-5-P G6P->R5P PRPP PRPP R5P->PRPP PRPP Synthetase D-Ribose D-Ribose D-Ribose->R5P Ribokinase Purines Purines PRPP->Purines Pyrimidines Pyrimidines PRPP->Pyrimidines Amino_Acids Amino Acids (Gly, Asp, Gln) Amino_Acids->Purines Amino_Acids->Pyrimidines CO2 CO2 CO2->Pyrimidines

Caption: De novo nucleotide biosynthesis pathway showing entry points for glucose and D-ribose.

Experimental Workflow for Tracer Analysis

A typical workflow for validating a metabolic tracer involves several key steps, from cell culture to data analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture Tracer_Incubation 2. Incubation with Isotope Tracer (e.g., this compound) Cell_Culture->Tracer_Incubation Metabolite_Extraction 3. Metabolite Extraction Tracer_Incubation->Metabolite_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing 5. Data Processing & Isotope Correction LC_MS_Analysis->Data_Processing Flux_Analysis 6. Metabolic Flux Analysis Data_Processing->Flux_Analysis

Caption: General experimental workflow for stable isotope tracing studies.

Experimental Protocols

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells (e.g., HeLa, A549) in 6-well plates at a density that allows for logarithmic growth during the labeling period.

  • Tracer Medium Preparation: Prepare culture medium (e.g., DMEM) supplemented with the desired concentration of the stable isotope tracer. For this compound, a final concentration of 1-10 mM is typically used. For comparison, prepare parallel cultures with [U-¹³C]-glucose (e.g., 10 mM) or [¹⁵N]-glutamine (e.g., 2 mM). Ensure the base medium is deficient in the unlabeled counterpart of the tracer. Use dialyzed fetal bovine serum (FBS) to minimize interference from unlabeled metabolites.

  • Tracer Incubation: Once cells reach the desired confluency (typically 50-70%), replace the standard culture medium with the prepared tracer-containing medium.

  • Time Course: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of the tracer into nucleotides.

Metabolite Extraction
  • Quenching: Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold quenching solution (e.g., 80:20 methanol:water at -80°C) to arrest all enzymatic activity.

  • Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

  • Extraction: Perform sequential extractions with appropriate solvents (e.g., methanol, water, chloroform) to separate polar metabolites (including nucleotides) from non-polar lipids and proteins.

  • Drying: Evaporate the polar extract to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolite pellet in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

LC-MS/MS Analysis for Nucleotides
  • Chromatographic Separation:

    • Column: Use a hydrophilic interaction liquid chromatography (HILIC) column suitable for the separation of polar metabolites.

    • Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium acetate, pH 9.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient from high organic to high aqueous mobile phase is typically used to elute the nucleotides.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use negative ion electrospray ionization (ESI-) for optimal detection of nucleotides.

    • Acquisition Mode: Employ Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer, respectively.

    • Transitions: Define specific precursor-to-product ion transitions for each nucleotide (e.g., ATP, ADP, AMP, GTP, GDP, GMP, CTP, CDP, CMP, UTP, UDP, UMP) and their expected isotopologues based on the tracer used. For this compound, monitor for a +3 Da mass shift in the ribose-containing fragment ions.

Data Analysis and Interpretation

  • Peak Integration: Integrate the chromatographic peaks corresponding to each nucleotide and its isotopologues.

  • Natural Abundance Correction: Correct the raw peak areas for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) to accurately determine the fractional enrichment from the tracer.

  • Fractional Enrichment Calculation: Calculate the fractional enrichment of the tracer in each nucleotide at each time point. This represents the proportion of the nucleotide pool that has been newly synthesized from the labeled precursor.

  • Metabolic Flux Analysis: Utilize software packages such as INCA or OpenMebius to perform metabolic flux analysis (MFA). This involves fitting the isotopic labeling data to a metabolic model to quantify the rates of biochemical reactions in the nucleotide biosynthesis pathways.

Conclusion

Validating this compound as a tracer for nucleotide biosynthesis requires a direct comparison with established tracers under controlled experimental conditions. The protocols outlined in this guide provide a framework for conducting such validation studies. By directly tracing the incorporation of exogenous ribose, this compound offers a highly specific tool to probe the salvage pathway of nucleotide synthesis. When used in conjunction with other tracers like [U-¹³C]-glucose and [¹⁵N]-glutamine, researchers can achieve a comprehensive understanding of the complex and interconnected pathways of nucleotide metabolism, which is crucial for advancing research in areas such as cancer biology and drug development.

Cross-validation of D-Ribose-d-3 experimental results with other methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental results for D-Ribose, comparing its performance against placebo controls in key therapeutic areas. The data presented is compiled from peer-reviewed clinical studies to offer an objective assessment of D-Ribose supplementation. This document details the experimental protocols of cited studies and visualizes the core metabolic pathways influenced by D-Ribose.

I. Quantitative Data Summary

The following tables summarize the quantitative outcomes from clinical trials investigating the effects of D-Ribose supplementation compared to placebo in various conditions.

Table 1: Effects of D-Ribose on Congestive Heart Failure (CHF)

ParameterD-Ribose GroupPlacebo Groupp-valueStudy
Diastolic Function
Atrial Contribution to LV Filling40 ± 11% to 45 ± 9%No Significant Change0.02Omran et al., 2003[1]
Left Atrial Dimension54 ± 20 ml to 47 ± 18 mlNo Significant Change0.02Omran et al., 2003[1]
E Wave Deceleration Time235 ± 64 ms to 196 ± 42 msNo Significant Change0.002Omran et al., 2003[1]
Quality of Life (SF-36 Score) 417 ± 118 to 467 ± 128No Significant Change≤0.01Omran et al., 2003[1]
Kansas City Cardiomyopathy Questionnaire (KCCQ) Clinical Summary Score Improvement of 17.30 to 25.82 points-<0.05Pierce et al., 2022
Ejection Fraction (EF) Improvement of 7.08% to 8.03%-<0.05Pierce et al., 2022

Table 2: Effects of D-Ribose on Fibromyalgia and Chronic Fatigue Syndrome (CFS)

Parameter (Visual Analog Scale)Improvement with D-Ribosep-valueStudy
Energy45% Average Increase< 0.0001Teitelbaum et al., 2006[2]
SleepSignificant Improvement< 0.0001Teitelbaum et al., 2006[2]
Mental ClaritySignificant Improvement0.003Teitelbaum et al., 2006[2]
Pain IntensitySignificant Improvement0.026Teitelbaum et al., 2006[2]
Well-being30% Average Improvement< 0.0001Teitelbaum et al., 2006[2]

Table 3: Effects of D-Ribose on Athletic Performance

ParameterD-Ribose GroupPlacebo (Dextrose) Groupp-valueStudy
Anaerobic Exercise Capacity
Total Work Output (Second Sprint)Maintained (-0.0 ± 31 J)Declined (-18 ± 51 J)0.04Kreider et al., 2003[3]
Mean and Peak Power Output (Lower VO2 Group)Significant Increase (Day 1 to 3)No Significant Change<0.05Seifert et al., 2017[4]
Metabolic Markers
Rate of Perceived Exertion (RPE) (Lower VO2 Group)Significantly LowerHigher<0.05Seifert et al., 2017[4]
Creatine Kinase (CK) (Lower VO2 Group)Significantly LowerHigher<0.05Seifert et al., 2017[4]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

A. D-Ribose in Congestive Heart Failure (Omran et al., 2003)
  • Study Design: A prospective, double-blind, randomized, crossover study.[1]

  • Participants: 15 patients with chronic coronary artery disease and congestive heart failure.[1]

  • Intervention: Participants received either oral D-Ribose (5g three times a day) or a matching placebo for three weeks. This was followed by a one-week washout period before crossing over to the other treatment arm for another three weeks.[1]

  • Key Assessments:

    • Echocardiography: Myocardial functional parameters, including left ventricular diastolic function, were assessed.[1] Measurements included atrial contribution to left ventricular filling, left atrial dimension, and E wave deceleration time.[1]

    • Quality of Life: Assessed using the SF-36 questionnaire.[1]

    • Functional Capacity: Evaluated using cycle ergometer testing.[1]

B. D-Ribose in Fibromyalgia and Chronic Fatigue Syndrome (Teitelbaum et al., 2006)
  • Study Design: An open-label, uncontrolled pilot study.[2]

  • Participants: 41 patients diagnosed with fibromyalgia and/or chronic fatigue syndrome.[2]

  • Intervention: Participants were administered 5g of D-Ribose three times a day for a total of 280g.[2]

  • Key Assessments:

    • Visual Analog Scales (VAS): Patients completed questionnaires with discrete visual analog scales to assess energy levels, sleep quality, mental clarity, pain intensity, and overall well-being before and after the intervention.[2] The VAS consists of a 10cm line where patients mark their symptom severity, with 0 representing 'no symptom' and 10 representing the 'worst imaginable symptom'.[5]

    • Global Assessment: A general assessment of the patients' condition was also performed.[2]

C. D-Ribose and Athletic Performance (Seifert et al., 2017)
  • Study Design: A double-blind, crossover study.[4]

  • Participants: 26 healthy subjects, divided into two groups based on their peak VO2 (lower and higher).[4]

  • Intervention: Participants ingested either 10g/day of D-Ribose or 10g/day of dextrose (placebo) for two loading days, followed by three additional days of supplementation. During the three supplementation days, subjects underwent 60 minutes of high-intensity interval exercise daily.[4]

  • Key Assessments:

    • Power Output: Mean and peak power output were measured during a 2-minute power output test on a cycle ergometer.[4]

    • Metabolic Markers: Rate of Perceived Exertion (RPE) was recorded, and blood samples were analyzed for creatine kinase (CK) levels.[4]

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to D-Ribose metabolism and its experimental evaluation.

Pentose_Phosphate_Pathway cluster_Glycolysis Glycolysis cluster_PPP Pentose Phosphate Pathway cluster_Exogenous Exogenous Supplementation Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P 6PG 6-Phosphogluconate G6P->6PG G6PD GA3P Glyceraldehyde-3-Phosphate F6P->GA3P Pyruvate Pyruvate GA3P->Pyruvate Ru5P Ribulose-5-Phosphate 6PG->Ru5P R5P Ribose-5-Phosphate Ru5P->R5P Xu5P Xylulose-5-Phosphate Ru5P->Xu5P R5P->GA3P Nucleotide Synthesis Nucleotide Synthesis R5P->Nucleotide Synthesis Xu5P->F6P D_Ribose D-Ribose D_Ribose->R5P Ribokinase

Caption: Pentose Phosphate Pathway and D-Ribose Metabolism.

AMPK_Signaling Cellular_Stress Cellular Stress (e.g., Ischemia, Intense Exercise) ATP_depletion ATP Depletion Cellular_Stress->ATP_depletion AMP_increase Increased AMP:ATP Ratio ATP_depletion->AMP_increase AMPK AMPK Activation AMP_increase->AMPK Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Anabolism Decreased Anabolism (e.g., Protein Synthesis) AMPK->Anabolism ATP_production ATP Production Catabolism->ATP_production D_Ribose_supp D-Ribose Supplementation R5P Ribose-5-Phosphate D_Ribose_supp->R5P PRPP PRPP Synthesis R5P->PRPP Nucleotide_synthesis Nucleotide Synthesis PRPP->Nucleotide_synthesis Nucleotide_synthesis->ATP_production

Caption: AMPK Signaling Pathway and Role of D-Ribose.

Experimental_Workflow_CHF Patient_Recruitment CHF Patient Recruitment (n=15) Baseline_Assessment Baseline Assessment (Echocardiography, SF-36, Cycle Ergometry) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: D-Ribose (5g TID) for 3 Weeks Randomization->Group_A Group_B Group B: Placebo for 3 Weeks Randomization->Group_B Assessment_1 Assessment after 3 Weeks Group_A->Assessment_1 Group_B->Assessment_1 Washout 1-Week Washout Period Assessment_1->Washout Crossover Crossover Washout->Crossover Group_A_Placebo Group A: Placebo for 3 Weeks Crossover->Group_A_Placebo Group_B_Ribose Group B: D-Ribose (5g TID) for 3 Weeks Crossover->Group_B_Ribose Final_Assessment Final Assessment Group_A_Placebo->Final_Assessment Group_B_Ribose->Final_Assessment Data_Analysis Data Analysis and Comparison Final_Assessment->Data_Analysis

Caption: Crossover Experimental Workflow for CHF Study.

IV. Cross-Validation with Alternative Methods

The primary alternative method used for cross-validation in the cited clinical trials is the placebo control . This allows for a direct assessment of the pharmacological effects of D-Ribose against a baseline, accounting for the placebo effect.

D-Ribose-d-3 as a Mechanistic Tool:

While not used in comparative efficacy trials, deuterated D-Ribose (this compound) serves as a critical tool for cross-validating the mechanism of action of D-Ribose. As a stable isotope tracer, this compound allows researchers to perform metabolic flux analysis. This technique enables the quantitative tracking of the ribose molecule through various metabolic pathways, such as the pentose phosphate pathway and its incorporation into ATP and other nucleotides. This provides direct experimental evidence for the metabolic fate of supplemented D-Ribose and validates its role in nucleotide synthesis and energy metabolism.

V. Conclusion

The experimental results from placebo-controlled trials consistently demonstrate the potential benefits of D-Ribose supplementation in improving diastolic function and quality of life in patients with congestive heart failure, and in alleviating symptoms associated with fibromyalgia and chronic fatigue syndrome. The evidence in athletic performance suggests a potential benefit in maintaining power output and reducing muscle soreness, particularly in individuals with lower aerobic fitness. The use of this compound in metabolic studies provides a robust method to validate the underlying biochemical mechanisms of D-Ribose's effects on cellular energy metabolism. Further large-scale, randomized controlled trials are warranted to solidify these findings and explore the full therapeutic potential of D-Ribose.

References

Investigating the Isotopic Effects of D-Ribose-d-3 on Enzyme Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with its heavier isotope, deuterium, at a specific position in a substrate molecule can serve as a powerful tool to elucidate enzyme mechanisms and reaction kinetics. This guide focuses on the potential isotopic effects of D-Ribose deuterated at the 3-position (D-Ribose-d-3) on enzyme kinetics. Currently, a comprehensive search of published literature reveals a notable gap in experimental data specifically addressing the kinetic isotope effect (KIE) of this compound. This document, therefore, serves as a forward-looking comparative guide, offering a structured framework for researchers aiming to investigate this area. It provides hypothetical data tables for comparison, detailed experimental protocols for determining key kinetic parameters, and visualizations of relevant pathways and workflows to facilitate the design and execution of such studies.

Introduction

D-ribose is a central molecule in cellular metabolism, forming the backbone of RNA and serving as a precursor for the synthesis of nucleotides, such as ATP.[1] The enzymes that metabolize D-ribose are of significant interest in various fields, including drug development. Understanding the catalytic mechanisms of these enzymes is crucial for designing inhibitors or modulators. The kinetic isotope effect (KIE) is a sensitive probe of the transition state of a reaction and can reveal whether a specific C-H bond is broken or undergoes a change in its environment during the rate-determining step of an enzymatic reaction.

Specifically, deuteration at the C-3 position of D-ribose could potentially influence the kinetics of enzymes for which the substrate undergoes conformational changes or chemical transformations involving this position. This guide outlines the necessary experimental framework to explore these potential effects.

Hypothetical Data Comparison

In the absence of published data for this compound, the following tables are presented as templates for researchers to populate with their experimental findings. These tables are designed for a clear and direct comparison of the kinetic parameters of an enzyme of interest when acting on natural D-Ribose versus this compound.

Table 1: Comparative Enzyme Kinetics Parameters

SubstrateKM (mM)kcat (s-1)kcat/KM (M-1s-1)
D-RiboseExperimental DataExperimental DataExperimental Data
This compoundExperimental DataExperimental DataExperimental Data

Table 2: Calculated Kinetic Isotope Effects

Isotope Effect onSymbolCalculation FormulaObserved Value
VmaxDVkcat (H) / kcat (D)Experimental Data
V/KD(V/K)[kcat/KM (H)] / [kcat/KM (D)]Experimental Data

Experimental Protocols

The following are detailed methodologies for key experiments required to determine the kinetic isotope effects of this compound.

Synthesis of this compound
Enzyme Purification

The enzyme of interest should be purified to homogeneity to ensure that the observed kinetic effects are not due to contaminating activities. A standard protein purification protocol involving affinity chromatography, ion exchange, and size-exclusion chromatography would be appropriate.

Enzyme Activity Assays

A continuous or discontinuous spectrophotometric or fluorometric assay is required to measure the initial rates of the enzymatic reaction. The assay should be optimized for pH, temperature, and buffer conditions.

Materials:

  • Enzyme of interest

  • D-Ribose and this compound substrates

  • Coupling enzymes (if required for a coupled assay)

  • Cofactors (e.g., ATP, NAD+)

  • Assay buffer

Procedure:

  • Prepare a stock solution of D-Ribose and this compound. The concentration should be accurately determined.

  • Prepare a series of substrate concentrations ranging from approximately 0.1 * KM to 10 * KM.

  • In a cuvette, mix the assay buffer, cofactors, and coupling enzymes (if any).

  • Add the substrate (either D-Ribose or this compound) to the cuvette and allow the temperature to equilibrate.

  • Initiate the reaction by adding a small, known amount of the enzyme of interest.

  • Monitor the change in absorbance or fluorescence over time. The initial velocity (v0) is determined from the linear portion of the progress curve.

  • Repeat the measurement for each substrate concentration.

  • Perform all assays in triplicate.

Data Analysis and Determination of Kinetic Parameters

The initial velocity data (v0) at different substrate concentrations ([S]) are fitted to the Michaelis-Menten equation:

v0 = (Vmax * [S]) / (KM + [S])

The parameters Vmax and KM are determined by non-linear regression analysis using software such as GraphPad Prism or R. The catalytic constant, kcat, is calculated using the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration. The specificity constant, kcat/KM, is then calculated.

Visualizations

The following diagrams illustrate a general experimental workflow for determining kinetic isotope effects and a key metabolic pathway involving D-ribose.

KIE_Workflow cluster_synthesis Substrate Preparation cluster_enzyme Enzyme Preparation cluster_kinetics Kinetic Analysis cluster_analysis Isotope Effect Calculation S1 Synthesis of This compound K1 Enzyme Activity Assays (varying [S]) S1->K1 Deuterated Substrate S2 Procurement of D-Ribose S2->K1 Unlabeled Substrate E1 Expression & Purification of Target Enzyme E1->K1 K2 Data Collection (Initial Velocities) K1->K2 K3 Michaelis-Menten Plot & Non-linear Regression K2->K3 K4 Determination of kcat and KM K3->K4 A1 Calculate D(V/K) and DV K4->A1 A2 Mechanistic Interpretation A1->A2

Caption: Experimental workflow for determining kinetic isotope effects.

Pentose_Phosphate_Pathway G6P Glucose-6-phosphate _6PG 6-Phosphoglucono- δ-lactone G6P->_6PG G6PD _6PGL 6-Phosphogluconate _6PG->_6PGL Ru5P Ribulose-5-phosphate _6PGL->Ru5P 6PGD R5P Ribose-5-phosphate Ru5P->R5P Ribose-5-phosphate isomerase Xu5P Xylulose-5-phosphate Ru5P->Xu5P Ribulose-5-phosphate 3-epimerase G3P Glyceraldehyde-3-phosphate R5P->G3P PRPP PRPP R5P->PRPP PRPP synthetase Xu5P->G3P S7P Sedoheptulose-7-phosphate E4P Erythrose-4-phosphate S7P->E4P F6P Fructose-6-phosphate G3P->F6P F6P->G6P Nucleotides Nucleotide Synthesis PRPP->Nucleotides

Caption: Simplified Pentose Phosphate Pathway leading to D-ribose synthesis.

Conclusion

While direct experimental data on the kinetic isotope effects of this compound is currently lacking, the framework presented in this guide provides a clear path for researchers to explore this area. By systematically determining and comparing the kinetic parameters of enzymes acting on D-Ribose and this compound, valuable insights into their catalytic mechanisms can be gained. The methodologies and templates provided herein are intended to standardize the approach to such investigations, facilitating the generation of robust and comparable data that will ultimately enrich our understanding of the biological roles of these fundamental enzymes.

References

A Comparative Guide to D-Ribose-d-3 Uptake and Metabolism in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Ribose-d-3 uptake and metabolism in various cell lines, supported by experimental data and detailed methodologies. D-ribose, a crucial pentose sugar, plays a central role in cellular energy metabolism and nucleotide synthesis. Understanding its differential uptake and metabolic fate in cancerous versus non-cancerous cells, as well as across different cancer types, is paramount for developing targeted therapeutic strategies. This document summarizes key findings, presents quantitative data in structured tables, and offers detailed experimental protocols for reproducible research.

Introduction to D-Ribose Metabolism

D-ribose is a naturally occurring monosaccharide and a fundamental component of essential biomolecules such as RNA and ATP.[1] Exogenously supplied D-ribose can be taken up by cells and phosphorylated by ribokinase to form ribose-5-phosphate (R-5-P). This intermediate then enters central metabolic pathways, primarily the pentose phosphate pathway (PPP) and nucleotide biosynthesis pathways. The PPP is critical for generating NADPH, which is essential for managing oxidative stress, and for producing precursors for nucleotide and amino acid synthesis. In the context of cancer, where metabolic reprogramming is a well-established hallmark, the utilization of D-ribose can vary significantly compared to normal cells.

Comparative Analysis of D-Ribose Metabolism in Different Cell Lines

While direct quantitative data on this compound uptake and metabolic flux across a wide range of cell lines is not extensively available in a single comparative study, we can infer differential metabolism from various studies focusing on specific cell types. The following tables summarize the observed effects and metabolic pathway engagement of D-ribose in representative cell lines.

Table 1: Observed Effects of D-Ribose on Various Cell Lines
Cell LineCell TypeKey ObservationsInferred Metabolic Relevance
MCF-7 Human Breast AdenocarcinomaExhibits altered purine metabolism with accumulation of AICA riboside, a precursor in purine nucleotide synthesis.[1]Increased reliance on nucleotide salvage and de novo synthesis pathways utilizing D-ribose.
MCF-10A Human Mammary Epithelial (Non-tumorigenic)Does not excrete AICA riboside, suggesting different regulation of purine metabolism compared to MCF-7 cells.[1]Standard regulation of nucleotide synthesis pathways.
A72 Canine CancerD-ribose is metabolized as a carbon source, leading to increased cell growth at lower concentrations.[2]Uptake and utilization for energy and biomass.
HTB-126 Human Breast CancerD-ribose acts as a carbon source; its combination with potassium bicarbonate shows a cytostatic effect at higher concentrations.[2][3]Uptake and entry into central carbon metabolism.
NCI-H1975 & NCI-H292 Non-Small Cell Lung Cancer (NSCLC)Addition of D-ribose can rescue cells from the effects of G6PD inhibition, a key enzyme in the pentose phosphate pathway.[4]D-ribose directly feeds into the pentose phosphate pathway downstream of G6PD.
Table 2: Inferred Differential Metabolism of D-Ribose
Metabolic PathwayCancer Cell Lines (e.g., MCF-7, NSCLC lines)Non-Cancerous Cell Lines (e.g., MCF-10A)
Cellular Uptake Potentially upregulated to meet high anabolic demands.Basal level of uptake for normal cellular functions.
Pentose Phosphate Pathway (PPP) High flux to support NADPH production for antioxidant defense and nucleotide synthesis for rapid proliferation.[4]Regulated flux based on cellular needs for NADPH and nucleotide precursors.
Nucleotide Biosynthesis Increased utilization of D-ribose for both de novo and salvage pathways to sustain high rates of DNA and RNA synthesis.[1]Homeostatic regulation of nucleotide pools.
Glycolysis & TCA Cycle D-ribose carbons can be shunted into glycolysis and the TCA cycle to provide ATP and building blocks for other macromolecules.[2]Integrated with glucose metabolism to maintain energy balance.

Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. The following sections outline key experimental protocols for studying this compound uptake and metabolism.

Protocol 1: this compound Tracing using Mass Spectrometry

This protocol is designed to trace the metabolic fate of this compound in cultured cells.

1. Cell Culture and Labeling:

  • Culture cells of interest (e.g., MCF-7 and MCF-10A) in appropriate media to ~80% confluency.

  • For the experiment, replace the standard medium with a medium containing a known concentration of this compound. The concentration and labeling duration should be optimized for each cell line and experimental question. A common starting point is 1-5 mM this compound for 24 hours.

  • Run parallel cultures with unlabeled D-ribose as a control.

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism and extract metabolites by adding a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/20% water) to the cell culture plate.

  • Scrape the cells and transfer the cell lysate/extraction solvent mixture to a microcentrifuge tube.

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube.

3. Sample Analysis by LC-MS/MS:

  • Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Use a chromatography method suitable for separating polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC).

  • The mass spectrometer should be operated in a mode that allows for the detection and quantification of the deuterated and non-deuterated forms of downstream metabolites of D-ribose (e.g., R-5-P, ATP, GTP, lactate, etc.).

  • Data analysis involves identifying metabolites that have incorporated the deuterium label from this compound and quantifying the extent of labeling to determine metabolic flux.

Protocol 2: Cellular Uptake Assay

This protocol measures the rate of this compound uptake into cultured cells.

1. Cell Seeding:

  • Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in a confluent monolayer on the day of the experiment.

2. Uptake Experiment:

  • On the day of the assay, wash the cells with a warm buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Initiate the uptake by adding a solution containing a known concentration of this compound to each well. Include wells with a competitive inhibitor of ribose transport (if known) or cytochalasin B (a general glucose transporter inhibitor) to determine the specificity of uptake.

  • Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.

3. Lysis and Quantification:

  • Lyse the cells in each well with a suitable lysis buffer.

  • Quantify the amount of this compound in the cell lysates using LC-MS/MS.

  • Normalize the uptake to the protein concentration in each well.

  • Calculate the uptake rate (e.g., in nmol/mg protein/min).

Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide clear visualizations of the complex processes involved in this compound metabolism and experimental design.

D_Ribose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular D-Ribose-d-3_ext This compound D-Ribose-d-3_int This compound D-Ribose-d-3_ext->D-Ribose-d-3_int Uptake R5P Ribose-5-Phosphate-d-3 D-Ribose-d-3_int->R5P Ribokinase PPP Pentose Phosphate Pathway R5P->PPP Nucleotide_Syn Nucleotide Synthesis R5P->Nucleotide_Syn Glycolysis Glycolysis R5P->Glycolysis NADPH NADPH PPP->NADPH Precursors Nucleotide Precursors (ATP, GTP, etc.) Nucleotide_Syn->Precursors

Caption: Intracellular metabolism of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7, MCF-10A) Labeling 2. Labeling with This compound Cell_Culture->Labeling Extraction 3. Metabolite Extraction Labeling->Extraction Analysis 4. LC-MS/MS Analysis Extraction->Analysis Data_Processing 5. Data Processing and Flux Analysis Analysis->Data_Processing

Caption: Workflow for this compound tracing experiment.

Conclusion

The study of this compound uptake and metabolism reveals significant differences between cancer and non-cancerous cell lines, as well as among different cancer subtypes. Cancer cells often exhibit an increased reliance on the pentose phosphate pathway and nucleotide synthesis to support their high proliferation rates and manage oxidative stress. While direct comparative quantitative data for this compound remains an area for further investigation, the available evidence strongly suggests that targeting D-ribose metabolism could be a promising avenue for developing novel anti-cancer therapies. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further explore these metabolic distinctions and their therapeutic implications.

References

A Comparative Guide to the Validation of Analytical Methods for D-Ribose-d-3 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of D-Ribose-d-3, a deuterated isotopologue of the naturally occurring monosaccharide D-Ribose. The selection of a robust and reliable analytical method is paramount for pharmacokinetic, metabolic, and various other studies in drug development and life sciences research. This document outlines and compares the most suitable analytical techniques, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The two most promising methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques offer the selectivity and sensitivity required to differentiate and quantify the deuterated analyte from its endogenous, non-labeled counterpart.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives by gas chromatography followed by mass-based detection and quantification.Separation by liquid chromatography followed by mass-based detection and quantification using specific precursor-product ion transitions.
Sample Derivatization Mandatory (e.g., trimethylsilylation) to increase volatility and thermal stability.Often not required, but can be used to improve chromatographic retention and ionization efficiency.
Selectivity High, based on chromatographic retention time and mass-to-charge ratio of specific fragment ions.Very high, based on chromatographic retention time and specific Multiple Reaction Monitoring (MRM) transitions.
Sensitivity High, typically in the picogram to nanogram range.Very high, often in the femtogram to picogram range.
Throughput Moderate, due to longer run times and sample preparation.High, with rapid analysis times.
Matrix Effects Can be significant, but often mitigated by the use of a stable isotope-labeled internal standard.Can be a concern, but effectively compensated for by a co-eluting stable isotope-labeled internal standard.
Instrumentation Widely available in analytical laboratories.Increasingly common, offering high sensitivity and specificity.

Recommended Analytical Approach: Stable Isotope Dilution Mass Spectrometry

For the precise and accurate quantification of this compound, the use of a stable isotope dilution (SID) method is strongly recommended. This approach involves spiking the sample with a known amount of a stable isotope-labeled internal standard (IS). For the analysis of this compound, a different isotopologue, such as ¹³C₅-D-Ribose, would be an ideal internal standard. The ratio of the analyte to the internal standard is measured by mass spectrometry, which corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable results.

Logical Workflow for Method Validation

Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Sample_Preparation Sample Preparation (e.g., Protein Precipitation, Derivatization) Chromatographic_Separation Chromatographic Separation (GC or LC) Sample_Preparation->Chromatographic_Separation MS_Detection Mass Spectrometric Detection (Scan, SIM, or MRM) Chromatographic_Separation->MS_Detection Method_Validation_Start Validation MS_Detection->Method_Validation_Start Specificity Specificity/ Selectivity Validated_Method Validated Method Specificity->Validated_Method Linearity Linearity & Range Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision (Repeatability & Intermediate) Precision->Validated_Method LOD_LOQ LOD & LOQ LOD_LOQ->Validated_Method Stability Stability Stability->Validated_Method Method_Development_Start Start Method_Development_Start->Sample_Preparation Method_Validation_Start->Specificity Method_Validation_Start->Linearity Method_Validation_Start->Accuracy Method_Validation_Start->Precision Method_Validation_Start->LOD_LOQ Method_Validation_Start->Stability

Caption: Workflow for analytical method development and validation.

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on the derivatization of this compound to its more volatile and thermally stable trimethylsilyl (TMS) ether, followed by GC-MS analysis.

1. Sample Preparation and Derivatization:

  • To 100 µL of sample (e.g., plasma, urine), add 10 µL of internal standard solution (¹³C₅-D-Ribose, 10 µg/mL).

  • Perform protein precipitation by adding 400 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 30 minutes to protect the aldehyde group.

  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes for silylation of the hydroxyl groups.

2. GC-MS Analysis:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • This compound-TMS: Monitor characteristic fragment ions. Based on the fragmentation of similar deuterated sugars, one would expect to monitor ions that retain the deuterium label. For a hypothetical this compound, if the deuterium is on the carbon backbone, many fragments will show a +3 Da shift.

    • ¹³C₅-D-Ribose-TMS (IS): Monitor corresponding fragment ions with a +5 Da shift.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher throughput and sensitivity without the need for derivatization.

1. Sample Preparation:

  • To 100 µL of sample, add 10 µL of internal standard solution (¹³C₅-D-Ribose, 1 µg/mL).

  • Perform protein precipitation with 400 µL of cold acetonitrile containing 0.1% formic acid. Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • LC Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) is suitable for retaining the polar ribose molecule.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 90% B, decrease to 50% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • This compound: The precursor ion would be [M+H]⁺ at m/z 154.1. Product ions would need to be determined experimentally but could include fragments resulting from water loss.

    • ¹³C₅-D-Ribose (IS): The precursor ion would be [M+H]⁺ at m/z 156.1. Product ions would be monitored with a corresponding mass shift.

Quantitative Data Summary

The following tables summarize the expected validation parameters for the proposed analytical methods, based on performance characteristics of similar published assays for monosaccharides.

Table 1: GC-MS Method Validation Parameters

ParameterExpected Performance
Linearity (r²) > 0.995
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Table 2: LC-MS/MS Method Validation Parameters

ParameterExpected Performance
Linearity (r²) > 0.998
Range 0.01 - 10 µg/mL
Limit of Detection (LOD) 0.005 µg/mL
Limit of Quantification (LOQ) 0.01 µg/mL
Precision (%RSD) < 10%
Accuracy (%Recovery) 90 - 110%

Signaling Pathway and Experimental Workflow Diagrams

D-Ribose Metabolism and Incorporation

D-Ribose Metabolism This compound This compound Pentose_Phosphate_Pathway Pentose Phosphate Pathway This compound->Pentose_Phosphate_Pathway Phosphorylation Metabolic_Fate Metabolic Fate/ Excretion This compound->Metabolic_Fate Glycolysis Glycolysis Pentose_Phosphate_Pathway->Glycolysis Nucleotide_Synthesis Nucleotide Synthesis (ATP, GTP, etc.) Pentose_Phosphate_Pathway->Nucleotide_Synthesis Nucleic_Acid_Synthesis Nucleic Acid Synthesis (RNA, DNA) Nucleotide_Synthesis->Nucleic_Acid_Synthesis

Caption: Simplified metabolic fate of this compound.

GC-MS Experimental Workflow

GC-MS Workflow Start Sample Collection Protein_Precipitation Protein Precipitation + Acetonitrile Start->Protein_Precipitation Evaporation Evaporation Dry down supernatant Protein_Precipitation->Evaporation Derivatization Derivatization 1. Methoxyamination 2. Silylation Evaporation->Derivatization GC_MS_Analysis GC-MS Analysis Separation & Detection Derivatization->GC_MS_Analysis Data_Processing Data Processing Peak Integration & Quantification GC_MS_Analysis->Data_Processing End Results Data_Processing->End

Caption: Experimental workflow for GC-MS analysis of this compound.

This guide provides a framework for the selection and validation of an analytical method for this compound quantification. The specific parameters and protocols should be optimized and rigorously validated in the user's laboratory to ensure data of the highest quality and reliability.

A Guide to Inter-Laboratory Comparison of D-Ribose-d-3 Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Methodologies

To ensure reproducibility and enable cross-study comparisons, it is crucial to standardize experimental parameters. The following tables summarize key variables in D-Ribose-d-3 metabolic tracing experiments and highlight common methodologies.

Table 1: Cell Culture and Labeling Conditions

ParameterOption 1Option 2Option 3Rationale & Considerations
Cell Line Cancer cell lines (e.g., HeLa, A549)Primary cellsStem cellsChoice depends on the biological question. Metabolic phenotypes can vary significantly between cell types.
Culture Medium DMEMRPMI-1640Chemically defined mediaUse of dialyzed fetal bovine serum is recommended to reduce background from unlabeled metabolites.[6]
This compound Concentration Low (physiologically relevant)High (to maximize labeling)VariesShould be optimized to achieve sufficient labeling without causing metabolic perturbations.
Labeling Duration Short (minutes to hours)Long (24-48 hours)Time-courseDepends on the turnover rate of the metabolites of interest. Nucleotides may require longer labeling times to reach isotopic steady state.[6]
Metabolic State Steady-statePerturbed (e.g., drug treatment)N/AIntroducing the tracer should ideally not perturb the metabolic state of the cells.[6]

Table 2: Sample Preparation and Analysis

ParameterOption 1Option 2Option 3Rationale & Considerations
Metabolite Extraction Cold methanol/acetonitrile/waterTrichloroacetic acidBoiling waterThe choice of solvent affects the range of metabolites extracted and can introduce bias.[7]
Analytical Platform LC-MSGC-MSNMRLC-MS is widely used for its high throughput and broad coverage of metabolites.[8]
Mass Spectrometer High-resolution (e.g., Orbitrap, Q-TOF)Triple quadrupoleN/AHigh-resolution instruments are crucial for accurate mass determination and distinguishing isotopologues.[9]
Chromatography Reversed-phaseHILICIon-pairingThe column chemistry should be optimized for the separation of polar metabolites like sugar phosphates.[9]
Data Analysis Software MAVENX¹³CMSIn-house scriptsSoftware choice impacts peak picking, integration, and correction for natural isotope abundance.

Experimental Protocols

A generalized protocol for a this compound metabolic tracing study in cultured cells is provided below. This protocol should be optimized for specific cell lines and experimental questions.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare the experimental medium containing this compound. It is advisable to use a medium with a known composition, and dialyzed fetal bovine serum is recommended to minimize the presence of unlabeled ribose.[6]

  • Labeling: To initiate the experiment, replace the standard culture medium with the pre-warmed, isotope-containing medium. The duration of labeling will depend on the specific metabolic pathway and metabolites of interest.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate at high speed to pellet protein and cell debris.

  • Sample Collection: Collect the supernatant containing the metabolites and store it at -80°C until analysis.

LC-MS Analysis
  • Chromatographic Separation: Separate the metabolites using a liquid chromatography system. The choice of column and mobile phases should be optimized for polar metabolites.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer to detect and quantify the different isotopologues of the metabolites of interest.

  • Data Acquisition: Acquire data in full scan mode to capture all ions within a specified mass range.

Data Analysis
  • Peak Picking and Integration: Use metabolomics software to identify and integrate the peaks corresponding to the different isotopologues of each metabolite.

  • Isotopologue Distribution: Determine the relative abundance of each isotopologue for each metabolite.

  • Correction for Natural Abundance: Correct the raw data for the natural abundance of stable isotopes (e.g., ¹³C).

  • Pathway Analysis: Map the labeled metabolites to metabolic pathways to infer flux and pathway activity.

Mandatory Visualization

D-Ribose Metabolic Pathways

D_Ribose_Metabolism D_Ribose_d3 This compound (exogenous) D_Ribose D-Ribose D_Ribose_d3->D_Ribose Ribokinase Ribokinase D_Ribose->Ribokinase R5P Ribose-5-Phosphate (R5P) Ribokinase->R5P ATP -> ADP PPP Pentose Phosphate Pathway (PPP) R5P->PPP Non-oxidative PRPP Phosphoribosyl pyrophosphate (PRPP) R5P->PRPP PPP->R5P Glycolysis Glycolysis Intermediates PPP->Glycolysis Nucleotides Nucleotide Synthesis (ATP, GTP, RNA) PRPP->Nucleotides Experimental_Workflow start_end start_end process process data data analysis analysis start Start: Cell Culture labeling Isotope Labeling with This compound start->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS Analysis extraction->lcms rawData Raw Data Acquisition lcms->rawData dataProcessing Data Processing rawData->dataProcessing interpretation Pathway Analysis & Interpretation dataProcessing->interpretation end End: Results interpretation->end

References

A Comparative Guide: D-Ribose-d-3 vs. Heavy Water (D2O) for Biosynthesis Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of biosynthesis is critical for understanding cellular metabolism, disease progression, and the efficacy of therapeutic interventions. Stable isotope labeling is a powerful technique for these investigations, with heavy water (D2O) being a widely used tracer. This guide provides a comprehensive comparison of D-Ribose-d-3 and heavy water for measuring the biosynthesis of various biomolecules, supported by experimental data and detailed protocols.

Executive Summary

Heavy water (D2O) is a versatile and cost-effective tracer for measuring the biosynthesis of a wide range of biomolecules, including proteins, lipids, and nucleic acids.[1][2] Its deuterium atoms are incorporated into newly synthesized molecules through various metabolic pathways. In contrast, this compound is primarily utilized as a precursor for the synthesis of labeled ribonucleotides for specific applications in RNA and nucleotide metabolism research. There is limited evidence to support its use as a general tracer for broad biosynthetic measurements of other macromolecules like proteins and lipids. Therefore, this guide will focus on the well-established applications of D2O and the more specialized role of this compound.

Principle of Isotope Labeling for Biosynthesis Measurement

Stable isotope labeling involves introducing a non-radioactive isotope into a biological system.[3] As the organism undergoes metabolic processes, these isotopes are incorporated into newly synthesized molecules. By measuring the rate of isotope incorporation using mass spectrometry, researchers can quantify the rate of biosynthesis.[2]

Heavy Water (D2O) as a Biosynthetic Tracer

Heavy water is a ubiquitous and cost-effective tracer that can be administered to cells or whole organisms to label a wide array of biomolecules.[1][2] The deuterium from D2O is incorporated into stable carbon-hydrogen bonds in various biomolecules, including nucleotides, proteins, lipids, and carbohydrates.[4]

Advantages of D2O Labeling:
  • Versatility: D2O can be used to measure the synthesis of a broad spectrum of biomolecules simultaneously.[4]

  • Cost-Effective: Compared to other stable isotope-labeled precursors, D2O is relatively inexpensive.[1]

  • Ease of Administration: It can be easily administered in vivo by providing it in drinking water.[1]

  • Minimal Physiological Perturbation: At low enrichment levels (typically 1-10%), D2O has minimal impact on normal physiological processes.[4]

Disadvantages of D2O Labeling:
  • Complex Labeling Patterns: The incorporation of deuterium can be complex, as it can be introduced at multiple sites on a molecule.[4]

  • Potential for Isotope Effects: The heavier mass of deuterium can sometimes lead to kinetic isotope effects, although these are generally minimal at low enrichment levels.

This compound as a Biosynthetic Tracer

D-Ribose is a naturally occurring pentose sugar that is a key component of RNA, ATP, and other essential biomolecules.[5][6] Deuterium-labeled D-Ribose (this compound) is primarily used to study the biosynthesis and metabolism of ribonucleotides and RNA.[7] Exogenously supplied D-ribose can be phosphorylated to ribose-5-phosphate and enter the pentose phosphate pathway or be used for nucleotide synthesis.[4][6]

Applications of this compound:
  • RNA and Nucleotide Biosynthesis: this compound is a direct precursor for ribonucleotide synthesis, making it a suitable tracer for studying the dynamics of RNA and nucleotide metabolism.[7]

  • Enzymatic Synthesis of Labeled Nucleotides: It is used as a starting material for the enzymatic synthesis of specifically deuterated ribonucleotides for structural biology studies, such as NMR.[7]

Limitations of this compound as a General Tracer:
  • Limited Scope: Its application is largely confined to the study of ribose-containing molecules. There is a lack of evidence for its use in measuring the biosynthesis of proteins and lipids.

  • Cost: Synthetically produced labeled precursors like this compound are generally more expensive than heavy water.

Quantitative Data Comparison

Due to the disparate applications of D2O and this compound, a direct quantitative comparison of their performance for measuring the biosynthesis of the same biomolecules is not feasible based on available literature. The following tables summarize the typical applications and key quantitative parameters for each tracer.

Table 1: Applications of D2O and this compound in Biosynthesis Measurement

FeatureHeavy Water (D2O)This compound
Primary Applications Proteome-wide protein turnover, lipid biosynthesis, DNA replication, general metabolic flux analysis.[1][4]RNA and nucleotide biosynthesis, synthesis of labeled ribonucleotides for structural studies.[7]
Labeled Biomolecules Proteins, lipids, DNA, RNA, carbohydrates.[4]Primarily RNA and ribonucleotides.[7]
Organism Suitability In vitro (cell culture) and in vivo (rodents, humans).[1]Primarily in vitro and for enzymatic synthesis.[7]

Table 2: Key Quantitative Parameters in D2O Labeling Studies

ParameterTypical Values/RangesAnalytical MethodReferences
Body Water Enrichment 1-5%Gas Chromatography-Mass Spectrometry (GC-MS), Isotope Ratio Mass Spectrometry (IRMS)[4]
Protein Fractional Synthesis Rate (FSR) 0.5 - 10 %/day (tissue dependent)LC-MS/MS[1]
Lipid Fractional Synthesis Rate (FSR) Varies by lipid class and tissueGC-MS, LC-MS/MS[4]
DNA Synthesis Rate Dependent on cell proliferation rateGC-MS, LC-MS/MS[8]

Experimental Protocols

General Workflow for Biosynthesis Measurement using Stable Isotope Labeling

G cluster_workflow Experimental Workflow Tracer Administration Tracer Administration Sample Collection Sample Collection Tracer Administration->Sample Collection Biomolecule Isolation Biomolecule Isolation Sample Collection->Biomolecule Isolation Mass Spectrometry Analysis Mass Spectrometry Analysis Biomolecule Isolation->Mass Spectrometry Analysis Data Analysis Data Analysis Mass Spectrometry Analysis->Data Analysis

Caption: A generalized workflow for measuring biosynthesis using stable isotope labeling.

Experimental Protocol for D2O Labeling in vivo
  • Tracer Administration: Provide animals with drinking water enriched with a specific percentage of D2O (e.g., 4-8%) for a defined period. A priming bolus injection of isotonic D2O can be used to rapidly achieve target body water enrichment.[9]

  • Sample Collection: Collect blood or tissue samples at various time points during the labeling period.

  • Body Water Enrichment Measurement: Determine the deuterium enrichment in body water (from plasma or other bodily fluids) using GC-MS or IRMS.[6]

  • Biomolecule Isolation: Isolate the biomolecules of interest (e.g., proteins, lipids) from the collected samples. For proteins, this typically involves tissue homogenization, protein precipitation, and hydrolysis into amino acids.

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment of the isolated biomolecules or their constituent parts (e.g., amino acids) using GC-MS or LC-MS/MS.[1]

  • Data Analysis and Calculation: Calculate the fractional synthesis rate (FSR) of the biomolecule using the precursor-product principle, where the body water enrichment serves as the precursor enrichment.[8]

Experimental Protocol for this compound Labeling of RNA in vitro
  • Cell Culture and Labeling: Culture cells in a medium supplemented with this compound at a specific concentration for a desired duration.

  • Sample Collection: Harvest the cells at different time points.

  • RNA Isolation: Extract total RNA from the cell pellets using standard RNA isolation kits.

  • RNA Hydrolysis: Hydrolyze the isolated RNA to its constituent ribonucleosides.

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment of the ribonucleosides using LC-MS/MS.

  • Data Analysis and Calculation: Determine the rate of new RNA synthesis by measuring the incorporation of this compound into the ribonucleoside pool over time.

Signaling and Metabolic Pathways

D2O Incorporation into Biomolecules

G D2O Heavy Water (D2O) Metabolic_Pools Deuterated Precursor Pools (e.g., amino acids, acetyl-CoA, dNTPs) D2O->Metabolic_Pools Metabolic Incorporation Proteins Proteins Metabolic_Pools->Proteins Translation DNA DNA Metabolic_Pools->DNA Replication Lipids Lipids Metopol_Pools Metopol_Pools Metopol_Pools->Lipids Lipogenesis G D_Ribose_d_3 This compound R5P_d Ribose-5-Phosphate-d D_Ribose_d_3->R5P_d Phosphorylation PRPP_d PRPP-d R5P_d->PRPP_d Ribonucleotides_d Deuterated Ribonucleotides PRPP_d->Ribonucleotides_d Nucleotide Synthesis RNA_d Deuterated RNA Ribonucleotides_d->RNA_d Transcription

References

Assessing the Impact of D-Ribose-L-cysteine on Cellular Redox State: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cellular redox state, a delicate balance between oxidizing and reducing equivalents, is fundamental to cellular function, signaling, and overall health. Perturbations in this equilibrium, often termed oxidative stress, are implicated in the pathophysiology of numerous diseases, making the modulation of cellular redox state a critical area of therapeutic research. D-Ribose-L-cysteine (DRLC) is a novel compound designed to enhance the intracellular synthesis of glutathione (GSH), the most abundant non-protein thiol and a master antioxidant in the cell. This guide provides a comprehensive comparison of DRLC's performance in modulating the cellular redox state, supported by experimental data and detailed methodologies.

Mechanism of Action: D-Ribose-L-cysteine (DRLC)

D-Ribose-L-cysteine is a unique molecule that combines D-ribose and L-cysteine. This combination serves a dual purpose in supporting cellular redox homeostasis. The primary mechanism of DRLC is to act as an efficient delivery system for L-cysteine, the rate-limiting amino acid in the synthesis of glutathione.[1] By covalently bonding L-cysteine to D-ribose, the cysteine molecule is protected from degradation in the digestive tract and bloodstream, allowing for its efficient uptake into cells. Once inside the cell, DRLC is hydrolyzed, releasing L-cysteine and D-ribose. The liberated L-cysteine directly fuels the synthesis of GSH, thereby bolstering the cell's antioxidant capacity. The D-ribose component can be utilized in the pentose phosphate pathway to generate NADPH, a crucial reducing equivalent for glutathione reductase, which recycles oxidized glutathione (GSSG) back to its reduced, active form (GSH).

In comparison, N-acetylcysteine (NAC) is a widely used precursor for cysteine and a staple in antioxidant research and clinical practice. NAC is deacetylated in the body to yield L-cysteine. However, some studies suggest that DRLC may offer a more sustained release of L-cysteine compared to the rapid metabolism of NAC, potentially leading to a more prolonged elevation of intracellular GSH levels.

Comparative Performance Data

The following tables summarize quantitative data from preclinical studies investigating the effects of D-Ribose-L-cysteine on key markers of cellular redox state.

Table 1: Effect of D-Ribose-L-cysteine on Glutathione (GSH) Levels and Antioxidant Enzyme Activity in Rodent Models

ParameterModel SystemTreatment GroupControlDRLC Treated% ChangeReference
GSH (µg/mg protein)Rat Brain (Scopolamine-induced amnesia)DRLC (50 mg/kg)2.5 ± 0.24.8 ± 0.3+92%[2]
GSH (U/mg protein)Rat Liver (High-fructose high-fat diet)DRLC (250 mg/kg)1.2 ± 0.11.8 ± 0.2+50%[3]
SOD (U/mg protein)Rat Brain (Copper sulfate-induced toxicity)DRLC (25 mg/kg)3.2 ± 0.35.1 ± 0.4+59%[4]
CAT (U/mg protein)Rat Brain (Sleep deprivation)DRLC0.8 ± 0.11.5 ± 0.2+88%[5]
GPx (U/mg protein)Rat Liver (High-fructose high-fat diet)DRLC (250 mg/kg)25.1 ± 2.338.4 ± 3.1+53%[3]

Data are presented as mean ± SEM. SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase.

Table 2: Effect of D-Ribose-L-cysteine on Markers of Oxidative Stress in Rodent Models

ParameterModel SystemTreatment GroupControlDRLC Treated% ChangeReference
Malondialdehyde (MDA) (nmol/mg protein)Rat Brain (Scopolamine-induced amnesia)DRLC (50 mg/kg)8.5 ± 0.74.2 ± 0.5-51%[2]
MDA (nmol/mg protein)Rat Liver (High-fructose high-fat diet)DRLC (250 mg/kg)3.2 ± 0.31.9 ± 0.2-41%[3]

Data are presented as mean ± SEM. MDA is a marker of lipid peroxidation.

Signaling Pathways and Experimental Workflows

D-Ribose-L-cysteine Signaling Pathway

DRLC_Pathway DRLC D-Ribose-L-cysteine Cell_Membrane Cellular Uptake DRLC->Cell_Membrane Transport Intracellular_DRLC Intracellular D-Ribose-L-cysteine Cell_Membrane->Intracellular_DRLC Hydrolysis Hydrolysis Intracellular_DRLC->Hydrolysis L_cysteine L-cysteine Hydrolysis->L_cysteine D_ribose D-ribose Hydrolysis->D_ribose GSH_Synthesis Glutathione (GSH) Synthesis L_cysteine->GSH_Synthesis PPP Pentose Phosphate Pathway (PPP) D_ribose->PPP GSH Increased GSH Levels GSH_Synthesis->GSH Redox_Balance Enhanced Cellular Redox Balance GSH->Redox_Balance NADPH NADPH Production PPP->NADPH GR Glutathione Reductase (GR) NADPH->GR Reductant GR->GSH Recycling GSSG GSSG GSSG->GR Substrate

Caption: D-Ribose-L-cysteine cellular metabolism and its impact on glutathione synthesis and redox balance.

Experimental Workflow for Assessing Cellular Redox State

Experimental_Workflow cluster_assays Redox State Assays start Cell Culture/ Animal Model treatment Treatment with DRLC or Vehicle Control start->treatment sample_prep Sample Preparation (Cell Lysis/Tissue Homogenization) treatment->sample_prep gsh_assay Glutathione (GSH) Assay (e.g., DTNB-based colorimetric) sample_prep->gsh_assay ros_assay Reactive Oxygen Species (ROS) Assay (e.g., DCFDA-based fluorometric) sample_prep->ros_assay nad_assay NAD+/NADH Ratio Assay (Colorimetric/Fluorometric) sample_prep->nad_assay data_analysis Data Analysis and Statistical Comparison gsh_assay->data_analysis ros_assay->data_analysis nad_assay->data_analysis conclusion Conclusion on Redox State Modulation data_analysis->conclusion

Caption: A typical experimental workflow for the assessment of cellular redox state following treatment.

Experimental Protocols

Cellular Glutathione (GSH) Assay (Colorimetric)

Principle: This assay is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) and GSSG. The absorbance of the product is measured at 412 nm.

Materials:

  • Phosphate buffer (0.1 M, pH 7.4)

  • DTNB solution (10 mM in phosphate buffer)

  • Glutathione reductase (10 U/mL)

  • NADPH solution (4 mg/mL in phosphate buffer)

  • 5% Sulfosalicylic acid (SSA) for deproteination

  • GSH standards (various concentrations)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Cells: Harvest and wash cells with cold PBS. Lyse the cells in 5% SSA on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein. Collect the supernatant.

    • Tissues: Homogenize the tissue in 5% SSA on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.

  • Assay:

    • Add 20 µL of the sample supernatant or GSH standard to a 96-well plate.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution to each well.

    • Add 20 µL of glutathione reductase solution to each well.

    • Incubate the plate for 5 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of NADPH solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5 minutes.

  • Calculation: Determine the rate of change in absorbance (ΔA/min). Calculate the GSH concentration in the samples by comparing the rates with the GSH standard curve.

Cellular Reactive Oxygen Species (ROS) Assay (Fluorometric)

Principle: This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Materials:

  • DCFH-DA solution (10 mM in DMSO, stored at -20°C)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Positive control (e.g., H₂O₂)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treatment: Treat the cells with DRLC or vehicle control for the desired time.

  • Loading with DCFH-DA:

    • Remove the treatment medium and wash the cells once with warm HBSS.

    • Prepare a working solution of DCFH-DA (e.g., 10 µM in HBSS).

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells once with warm HBSS.

    • Add 100 µL of HBSS to each well.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: The fluorescence intensity of the DRLC-treated group is compared to the control group to determine the effect on ROS levels.

NAD+/NADH Ratio Assay (Colorimetric)

Principle: This assay involves the enzymatic cycling of NAD+ and NADH. In the presence of alcohol dehydrogenase, NAD+ is reduced to NADH. The NADH then reacts with a probe to generate a colored product. The intensity of the color, measured at 450 nm, is proportional to the total NAD+ and NADH concentration. To measure NADH specifically, NAD+ is decomposed by heating the sample under alkaline conditions. The NAD+ concentration is then calculated by subtracting the NADH from the total NAD+/NADH.

Materials:

  • NAD+/NADH extraction buffer

  • NAD+ and NADH standards

  • Alcohol dehydrogenase

  • Colorimetric probe

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Total NAD+/NADH: Homogenize cells or tissue in the NAD+/NADH extraction buffer.

    • NADH: Homogenize a separate sample in the extraction buffer and heat at 60°C for 30 minutes to decompose NAD+. Cool on ice.

  • Assay:

    • Add 50 µL of the prepared sample or standard to a 96-well plate.

    • Prepare a reaction mix containing alcohol dehydrogenase and the colorimetric probe.

    • Add 100 µL of the reaction mix to each well.

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

    • Measure the absorbance at 450 nm.

  • Calculation:

    • Determine the total NAD+/NADH concentration and the NADH concentration from the respective standard curves.

    • Calculate the NAD+ concentration: [NAD+] = [Total NAD+/NADH] - [NADH].

    • Calculate the NAD+/NADH ratio.

Conclusion

D-Ribose-L-cysteine presents a promising strategy for enhancing the cellular antioxidant defense system by providing the key substrate for glutathione synthesis in a highly bioavailable form. The compiled experimental data from preclinical studies consistently demonstrates the efficacy of DRLC in increasing intracellular GSH levels and the activity of major antioxidant enzymes, while concurrently reducing markers of oxidative damage. The provided detailed experimental protocols offer a standardized approach for researchers to further investigate the impact of DRLC and other redox-modulating compounds on cellular health. Further head-to-head comparative studies with other cysteine donors like N-acetylcysteine are warranted to fully elucidate the relative therapeutic potential of D-Ribose-L-cysteine.

References

Safety Operating Guide

Personal protective equipment for handling D-Ribose-d-3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential, immediate safety and logistical information for handling D-Ribose-d-3, a deuterated form of the naturally occurring monosaccharide D-Ribose. While D-Ribose is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and maintain a safe working environment.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following personal protective equipment is recommended to prevent skin and eye contact and inhalation of dust particles.[3][4][5]

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Glasses or GogglesSafety glasses with side-shields conforming to EN166, or chemical safety goggles.[4][5][6]Protects eyes from airborne dust particles.
Hand Protection Disposable GlovesStandard laboratory gloves (e.g., nitrile).Prevents direct skin contact.[6]
Body Protection Laboratory CoatStandard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection NIOSH/MSHA Approved RespiratorRecommended when handling large quantities or when adequate ventilation is not available to control dust.[3][4]Minimizes inhalation of fine dust particles.[4]

Operational Plan: Step-by-Step Handling Procedures

Proper handling techniques are critical to ensure safety and prevent contamination of the product and the laboratory environment.

1. Preparation and Area Setup:

  • Ensure the work area, such as a chemical fume hood or a bench with adequate ventilation, is clean and uncluttered.[3]

  • Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) before handling the compound.

  • Don the appropriate PPE as outlined in the table above.

2. Weighing and Transferring:

  • To minimize dust generation, handle the powder gently.[1]

  • Use a spatula to carefully transfer the desired amount of this compound from its storage container to a weigh boat on a calibrated analytical balance.

  • If transferring to another vessel, do so carefully to avoid creating airborne dust.

  • Close the primary container tightly after use.[3][4][6]

3. Solution Preparation:

  • When dissolving this compound, slowly add the powder to the solvent to avoid splashing and dust formation.

  • Stir the mixture gently until the solid is fully dissolved.

4. Post-Handling:

  • Clean the work area thoroughly after handling is complete.

  • Wipe down the balance and surrounding surfaces with a damp cloth to collect any residual dust.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[3][7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to maintain a safe and compliant laboratory.

  • Unused Product: Dispose of unused this compound in accordance with local, state, and federal regulations.[2][6] It should not be mixed with other waste.[2]

  • Contaminated Materials: Items such as used gloves, weigh boats, and paper towels that are contaminated with this compound should be collected in a suitable, labeled container for disposal.[3]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[2]

  • Environmental Precautions: Do not allow the product to enter drains or waterways.[2][3][6][7]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area don_ppe 2. Don PPE weigh 3. Weigh this compound don_ppe->weigh transfer 4. Transfer to Vessel weigh->transfer dissolve 5. Prepare Solution (if applicable) transfer->dissolve clean_area 6. Clean Work Area dissolve->clean_area dispose_waste 7. Dispose of Waste clean_area->dispose_waste remove_ppe 8. Remove PPE dispose_waste->remove_ppe wash_hands 9. Wash Hands remove_ppe->wash_hands

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.